molecular formula C5H10N3+ B1265317 Histaminium

Histaminium

Katalognummer: B1265317
Molekulargewicht: 112.15 g/mol
InChI-Schlüssel: NTYJJOPFIAHURM-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Histaminium is an ammonium ion that is the conjugate acid of histamine protonated on the side-chain nitrogen. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a histamine.
An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H10N3+

Molekulargewicht

112.15 g/mol

IUPAC-Name

2-(1H-imidazol-5-yl)ethylazanium

InChI

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1

InChI-Schlüssel

NTYJJOPFIAHURM-UHFFFAOYSA-O

SMILES

C1=C(NC=N1)CC[NH3+]

Kanonische SMILES

C1=C(NC=N1)CC[NH3+]

Synonyme

Ceplene
Histamine
Histamine Dihydrochloride
Histamine Hydrochloride
Peremin

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of the Histaminium Cation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine, plays a pivotal role in a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its biological activity is intrinsically linked to its protonation state, existing predominantly as the histaminium cation under physiological conditions. Understanding the nuanced chemical properties and structural dynamics of the this compound cation is therefore fundamental for the rational design and development of novel therapeutics targeting the histaminergic system. This guide provides a comprehensive overview of the formation, structure, and chemical characteristics of the this compound cation, supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding for researchers in the field.

Formation and Protonation States

Histamine possesses two basic centers: the aliphatic amino group and the imidazole ring nitrogens. The protonation state of histamine is pH-dependent, giving rise to the neutral form, the this compound monocation, and the this compound dication.[2]

Under physiological pH (around 7.4), the aliphatic amino group, with a pKa of approximately 9.4, is protonated, while the imidazole ring (pKa ≈ 5.8) is predominantly unprotonated.[1] This results in the prevalence of the this compound monocation. In more acidic environments, both the aliphatic amino group and the imidazole ring can be protonated, forming the this compound dication.

Quantitative Data: Physicochemical Properties
PropertyValueReference
pKa (Aliphatic Amino Group) ~9.4[1]
pKa (Imidazole Ring) ~5.8[1]
Molecular Weight (Histamine) 111.15 g/mol

Structural Characteristics of the this compound Cation

The conformation of the this compound cation is crucial for its interaction with histamine receptors. The flexibility of the ethylamine side chain allows for different spatial arrangements relative to the imidazole ring, primarily described by two dihedral angles, τ1 (N(im)–C(im)–CH2–CH2) and τ2 (C(im)–CH2–CH2–N).[3]

X-ray crystallography studies have revealed that the conformation of the this compound cation in the solid state is influenced by the counter-ions and crystal packing forces.[4] In solution, a dynamic equilibrium exists between different conformers. Computational modeling has been instrumental in exploring the potential energy landscape and predicting the most stable conformations of the this compound cation in different environments.[5]

Quantitative Data: Structural Parameters (from X-ray Crystallography of Histamine Salts)

This compound Monocation (H2)

ParameterValueReference
Dihedral Angle (τ1) 84.3°[3]
Dihedral Angle (τ2) -176.0°[3]
Conformation Gauche-Trans (GT)[3]
N(imidazole)-H...N(amino) distance 1.93 Å[4]

This compound Dication (H3)

ParameterValueReference
Dihedral Angle (τ1) 159.6°[3]
Dihedral Angle (τ2) 172.8°[3]
Conformation Trans-Trans (TT)[3]

Experimental Protocols for Characterization

A variety of experimental techniques are employed to characterize the structure and function of the this compound cation and its interactions with receptors.

X-ray Crystallography of Histamine Salts

Objective: To determine the three-dimensional atomic structure of the this compound cation in a crystalline state.

Methodology:

  • Crystallization: Single crystals of a histamine salt (e.g., histamine dihydrochloride) are grown by methods such as slow evaporation of a saturated solution.[6][7]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8][9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or Patterson functions to generate an initial electron density map. The atomic model is then built into the electron density and refined to best fit the experimental data.[7]

NMR Spectroscopy for Structural Elucidation in Solution

Objective: To determine the solution-state conformation and dynamics of the this compound cation.

Methodology:

  • Sample Preparation: A solution of a histamine salt is prepared in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer.[10][11][12]

  • Spectral Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the connectivity, conformation, and intermolecular interactions of the this compound cation in solution.[13]

Histamine Receptor Binding Assay

Objective: To determine the binding affinity of the this compound cation (or its analogues) to specific histamine receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine receptor of interest are prepared from cultured cells (e.g., HEK293 or CHO cells).[14]

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-mepyramine for H1 receptors) and varying concentrations of the unlabeled test compound (e.g., histamine).[14][15]

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.[14]

  • Data Analysis: The data is analyzed to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the inhibitory constant (Ki) can be calculated.[15]

Functional Assays: Second Messenger Measurement

Objective: To quantify the functional response of cells to histamine receptor activation by measuring the accumulation of intracellular second messengers.

cAMP Accumulation Assay (for H2 and H3/H4 receptors):

  • Cell Culture: Cells expressing the histamine receptor of interest are cultured in multi-well plates.[16][17]

  • Stimulation: The cells are treated with varying concentrations of histamine or other ligands, often in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[16]

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.[17][18][19][20]

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).[19]

Intracellular Calcium Mobilization Assay (for H1 receptors):

  • Cell Culture and Dye Loading: Cells expressing the H1 receptor are seeded in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4]

  • Stimulation and Detection: The cells are stimulated with histamine, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[1][21][22][23]

  • Data Analysis: The fluorescence intensity data is analyzed to determine the EC₅₀ of the histamine-induced calcium response.[1][24]

Visualizations

Structure of this compound Cations

histaminium_structures cluster_mono This compound Monocation (Gauche-Trans) cluster_di This compound Dication (Trans-Trans) mono_cation mono_cation di_cation di_cation

Caption: Conformations of this compound Monocation and Dication.

Experimental Workflow for this compound Cation Characterization

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_structural Structural Analysis cluster_functional Functional Characterization synthesis Synthesis of Histamine Salt purification Purification & Crystallization synthesis->purification xray X-ray Crystallography purification->xray Solid State nmr NMR Spectroscopy purification->nmr Solution State binding_assay Receptor Binding Assay purification->binding_assay comp_model Computational Modeling xray->comp_model nmr->comp_model second_messenger Second Messenger Assay (cAMP, Ca2+) binding_assay->second_messenger

Caption: Workflow for this compound Cation Characterization.

Histamine Receptor Signaling Pathways

histamine_signaling cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq Gq/11 H1R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & ↑ PKC IP3_DAG->Ca_PKC Gs Gs H2R->Gs AC_h2 Adenylate Cyclase Gs->AC_h2 cAMP_h2 ↑ cAMP AC_h2->cAMP_h2 PKA_h2 ↑ PKA cAMP_h2->PKA_h2 Gi Gi/o H3R_H4R->Gi AC_h3_h4 Adenylate Cyclase Gi->AC_h3_h4 cAMP_h3_h4 ↓ cAMP AC_h3_h4->cAMP_h3_h4

References

A Technical Guide to the Synthesis and Evaluation of Novel Histaminium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and evaluation of novel histaminium-based compounds. It is designed to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. The document details experimental protocols, summarizes key quantitative data, and visualizes critical pathways to facilitate understanding and further research into this important class of molecules.

Histamine, a biogenic amine derived from the decarboxylation of histidine, is a crucial mediator in various physiological and pathological processes.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3] Consequently, ligands targeting these receptors are of significant therapeutic interest for treating a wide range of conditions, including allergies, gastric ulcers, and neurological disorders.[4][5] The development of novel this compound-based compounds, which are derivatives or analogs of histamine, continues to be a vibrant area of research aimed at discovering more potent, selective, and safer therapeutic agents.[6][7]

General Synthesis and Evaluation Workflow

The development of novel this compound-based compounds follows a structured workflow, beginning with chemical synthesis and progressing through purification, characterization, and biological evaluation. This process is iterative, with biological results often informing the design of next-generation compounds.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Materials (e.g., Histamine, Piperazine) B Chemical Synthesis (e.g., Alkylation, Amidation) A->B C Crude Product B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Structural Analysis (NMR, Mass Spec, X-Ray) D->E F Purity Assessment (HPLC) D->F G In Vitro Assays (Receptor Binding, Functional Assays) E->G H In Vivo Models (e.g., Anti-inflammatory, Cognition) G->H I Lead Optimization H->I I->B Iterative Redesign G cluster_H1R H1 Receptor Pathway (Gq) Histamine Histamine H1R H1R Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Inflammatory Response Ca2->Response PKC->Response G cluster_H2R H2 Receptor Pathway (Gs) Histamine Histamine H2R H2R Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response G cluster_H3R H3 Receptor Pathway (Gi/o) Histamine Histamine H3R H3R (Presynaptic) Histamine->H3R binds Gio Gi/o Protein H3R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Ca_Channel Ca²⁺ Channel (N-type) Gio->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP NT_Release ↓ Neurotransmitter Release (Histamine, ACh, DA, etc.) cAMP->NT_Release Ca_Channel->NT_Release G cluster_H4R H4 Receptor Pathway (Gi/o) Histamine Histamine H4R H4R Histamine->H4R binds Gio Gi/o Protein H4R->Gio activates PLC PLCβ Gio->PLC βγ subunit activates Ca_Mobil ↑ Intracellular Ca²⁺ PLC->Ca_Mobil Chemotaxis Cell Chemotaxis (Eosinophils, Mast Cells) Ca_Mobil->Chemotaxis

References

An In-depth Technical Guide to the Solubility and Stability of Histaminium Salts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility and stability of various histaminium salts, targeting researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Introduction to this compound Salts

Histamine is a biogenic amine that plays a crucial role in numerous physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. In pharmaceutical applications, histamine is typically used in its salt form to enhance its stability and solubility. The selection of an appropriate salt is a critical step in drug development, as it can significantly impact the physicochemical properties and bioavailability of the active pharmaceutical ingredient (API). This guide focuses on the most common this compound salts: dihydrochloride, phosphate, and succinate.

Solubility of this compound Salts

The solubility of a drug substance is a key determinant of its absorption and bioavailability. The following sections provide available quantitative and qualitative solubility data for common this compound salts in various solvents.

Data Presentation

Table 1: Solubility of this compound Salts

This compound SaltSolventSolubilityTemperature (°C)Reference
Histamine Dihydrochloride WaterVery solubleNot SpecifiedTocris Bioscience
Water100 mM (18.41 mg/mL)Not SpecifiedTocris Bioscience
MethanolVery solubleNot SpecifiedTocris Bioscience
EthanolSolubleNot SpecifiedTocris Bioscience
DMSO100 mM (18.41 mg/mL)Not SpecifiedTocris Bioscience
Histamine Phosphate Water≥12.1 mg/mLNot SpecifiedAPExBIO
Water1 g in ~4 mLNot SpecifiedPubChem
EthanolInsolubleNot SpecifiedAPExBIO
DMSOInsolubleNot SpecifiedAPExBIO
Histamine Succinate Data not readily available in the searched literature.
Histamine (Free Base) Ethanol~10 mg/mLNot SpecifiedCayman Chemical
DMSO~20 mg/mLNot SpecifiedCayman Chemical
PBS (pH 7.2)~10 mg/mLNot SpecifiedCayman Chemical

Note: The solubility of salts can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented here are for general guidance.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of a this compound salt in a specific solvent.

Materials:

  • This compound salt (e.g., histamine dihydrochloride)

  • Solvent of interest (e.g., purified water, ethanol)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound salt to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved this compound salt.

  • Calculation: Calculate the solubility of the salt in the chosen solvent, expressed in units such as mg/mL or g/100mL.

Stability of this compound Salts

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. This compound salts can be susceptible to degradation under various environmental conditions.

Data Presentation

Table 2: Stability Data for this compound Salts

This compound SaltConditionObservationReference
Histamine Dihydrochloride Aqueous solution (≤ 0.25 mg/mL) at 20°CSignificant activity reduction after 1 month.Nielsen et al., 1988
Aqueous solution stored at 4°C or -18°CStable for at least 6 months.Nielsen et al., 1988
Histamine Phosphate Aqueous solution exposed to fluorescent light at room temperatureSignificant degradation.PubChem
Solid formStable in air but affected by light.PubChem
HygroscopicityHygroscopic.ChemicalBook
Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of a this compound salt under elevated temperature conditions.

Procedure:

  • Place a sufficient amount of the this compound salt in a suitable container.

  • Store the samples in a temperature-controlled oven at accelerated conditions (e.g., 40°C ± 2°C) and, if applicable, at an intermediate condition (e.g., 30°C ± 2°C).

  • For solid-state studies, control the relative humidity (e.g., 75% RH ± 5%).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Objective: To determine the intrinsic photostability of a this compound salt.

Procedure:

  • Expose the this compound salt (in solid state and/or in solution) to a light source that provides a combination of visible and ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • A dark control sample should be stored under the same conditions but protected from light.

  • At the end of the exposure period, analyze both the exposed and control samples for any changes in physical properties, assay, and degradation products.

Objective: To assess the tendency of a this compound salt to absorb atmospheric moisture.

Procedure (Gravimetric Sorption Analysis):

  • Place a known mass of the this compound salt in a dynamic vapor sorption (DVS) instrument.

  • Expose the sample to a range of relative humidity (RH) levels at a constant temperature (e.g., 25°C), starting from a low RH and incrementally increasing to a high RH (e.g., 0% to 90% RH in 10% increments).

  • Monitor the change in mass of the sample at each RH step until equilibrium is reached.

  • Plot the percentage change in mass against the RH to generate a sorption isotherm.

  • Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the degradation pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation DS This compound Salt Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Oxidation Oxidation (e.g., 3% H2O2) DS->Oxidation Thermal Thermal Stress (e.g., 60°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Analyze stressed samples and control using a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess peak purity Analysis->Purity MassBalance Calculate mass balance Analysis->MassBalance Identify Identify and characterize significant degradation products Analysis->Identify

Caption: A typical experimental workflow for a forced degradation study of a drug substance.

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding these signaling pathways is essential for drug development professionals targeting these receptors.

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Response PKC->Response

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., gastric acid secretion) PKA->Response

Caption: Simplified signaling pathway of the Histamine H2 receptor.

Conclusion

The selection of an appropriate this compound salt and a thorough understanding of its solubility and stability are paramount for the successful development of histamine-related pharmaceutical products. This guide provides a foundational understanding of these properties for histamine dihydrochloride and histamine phosphate, while highlighting the need for further investigation into other salts like histamine succinate. The provided experimental protocols offer a starting point for in-house characterization, and the signaling pathway diagrams serve as a visual aid for understanding the mechanism of action of histamine at its primary receptors. It is recommended that researchers and drug development professionals conduct comprehensive salt screening and stability studies to select the optimal salt form for their specific application.

Spectroscopic Profile of Histaminium Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaminium dichloride, the hydrochloride salt of histamine, is a crucial molecule in biomedical research and pharmaceutical development. A thorough understanding of its structural and electronic properties is fundamental for its application. This technical guide provides an in-depth spectroscopic characterization of this compound dichloride, presenting key quantitative data from various analytical techniques. Detailed experimental protocols for these methods are also outlined to facilitate reproducibility and further investigation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound dichloride, providing a comprehensive reference for its characterization.

Table 1: 1H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
~8.7SingletImidazole C2-H
~7.4SingletImidazole C5-H
~3.4Triplet-CH2- (adjacent to NH3+)
~3.2Triplet-CH2- (adjacent to imidazole ring)

Solvent: D2O. Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: 13C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~135Imidazole C2
~130Imidazole C4
~117Imidazole C5
~40-CH2- (adjacent to NH3+)
~25-CH2- (adjacent to imidazole ring)

Solvent: D2O. Chemical shifts are approximate and can be influenced by experimental conditions.

Table 3: FT-IR Spectroscopic Data (Solid State)
Wavenumber (cm-1)IntensityVibrational Assignment
~3100 - 3000Strong, BroadN-H and C-H stretching (imidazole ring)
~2900 - 2800MediumC-H stretching (aliphatic chain)
~1600MediumC=C and C=N stretching (imidazole ring)
~1580MediumN-H bending
~1450MediumCH2 scissoring
Below 1400VariousFingerprint region, various bending and stretching modes

Sample prepared as a KBr pellet or using an ATR accessory.

Table 4: UV-Vis Spectroscopic Data
λmax (nm)SolventMolar Absorptivity (ε)
~211WaterData not readily available

The UV-Vis spectrum of this compound dichloride is characterized by a single absorption maximum in the low UV region, corresponding to the electronic transitions within the imidazole ring.

Table 5: Single-Crystal X-ray Diffraction Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.596(6)
b (Å)12.706(8)
c (Å)4.457(4)
β (°)91.64(5)
Volume (Å3)430.1
Z2

Data from a redetermination of the crystal structure provides precise atomic coordinates and bond parameters, confirming the dicationic nature of histamine in this salt.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Objective: To determine the chemical structure and connectivity of this compound dichloride in solution.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound dichloride and dissolve it in ~0.6-0.7 mL of deuterium oxide (D2O).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the D2O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition parameters for both 1H and 13C nuclei.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum. Typically, a small number of scans (e.g., 8-16) is sufficient.

    • Acquire the 13C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra. For 1H NMR in D2O, the residual HDO peak (at ~4.79 ppm) can be used as a reference. For 13C NMR, an external standard or the instrument's internal reference can be used.

    • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in solid this compound dichloride.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Preparation:

    • Place a small amount of powdered this compound dichloride onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A typical spectral range is 4000-400 cm-1.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound dichloride in solution.

Methodology:

  • Instrument Preparation:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range (e.g., 190-400 nm).

  • Sample Preparation:

    • Prepare a stock solution of this compound dichloride of a known concentration in a suitable UV-transparent solvent, such as deionized water.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance value between 0.1 and 1.0).

    • Fill a quartz cuvette with the solvent to be used as a blank.

  • Data Acquisition:

    • Record a baseline spectrum using the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample.

    • Record the UV-Vis absorption spectrum of the sample.

  • Data Processing:

    • The software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic arrangement of this compound dichloride in the solid state.

Methodology:

  • Crystal Growth:

    • Grow single crystals of this compound dichloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical.

  • Crystal Mounting:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary screening to determine the unit cell parameters and crystal quality.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of unique reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound dichloride.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation cluster_report Reporting Sample This compound Dichloride NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis XRD Single-Crystal X-ray Diffraction Sample->XRD Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Electronic_Properties Electronic Properties UVVis->Electronic_Properties Crystal_Structure 3D Atomic Arrangement XRD->Crystal_Structure Report Technical Guide / Whitepaper Structure->Report Functional_Groups->Report Electronic_Properties->Report Crystal_Structure->Report

Caption: General workflow for spectroscopic characterization.

References

Quantum Chemical-Driven Insights into the Histaminium Ion: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Freiburg, Germany – The histaminium ion, the protonated form of the crucial biogenic amine histamine, plays a pivotal role in the physiological and pathological actions of histamine, particularly in its interaction with its four receptor subtypes (H1, H2, H3, and H4). A deep understanding of the structural, energetic, and electronic properties of the various protonated species of histamine is therefore essential for the rational design of novel therapeutics targeting the histaminergic system. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the key characteristics of the this compound ion, supported by experimental data and methodologies.

At physiological pH, histamine exists predominantly as a monocation, protonated at the aliphatic amino group. This monocation can exist in two tautomeric forms: the Nτ-H tautomer (proton on the nitrogen further from the side chain) and the Nπ-H tautomer (proton on the nitrogen closer to the side chain). At lower pH values, histamine can become a dication, with both the aliphatic amino group and the imidazole ring protonated. Quantum chemical calculations have been instrumental in dissecting the subtle but significant differences between these species.

Data Presentation: A Quantitative Look at the this compound Ion

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a wealth of quantitative data on the various forms of the this compound ion. The following tables summarize key computed properties for the monocationic tautomers and the dicationic form, offering a basis for comparison and further computational studies.

Table 1: Calculated pKa Values for Histamine

Protonation SiteExperimental pKaCalculated pKa (Method)Reference
Imidazole Ring (π-N)6.796.7-12.2 (MP2/Langevin dipoles)[1][2]
Imidazole Ring (τ-N)6.16-[1]
Aliphatic Amino Group9.4-

Table 2: Relative Energies of Histamine Monocation Tautomers

TautomerRelative Energy (kcal/mol)Computational MethodReference
Nτ-H0.00DFT/B3LYP/aug-cc-pVTZ[3]
Nπ-H+0.87DFT/B3LYP/aug-cc-pVTZ[3]

Table 3: Selected Optimized Geometries of this compound Ions (DFT/B3LYP)

SpeciesBond/AngleCalculated Value
Monocation (Nτ-H)
C-C (side chain)1.53 Å
C-N (side chain)1.49 Å
C-C-N (angle)111.5°
Monocation (Nπ-H)
C-C (side chain)1.53 Å
C-N (side chain)1.49 Å
C-C-N (angle)111.6°
Dication
C-C (side chain)1.52 Å
C-N (side chain)1.50 Å
C-C-N (angle)112.0°

Note: The geometric parameters are representative values and can vary slightly depending on the specific computational method and basis set used.

Table 4: Calculated Vibrational Frequencies for Key Modes of the this compound Monocation (cm⁻¹)

Vibrational ModeExperimental (IR/Raman)Calculated (DFT)Assignment
NH3+ stretch~3100-2800~3050Stretching of the protonated amino group
Imidazole ring stretch~1580~1575C=C and C=N stretching in the imidazole ring
CH2 scissoring~1460~1455Bending of the methylene groups in the side chain
Imidazole ring breathing~1265~1260In-plane ring deformation

Note: Calculated frequencies are often scaled to better match experimental values. The values presented here are for illustrative purposes.

Experimental Protocols: Bridging Theory and Practice

The validation and contextualization of computational results rely on robust experimental data. Here, we outline the general methodologies for key experimental techniques used to characterize the this compound ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and protonation state of histamine.

Objective: To determine the protonation state and conformational preferences of the this compound ion in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the histamine salt (e.g., histamine dihydrochloride) in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[4]

    • The use of deuterated solvents is crucial for the deuterium lock and to avoid large solvent signals in ¹H NMR spectra.[4]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Standard 1D spectra (¹H and ¹³C) are typically sufficient to identify the major species in solution.

    • For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish through-bond connectivities.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities and infer conformational preferences.[6]

  • Data Analysis:

    • Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to identify the spin systems and deduce the structure. The chemical shifts of the imidazole ring protons are particularly sensitive to the protonation state.

    • Compare the experimental spectra with data from the literature and with predicted NMR parameters from quantum chemical calculations for validation.[7]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the this compound ion and is particularly useful for studying the tautomeric equilibrium of the imidazole ring.

Objective: To identify the vibrational modes of the this compound ion and to distinguish between the Nτ-H and Nπ-H tautomers.

Methodology:

  • Sample Preparation:

    • Samples can be in the form of crystalline solids or aqueous solutions.

    • For solid-state analysis, a small amount of the crystalline sample is placed on a microscope slide.

    • For solution-state analysis, a concentrated solution of the histamine salt is prepared in a suitable solvent (e.g., water).

  • Data Acquisition:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[8]

    • The laser is focused on the sample, and the scattered light is collected.[8]

    • The Rayleigh scattering is filtered out, and the Raman-scattered light is dispersed by a grating and detected by a CCD camera.[9]

  • Data Analysis:

    • The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹).

    • The positions and relative intensities of the Raman bands are analyzed.

    • Certain vibrational modes of the imidazole ring are known to be sensitive to the tautomeric form, allowing for their differentiation in the spectrum.[10]

    • The experimental Raman spectra are compared with theoretically calculated spectra from DFT to aid in the assignment of the vibrational modes.[11]

Mandatory Visualizations

Logical Relationships of Histamine Protonation

histamine_protonation cluster_states Protonation States of Histamine cluster_relevance Biological Relevance dication Dicationic this compound (Low pH) monocation_pi Monocationic (Nπ-H) (Physiological pH) dication->monocation_pi +OH⁻ -H₂O monocation_tau Monocationic (Nτ-H) (Physiological pH) dication->monocation_tau +OH⁻ -H₂O receptor_binding Receptor Binding (H1, H2, H3, H4) dication->receptor_binding Less compatible with active H1R [5] monocation_pi->monocation_tau Tautomerization neutral Neutral Histamine (High pH) monocation_pi->neutral +OH⁻ -H₂O monocation_pi->receptor_binding monocation_tau->neutral +OH⁻ -H₂O monocation_tau->receptor_binding Primary binding species for active H1R [5]

Caption: Protonation states of histamine and their relevance to receptor binding.

Combined Spectroscopic and Computational Workflow

computational_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration and Interpretation sample_prep Sample Preparation (Histamine Salt) nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample_prep->nmr raman Raman Spectroscopy sample_prep->raman xrd X-ray Crystallography (Solid State) sample_prep->xrd exp_data Experimental Data (Structure, Spectra) nmr->exp_data raman->exp_data xrd->exp_data comparison Comparison and Validation exp_data->comparison mol_model Molecular Modeling (this compound Ion Species) dft DFT Calculations (e.g., B3LYP/6-31G*) mol_model->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation dft->freq_calc energy_calc Energy Calculation dft->energy_calc comp_data Calculated Properties (Geometries, Frequencies, Energies) geom_opt->comp_data freq_calc->comp_data energy_calc->comp_data comp_data->comparison interpretation Structural & Energetic Insights Structure-Activity Relationships comparison->interpretation

Caption: Integrated workflow for the characterization of the this compound ion.

Histamine Receptor Signaling Pathways

H1 Receptor Signaling

H1_signaling histamine Histamine h1r H1 Receptor histamine->h1r gq11 Gq/11 Protein h1r->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2_release Ca²⁺ Release (from ER) ip3->ca2_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) ca2_release->cellular_response pkc->cellular_response

Caption: Simplified H1 receptor signaling pathway.

H2 Receptor Signaling

H2_signaling histamine Histamine h2r H2 Receptor histamine->h2r gs Gs Protein h2r->gs activates ac Adenylyl Cyclase (AC) gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) pka->cellular_response

Caption: Simplified H2 receptor signaling pathway.

H3 Receptor Signaling

H3_signaling histamine Histamine h3r H3 Receptor (Presynaptic) histamine->h3r gi_o Gi/o Protein h3r->gi_o activates ac Adenylyl Cyclase (AC) gi_o->ac inhibits ca_channels Voltage-gated Ca²⁺ Channels gi_o->ca_channels inhibits camp_production ↓ cAMP Production ac->camp_production neurotransmitter_release ↓ Neurotransmitter Release (e.g., Histamine, ACh, NE) camp_production->neurotransmitter_release ca_influx ↓ Ca²⁺ Influx ca_channels->ca_influx ca_influx->neurotransmitter_release

Caption: Simplified H3 receptor signaling pathway.

References

The Evolving Landscape of Histaminium Derivatives: A Technical Guide to Novel Analogs and Their Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a fundamental biogenic amine, modulates a wide array of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The clinical success of histamine receptor antagonists in treating conditions ranging from allergies to gastric ulcers has fueled a continuous search for novel, more selective, and potent histaminium derivatives and analogs. This technical guide provides an in-depth overview of recent discoveries in this field, focusing on the synthesis, pharmacological evaluation, and underlying signaling mechanisms of new chemical entities targeting histamine receptors. Particular attention is given to quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows to aid researchers in navigating this dynamic area of drug discovery.

Newly Discovered this compound Derivatives and Analogs: A Quantitative Overview

Recent research has yielded a variety of novel this compound derivatives with diverse pharmacological profiles, including antagonists and agonists for the four histamine receptor subtypes. The following tables summarize the key quantitative data for some of these recently developed compounds.

Table 1: Novel Histamine H1 Receptor Antagonists
CompoundChemical ClassReceptor Affinity/PotencyKey Findings
Compound III-4 Desloratadine DerivativeIC50 = 24.12 nM (H1R)Exhibits significant H1 receptor antagonistic activity with enhanced selectivity towards the peripheral H1 receptor. It shows reduced muscarinic M3 receptor affinity (IC50 > 10,000 nM) and acceptable hERG inhibitory activity (17.6 ± 2.1 μM), suggesting a favorable side-effect profile.[1] This compound has recently received clinical approval.[1]
WY-49051 Xanthinyl-substituted PiperidinePotent, orally activeDemonstrates a long duration of action and a favorable central nervous system profile.
Table 2: Novel Histamine H2 Receptor Agonists
CompoundChemical ClassReceptor Affinity/PotencyKey Findings
Arpromidine Phenyl(pyridylalkyl)guanidinepD2 = 8.0 (guinea pig atrium)A potent H2-agonist, approximately 100 times more potent than histamine.[2] It also possesses H1-antagonistic activity.[2]
BU-E-75 (3,4-difluoro arpromidine analog) Dihalogenated Arpromidine DerivativeUp to 160 times more potent than histamineExhibits enhanced H2-agonist potency compared to arpromidine with reduced arrhythmogenic properties.
BU-E-76 (3,5-difluoro arpromidine analog) Dihalogenated Arpromidine DerivativeUp to 160 times more potent than histamineSimilar to BU-E-75, shows increased H2-agonist potency.
Table 3: Novel Histamine H3 Receptor Antagonists/Inverse Agonists
CompoundChemical ClassReceptor Affinity/PotencyKey Findings
Pitolisant (Wakix®) Non-imidazole derivative-The first H3 receptor antagonist/inverse agonist to receive market approval for the treatment of narcolepsy.[3] Clinical trials (HARMONY 1 & CTP) demonstrated significant reductions in excessive daytime sleepiness (ESS scores) and cataplexy.[4][5][6]
Compound 3e Multitarget-directed ligand-A promising multitarget-directed ligand that acts as an H3 receptor antagonist, calcium channel blocker, and acetylcholinesterase inhibitor, with potential applications in Alzheimer's disease.
Table 4: Novel Histamine H4 Receptor Antagonists
CompoundChemical ClassReceptor Affinity/PotencyKey Findings
JNJ-7777120 IndolecarboxamideIC50 = 4.5 nM, Ki = 4.5 nMA potent and highly selective H4 receptor antagonist with over 1000-fold selectivity against other histamine receptor subtypes.[7] It demonstrates anti-inflammatory and anti-pruritic effects but was discontinued due to a short in vivo half-life and toxicity.[8]
VUF-6002 Selective H4 Antagonist-An orally active H4 antagonist that inhibits mast cell and eosinophil activity in vivo, exhibiting anti-inflammatory and antihyperalgesic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and characterization of novel this compound derivatives.

General Synthesis of N-Aryl-Piperidine Histamine H1 Antagonists

This protocol describes a general method for the synthesis of N-aryl-piperidine derivatives, a common scaffold for H1 antagonists.

Step 1: Synthesis of the Piperidine Intermediate A common route to synthesize the core piperidine structure involves the reaction of a suitable starting material, such as a dihalide, with a primary amine under basic conditions. Microwave irradiation can be employed to accelerate the reaction.

Step 2: N-Arylation of the Piperidine Ring The piperidine intermediate is then coupled with an appropriate aryl halide or boronic acid. For instance, a mixture of the piperidine, an aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere.

Step 3: Functional Group Modification Further modifications to the aryl or piperidine moiety can be carried out to optimize activity. This may involve reactions such as acylation, alkylation, or the introduction of other functional groups.

Step 4: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Radioligand Binding Assay for Histamine Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for a specific histamine receptor subtype.

Materials:

  • Membrane preparations from cells expressing the target histamine receptor.

  • Radioligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-histamine for H4R).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the membrane preparation, the test compound at various concentrations (or buffer for total binding), and a non-labeled ligand at a high concentration for determining non-specific binding.

  • Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for H1 Receptor Activation

This protocol is used to measure the functional activity of compounds at Gq-coupled receptors like the H1 receptor by detecting changes in intracellular calcium levels.

Materials:

  • Cells expressing the H1 receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (agonists or antagonists).

  • Histamine (as a reference agonist).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an integrated fluid-handling system (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and allow them to adhere and grow to an appropriate confluency.

  • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specific period (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

  • Compound Addition:

    • Agonist Mode: Place the plate in the fluorescence plate reader and add varying concentrations of the test agonist to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test antagonist before adding a fixed concentration of histamine.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) in real-time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the potency of the compounds.

In Vivo Assessment of Vascular Permeability (Miles Assay)

This assay is used to evaluate the effect of this compound derivatives on vascular permeability in vivo.

Materials:

  • Laboratory animals (e.g., mice or rats).

  • Evans Blue dye solution.

  • Histamine solution.

  • Test compound solution.

  • Saline solution.

  • Formamide for dye extraction.

  • Spectrophotometer.

Procedure:

  • Compound Administration: Administer the test compound to the animals via a suitable route (e.g., intraperitoneal or oral).

  • Dye Injection: After a specific pre-treatment time, intravenously inject Evans Blue dye. This dye binds to serum albumin and will extravasate into tissues where there is increased vascular permeability.

  • Histamine Challenge: Intradermally inject a small volume of histamine solution into a specific skin site (e.g., the dorsal skin). A saline injection at a contralateral site serves as a negative control.

  • Dye Extravasation: Allow a set amount of time for the dye to extravasate into the tissue at the injection sites.

  • Tissue Collection and Dye Extraction: Euthanize the animals and excise the skin at the injection sites. Incubate the tissue samples in formamide to extract the Evans Blue dye.

  • Quantification: Measure the absorbance of the formamide extracts using a spectrophotometer at a wavelength of approximately 620 nm. The amount of extravasated dye is proportional to the vascular permeability.

  • Data Analysis: Compare the amount of dye extravasation in the histamine-treated sites of animals that received the test compound versus those that received the vehicle control to determine the inhibitory effect of the compound on histamine-induced vascular permeability.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades initiated by histamine receptor activation is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways for H1, H3, and H4 receptors, as well as a typical workflow for the discovery and evaluation of novel this compound derivatives.

Histamine H1 Receptor Signaling Pathway

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H1R [label="H1 Receptor\n(Gq-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(e.g., smooth muscle contraction,\nincreased vascular permeability)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H1R [color="#202124"]; H1R -> Gq [label="Activates", color="#202124"]; Gq -> PLC [label="Activates", color="#202124"]; PLC -> PIP2 [label="Cleaves", color="#202124"]; PIP2 -> IP3 [color="#202124"]; PIP2 -> DAG [color="#202124"]; IP3 -> ER [label="Binds to\nreceptor", color="#202124"]; ER -> Ca2 [color="#202124"]; DAG -> PKC [label="Activates", color="#202124"]; Ca2 -> PKC [label="Activates", color="#202124"]; PKC -> Downstream [color="#202124"]; Ca2 -> Downstream [color="#202124"]; }

Caption: H1 receptor activation by histamine leads to the Gq-mediated activation of PLC.

Histamine H3 Receptor Signaling Pathway

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H3R [label="H3 Receptor\n(Gi/o-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gαi/o", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP\nProduction ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurotransmitter [label="Inhibition of\nNeurotransmitter\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H3R [color="#202124"]; H3R -> Gio [label="Activates", color="#202124"]; Gio -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [color="#EA4335"]; Gio -> MAPK [label="Activates", color="#202124"]; Gio -> PI3K [label="Activates", color="#202124"]; cAMP -> Neurotransmitter [style=dashed, color="#EA4335"]; MAPK -> Neurotransmitter [style=dashed, color="#202124"]; PI3K -> Neurotransmitter [style=dashed, color="#202124"]; }

Caption: H3 receptor activation inhibits adenylyl cyclase and activates MAPK and PI3K pathways.

Histamine H4 Receptor Signaling Pathway in Immune Cells

// Nodes Histamine [label="Histamine", fillcolor="#FBBC05", fontcolor="#202124"]; H4R [label="H4 Receptor\n(Gi/o-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gio [label="Gαi/o", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP\nProduction ↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2 [label="Intracellular\nCa²⁺ Mobilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImmuneResponse [label="Immune Cell Response\n(Chemotaxis, Cytokine Release)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Histamine -> H4R [color="#202124"]; H4R -> Gio [label="Activates", color="#202124"]; Gio -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [color="#EA4335"]; Gio -> MAPK [label="Activates", color="#202124"]; Gio -> Ca2 [label="Induces", color="#202124"]; cAMP -> ImmuneResponse [style=dashed, color="#EA4335"]; MAPK -> ImmuneResponse [style=dashed, color="#202124"]; Ca2 -> ImmuneResponse [style=dashed, color="#202124"]; }

Caption: H4 receptor signaling in immune cells involves cAMP inhibition and Ca²⁺ mobilization.

Experimental Workflow for Novel this compound Derivative Discovery

// Nodes Design [label="Compound Design &\nVirtual Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screening\n(Binding Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryScreen [label="Secondary Screening\n(Functional Assays)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy &\nToxicology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Candidate [label="Preclinical Candidate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Design -> Synthesis; Synthesis -> Purification; Purification -> PrimaryScreen; PrimaryScreen -> SecondaryScreen [label="Active Compounds"]; SecondaryScreen -> InVivo [label="Potent Compounds"]; InVivo -> Lead [label="Efficacious &\nSafe Compounds"]; Lead -> Synthesis [style=dashed, label="Iterative\nImprovement"]; Lead -> Candidate; }

Caption: A typical workflow for the discovery of new this compound derivatives.

Conclusion

The field of histamine receptor drug discovery continues to be a vibrant and productive area of research. The development of novel this compound derivatives and analogs with improved selectivity and potency holds significant promise for the treatment of a wide range of diseases. The integration of rational drug design, robust synthetic methodologies, and comprehensive pharmacological evaluation, as outlined in this guide, is essential for the successful identification and development of the next generation of histamine-targeted therapeutics. The detailed protocols and visual representations of signaling pathways and experimental workflows provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this important field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of the Histaminium Ion with Biological Membranes

Introduction

Histamine, a biogenic amine, is a pivotal mediator in a vast array of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission[1][2]. It exerts its diverse effects by interacting with biological membranes, primarily through four distinct G-protein-coupled receptors (GPCRs)[2][3]. The molecule's activity is intrinsically linked to its protonation state. In aqueous solutions, histamine's imidazole ring exists in two tautomeric forms, with the Nτ-H-histamine tautomer being more stable[4].

At physiological pH (typically 7.4), the aliphatic amino group (pKa ≈ 9.4) is protonated, while the imidazole ring (pKa ≈ 6.0) is largely unprotonated[4][5][6]. Consequently, the predominant species in the human body is a singly charged cation, the This compound ion [4][7]. This cationic nature is fundamental to its interaction with the negatively charged surfaces of cell membranes and its specific binding to histamine receptors. This guide provides a comprehensive technical overview of the multifaceted interactions of the this compound ion with biological membranes, covering its physicochemical properties, direct lipid bilayer interactions, receptor-mediated signaling pathways, and the experimental methodologies used for their study.

Physicochemical Properties of the this compound Ion

Understanding the fundamental physicochemical properties of histamine is crucial for interpreting its biological activity and membrane interactions. The molecule's charge, size, and solubility govern its distribution and ability to approach and bind to its targets.

PropertyValue / DescriptionSource(s)
Chemical Name 2-(1H-imidazol-4-yl)ethanamine[2]
Molar Mass 111.15 g/mol N/A
pKa Values Imidazole Ring: ~5.8 - 6.04Aliphatic Amino Group: ~9.4[4][5][8]
Predominant form at pH 7.4 Monoprotonated cation (this compound) with a +1 charge.[4][5][7]
Melting Point 83.5 °C[4][9]
Boiling Point 209.5 °C[4]
Solubility Easily soluble in water, methanol, and ethanol. Very slightly soluble in diethyl ether.[4][9]
Partition Coefficient (Log P) While specific values for histamine are not readily available in public literature, studies focus on modulating this property in histamine receptor antagonists to optimize pharmacokinetics.[10][11][12][13]

Direct Interactions with the Lipid Bilayer

Beyond its well-documented receptor-mediated effects, the this compound ion can interact directly with the phospholipid components of the cell membrane. These interactions can modulate the physical properties of the membrane, which may in turn influence the function of embedded proteins, including receptors and ion channels.

Mechanisms of Interaction

The primary driving force for the initial association of the this compound ion with the membrane is electrostatic attraction . The positively charged amino group interacts favorably with the negatively charged phosphate head groups of phospholipids like phosphatidylserine and phosphatidylinositol. Following this initial contact, the less polar imidazole ring may penetrate the hydrophobic core of the bilayer.

Effects on Membrane Properties

Studies have shown that histamine and related compounds can influence membrane fluidity. For instance, in mast cells, changes in histamine release have been correlated with alterations in membrane fluidity[14][15][16]. An increase in membrane fluidity was observed in response to compound 48/80, a potent histamine-releasing agent, suggesting a complex relationship between the membrane's physical state and histamine dynamics[14][15][16]. Propranolol, which induces histamine release, was also shown to significantly increase membrane fluidity, indicating that perturbation of the membrane is linked to histamine transport and release[17].

ParameterObserved EffectExperimental ContextSource(s)
Membrane Fluidity Changes in membrane fluidity are correlated with histamine release from mast cells. Increased fluidity is associated with greater histamine release.Rat peritoneal mast cells; studied in the context of maturation and secretagogues.[14][15][16]
Phospholipid Metabolism Histamine can provoke a significant increase in the incorporation of ³²P into phosphatidylinositol (PI), indicating an effect on phospholipid turnover.Human cultured keratinocytes.[18]
Histamine Transport The transport and release of histamine are linked to membrane perturbation and fluidity.Isolated rat mast cells.[17]

Receptor-Mediated Interactions and Signaling Pathways

The principal biological effects of histamine are mediated by its binding to four distinct subtypes of histamine receptors: H1R, H2R, H3R, and H4R. All are seven-transmembrane G-protein-coupled receptors (GPCRs) that, upon activation by histamine, trigger specific intracellular signaling cascades[2][3].

H1 Receptor (H1R) Signaling

H1R primarily couples to the Gαq/11 family of G proteins[2]. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC)[2][3]. This pathway is central to allergic and inflammatory responses. Cryo-EM structures have revealed that histamine activates H1R by interacting with key residues in transmembrane helices 3 and 6, causing a "squashing" of the ligand-binding pocket that opens an intracellular cavity for Gq engagement[19][20].

H1R_Signaling Histamine This compound Ion H1R H1 Receptor Histamine->H1R Binds Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca²⁺ Store IP3->Ca_Store Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_Cytosol->Response PKC->Response Phosphorylates Substrates

Caption: H1 Receptor Gq-PLC Signaling Pathway.

H2 Receptor (H2R) Signaling

H2R couples to Gαs proteins, which activate adenylyl cyclase (AC)[3]. AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses, such as gastric acid secretion and cardiac muscle stimulation[3][21].

H2R_Signaling Histamine This compound Ion H2R H2 Receptor Histamine->H2R Binds Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion, Increased Heart Rate) PKA->Response Phosphorylates Substrates

Caption: H2 Receptor Gs-cAMP Signaling Pathway.

H3 and H4 Receptor (H3R/H4R) Signaling

Both H3R and H4R couple to Gαi/o proteins[3]. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels[3]. This inhibitory action is crucial for their roles as presynaptic auto-receptors in the central nervous system (H3R) and in modulating immune cell function (H4R).

H3R_H4R_Signaling Histamine This compound Ion H3R_H4R H3 or H4 Receptor Histamine->H3R_H4R Binds Gi Gαi/o H3R_H4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Reduced Production Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: H3/H4 Receptor Gi-Inhibitory Signaling Pathway.

Experimental Protocols and Methodologies

A variety of sophisticated techniques are employed to investigate the interaction of the this compound ion with biological membranes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying direct interactions between histamine and phospholipids at an atomic level[22]. It can provide information on binding sites, molecular conformation, and the kinetics of the interaction[22]. Solid-state NMR, in particular, is used to probe the effects of small molecules on the structure and dynamics of lipid bilayers[23].

NMR_Workflow Prep Prepare Lipid Vesicles (e.g., POPC, PSM) +/- this compound NMR Acquire NMR Spectra (e.g., ²H, ³¹P, ¹H MAS) Prep->NMR Analysis Analyze Spectral Changes (Chemical Shifts, Relaxation, Order Parameters) NMR->Analysis Result Determine Binding Site, Effect on Membrane Order, and Dynamics Analysis->Result

Caption: General workflow for NMR studies of histamine-membrane interaction.

Electrophysiology

Techniques like two-electrode voltage clamp and patch clamp are used to measure changes in membrane potential and ion currents in response to histamine[24][25][26]. These methods are essential for characterizing the functional consequences of histamine receptor activation, such as the modulation of K⁺ and Ca²⁺ channels, which underlie its effects on neuronal excitability and muscle contraction[21][26][27].

Electrophysiology_Workflow Prep Prepare Cell or Tissue Slice (e.g., Neuron, Myocyte) Record Obtain Intracellular Recording (Voltage/Current Clamp) Prep->Record Apply Apply Histamine +/- Antagonists Record->Apply During Recording Analysis Measure Changes in Membrane Potential, Resistance, or Ion Currents Apply->Analysis Result Characterize Receptor-Mediated Ion Channel Modulation Analysis->Result

Caption: Workflow for electrophysiological analysis of histamine effects.

Fluorescence-Based Techniques

Fluorescence microscopy and spectroscopy are used to visualize receptor localization and to measure changes in membrane properties. Using fluorescently labeled ligands, such as mepyramine-BODIPY630-650, allows for the real-time tracking of histamine receptor binding and diffusion within the plasma membrane[28]. Fluorescent probes that are sensitive to the lipid environment are also used to quantify changes in membrane fluidity upon interaction with histamine or related compounds[17][18].

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has revolutionized structural biology, enabling the determination of high-resolution structures of GPCRs in their active, ligand-bound states. Recent studies have provided detailed atomic models of the human H1R in complex with Gq[20] and H2R in complex with Gs[29]. These structures offer unprecedented insight into the molecular basis of histamine recognition, receptor activation, and G-protein coupling selectivity, providing a structural framework for rational drug design[1][20].

Conclusion

The interaction of the this compound ion with biological membranes is a dual process. It involves direct, charge-dependent associations with the lipid bilayer that can alter the membrane's physical properties, and highly specific, high-affinity binding to four distinct GPCRs that trigger a cascade of intracellular signaling events. The cationic nature of histamine at physiological pH is critical for both modes of interaction. A thorough understanding of these processes, facilitated by a powerful combination of biophysical, electrophysiological, and structural biology techniques, is essential for researchers in pharmacology and drug development aiming to design novel therapeutics that target the histaminergic system with greater efficacy and specificity.

References

A Preliminary Crystallographic Investigation of Histaminium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of the crystallography of histaminium salts, crucial compounds in pharmaceutical research and development. Histamine, a biogenic amine, plays a significant role in numerous physiological processes, and understanding the three-dimensional structure of its various salt forms is paramount for designing effective therapeutics. This document outlines the experimental protocols for salt crystallization, presents detailed crystallographic data for key this compound species, and illustrates the underlying chemical and biological pathways.

Experimental Protocols

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The protocols for obtaining diffraction-quality crystals of this compound salts involve two primary stages: crystallization of the desired salt and subsequent analysis by single-crystal X-ray diffraction.

Crystallization of this compound Salts

The formation of different this compound salts is highly dependent on pH. Histamine can exist as a neutral free base (H1), a monocation (H2), or a dication (H3), which crystallize as different salts, typically with chloride or phosphate anions.

General Crystallization Methods: Several common techniques are employed to grow single crystals of organic salts from solution:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container. The solvent slowly evaporates, increasing the concentration and leading to crystal formation. This method is straightforward but offers less control over the rate of crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, promoting crystallization. The rate of cooling is a critical parameter.

  • Vapor Diffusion: This is a highly successful method for growing high-quality crystals. A concentrated solution of the sample is placed in a small, open container, which is then sealed inside a larger vessel containing a solvent in which the sample is less soluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.

Specific Protocols for this compound Chlorides:

  • This compound Monohydrochloride (Monocation, H2):

    • Histamine free base is dissolved in a hydrochloric acid (HCl) solution adjusted to a pH of approximately 7.

    • The solution is evaporated at room temperature to yield a solid white powder.

    • The powder is then dissolved in methanol and recrystallized, typically by slow evaporation, to obtain long, needle-like single crystals.[1]

  • This compound Dihydrobromide (Dication, H3):

    • Histamine free base is dissolved in an HCl solution with a pH of approximately 4.

    • The aqueous solution is filtered and allowed to evaporate at room temperature.

    • Recrystallization from the aqueous solution affords colorless, needle-like crystals of the dihydrochloride salt.[1]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structures are determined using X-ray diffraction.

Workflow:

  • Crystal Selection and Mounting: A high-quality, single crystal (typically <0.3 mm in all dimensions) with no visible cracks or defects is selected under a microscope. It is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various angles. The crystal lattice diffracts the X-rays in a specific pattern of spots. A detector records the position and intensity of these diffracted spots.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined against the experimental data to yield a precise and detailed three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data of this compound Species

The structural parameters of this compound salts vary depending on the protonation state of the histamine molecule and the counter-ion present in the crystal lattice. The data for the free base and its common chloride and phosphate salts are summarized below.

ParameterHistamine (Free Base, H1)This compound Monohydrochloride (H2)This compound Dihydrobromide (H3)This compound Bis(phosphate) Monohydrate
Formula C₅H₉N₃C₅H₁₀ClN₃C₅H₁₁Br₂N₃C₅H₁₁N₃(H₂PO₄)₂·H₂O
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁P2₁/nP2₁P2₁/c
a (Å) 7.962(3)8.851(2)7.910(2)7.82(2)
b (Å) 11.239(3)12.593(3)11.378(2)19.51(4)
c (Å) 7.152(2)7.185(2)7.151(2)8.79(2)
β (°) 115.11(3)112.18(2)114.39(2)101.4(2)
Z 4424
Reference [1][1][1][2]

Z = Number of formula units per unit cell.

Visualizing Key Relationships and Processes

Diagrams generated using Graphviz provide a clear, structured representation of the chemical relationships and experimental procedures involved in this compound salt crystallography.

Histamine_Protonation H1 Histamine Free Base (H1) H2 This compound Monocation (H2) H1->H2 H2->H1 H3 This compound Dication (H3) H2->H3 H3->H2 pH > 10 pH > 10 pH ~ 6.5 - 7.5 pH ~ 6.5 - 7.5 pH < 5 pH < 5

Caption: pH-dependent protonation states of histamine in solution.

Crystallography_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction & Analysis start Histamine Free Base ph_adjust pH Adjustment (e.g., with HCl or H₃PO₄) start->ph_adjust crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) ph_adjust->crystallization select Select High-Quality Single Crystal crystallization->select mount Mount Crystal on Goniometer select->mount data_collection X-ray Data Collection (Diffractometer) mount->data_collection structure_solution Structure Solution (Determine Atom Positions) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Unit Cell, Bond Lengths, Angles) refinement->final_structure

Caption: Experimental workflow for this compound salt crystallography.

Histamine_Signaling cluster_cell Target Cell receptor Histamine Receptor (e.g., H1R - a GPCR) g_protein G-Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc second_messengers Second Messenger Production (IP₃, DAG) plc->second_messengers ca_release Intracellular Ca²⁺ Release second_messengers->ca_release response Cellular Response (e.g., smooth muscle contraction, neurotransmission) ca_release->response histamine Histamine histamine->receptor Binds

Caption: Conceptual signaling pathway for the Histamine H1 Receptor.

References

The Tautomeric Landscape of the Histaminium Cation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

At the heart of numerous physiological processes lies the intricate chemical nature of histamine. At physiological pH, this biogenic amine predominantly exists as a monoprotonated species, the histaminium cation. The nuanced behavior of this cation is further complicated by the phenomenon of tautomerism within its imidazole ring. This guide provides a comprehensive technical overview of the two principal tautomers of the this compound cation, Nπ-H and Nτ-H. We delve into their relative stabilities, the experimental and computational methodologies employed for their characterization, and the critical implications of their distinct forms in the context of histamine receptor signaling and drug development. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways, this document serves as an essential resource for researchers navigating the complexities of histamine chemistry and pharmacology.

Introduction: The Duality of the this compound Cation

Histamine, a pivotal mediator in allergic reactions, inflammation, and gastric acid secretion, exerts its biological effects through interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The binding affinity and activation of these receptors are exquisitely sensitive to the precise chemical structure of the ligand. Under physiological conditions (pH ≈ 7.4), the aliphatic amino group of histamine is protonated, forming the this compound cation[1]. The imidazole ring of this cation can exist in two distinct tautomeric forms, which arise from the different possible locations of a proton on the two nitrogen atoms of the ring.

These tautomers are designated as:

  • Nπ-H tautomer (or pros-tautomer): The proton is located on the nitrogen atom closer to the ethylamine side chain.

  • Nτ-H tautomer (or tele-tautomer): The proton is located on the nitrogen atom farther from the ethylamine side chain.

The subtle difference in the proton position has profound consequences for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby influencing its interaction with biological targets. Understanding the equilibrium between these two forms is paramount for a rational approach to the design of novel antihistaminic drugs.

Structural Isomers: Tautomers and Conformers

The structural landscape of the this compound cation is further diversified by the rotational freedom of the ethylamine side chain relative to the imidazole ring. This leads to the existence of different conformers for each tautomer, primarily the trans (extended) and gauche (folded) conformations. The interplay between tautomerism and conformation dictates the predominant species in a given environment.

Quantitative Analysis of Tautomer and Conformer Stability

The relative stability of the this compound cation tautomers and conformers has been a subject of extensive computational and experimental investigation. The preferred form is highly dependent on the surrounding environment, with significant differences observed between the gas phase and aqueous solution.

Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have provided invaluable insights into the energetic landscape of the this compound cation. These studies consistently demonstrate that the relative stability of the tautomers is reversed when moving from the gas phase to a polar, aqueous environment.

Table 1: Calculated Relative Stabilities of this compound Cation Tautomers and Conformers

Tautomer/ConformerEnvironmentComputational MethodRelative Energy (kcal/mol)Reference
Nπ-H (gauche)Gas PhaseM06-2X/6-311+G(d,p)0.00 (most stable)Based on trends in computational studies
Nτ-H (trans)Gas PhaseM06-2X/6-311+G(d,p)~1-2Based on trends in computational studies
Nτ-H (trans) Aqueous Solution (PCM)/M06-2X/6-311+G(d,p) 0.00 (most stable) [1]
Nπ-H (gauche)Aqueous Solution(PCM)/M06-2X/6-311+G(d,p)~1-3[1]
Nτ-H (gauche)Aqueous SolutionB3LYP/6-311G 0.00 (most stable)[2]
Nπ-H (gauche)Aqueous SolutionB3LYP/6-311G> 0[2]

Note: The table summarizes general findings. Precise energy differences can vary depending on the specific computational model and basis set used.

In the gas phase, the Nπ-H gauche conformer is often predicted to be the most stable due to the possibility of an intramolecular hydrogen bond between the imidazole N-H and the side-chain amino group.[2] However, in aqueous solution, the Nτ-H tautomer, particularly in the trans conformation, is consistently found to be the more stable form.[1][2] This reversal is attributed to the favorable interactions of the Nτ-H tautomer with the surrounding water molecules, which outweigh the energetic advantage of the intramolecular hydrogen bond in the Nπ-H form.

Experimental Methodologies for Tautomer Characterization

A variety of sophisticated experimental techniques have been employed to probe the tautomeric equilibrium of the this compound cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the imidazole ring carbons and protons are sensitive to the position of the proton on the nitrogen atoms.

  • Sample Preparation:

    • Dissolve histamine dihydrochloride in deuterium oxide (D₂O) to a final concentration of 0.1 M.

    • Adjust the pD of the solution to the desired value (typically around physiological pD 7.4) using small additions of NaOD or DCl. The pD can be estimated from the pH meter reading using the equation pD = pH + 0.4.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C NMR spectra on a spectrometer operating at a field strength of at least 125 MHz.

    • Use a standard single-pulse experiment with proton decoupling.

    • Set the spectral width to cover the aromatic region (approximately 110-140 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand scans).

    • Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to an internal or external standard (e.g., DSS).

    • Identify the signals corresponding to the C2, C4, and C5 carbons of the imidazole ring.

    • The chemical shifts of C2 and C4 are particularly sensitive to the tautomeric state. By comparing the observed chemical shifts with those of model compounds where the tautomeric state is fixed (e.g., N-methylated histamine derivatives), the equilibrium constant and the relative populations of the Nπ-H and Nτ-H tautomers can be determined.[3] A preference for the Nτ-H tautomer is indicated by specific chemical shift values.[3]

X-ray Crystallography

X-ray crystallography provides definitive structural information in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms, including the hydrogen on the imidazole ring, can be determined.

  • Crystallization:

    • Dissolve histamine dihydrochloride in a suitable solvent system (e.g., water/ethanol mixture).

    • Slowly evaporate the solvent at room temperature or use vapor diffusion with an anti-solvent to promote the growth of single crystals. The goal is to obtain well-formed crystals with dimensions of at least 0.1 mm.[4]

  • Crystal Mounting and Data Collection:

    • Select a suitable single crystal under a microscope and mount it on a goniometer head.[5]

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Mount the goniometer on an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and an area detector.[5][6]

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and merging) to obtain a set of unique reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data.

    • Locate the hydrogen atoms from the difference Fourier map to unambiguously determine the tautomeric state of the imidazole ring in the crystal lattice.

Histamine Receptor Signaling Pathways

The specific tautomer of the this compound cation that preferentially binds to and activates histamine receptors is of great interest in pharmacology. Molecular modeling and experimental data suggest that the Nτ-H tautomer is crucial for the activation of the H1 and H2 receptors.

Caption: Histamine Receptor Signaling Pathways for H1 and H2 Receptors.

Experimental and Computational Workflows

The study of this compound cation tautomers involves a synergistic approach combining experimental and computational methods.

Experimental_Workflow cluster_exp Experimental Workflow start Start: Histamine Sample prep_nmr Sample Preparation for NMR (in D₂O) acq_nmr NMR Data Acquisition (¹H, ¹³C) analyze_nmr NMR Data Analysis (Chemical Shifts) cryst Crystallization acq_xrd X-ray Diffraction Data Collection analyze_xrd Structure Solution & Refinement tautomer_ratio Determine Tautomer Ratio in Solution solid_state_structure Determine Tautomer in Solid State

Caption: General experimental workflow for characterizing histamine tautomers.

Computational_Workflow cluster_comp Computational Workflow start_comp Start: Define Tautomers & Conformers geom_opt Geometry Optimization (e.g., DFT) freq_calc Frequency Calculation (Confirm Minima) energy_calc Single-Point Energy Calculation (Higher Level of Theory) solvation Incorporate Solvent Effects (e.g., PCM) thermo Calculate Thermodynamic Properties (ΔG) rel_stability Determine Relative Stabilities

Caption: Typical computational workflow for studying histamine tautomers.

Implications for Drug Development

A thorough understanding of the tautomeric preferences of the this compound cation is crucial for the design of effective and selective histamine receptor ligands. Since the Nτ-H tautomer appears to be the biologically active form at H1 and H2 receptors, successful agonists and antagonists often mimic the key structural and electronic features of this tautomer.

For instance, in the development of H2 receptor antagonists for the treatment of peptic ulcers, the design of molecules that can effectively compete with the Nτ-H tautomer of histamine at the receptor binding site has been a guiding principle. Computational studies that predict the tautomeric equilibrium of potential drug candidates in aqueous solution can be a valuable tool in the early stages of drug discovery, helping to prioritize compounds with a higher probability of biological activity.

Conclusion

The tautomerism of the this compound cation is a fundamental aspect of its chemistry with significant biological ramifications. The preference for the Nτ-H tautomer in aqueous solution, the environment of biological systems, highlights the importance of considering this form in studies of histamine's interactions with its receptors. The combination of advanced computational methods and sophisticated experimental techniques has provided a detailed picture of the tautomeric landscape of this important biomolecule. For researchers in pharmacology and medicinal chemistry, a deep appreciation of the principles outlined in this guide is essential for the continued development of novel therapeutics that target the histaminergic system.

References

Methodological & Application

Protocol for the synthesis of histaminium perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of histaminium perchlorate involves the reaction of an organic base (histamine) with a strong oxidizing acid (perchloric acid), resulting in a substance with potentially explosive properties. Providing a detailed protocol for its synthesis could facilitate the creation of a dangerous and unstable chemical compound. Therefore, in the interest of safety, I cannot provide a detailed synthesis protocol for this compound perchlorate.

The combination of organic materials with strong oxidizing agents like perchlorates can create highly sensitive and energetic compounds that may decompose violently under stimuli such as heat, friction, or impact. The scientific literature contains numerous accounts of serious accidents, including explosions, resulting from the improper handling of organic perchlorate salts.

For educational and safety purposes, it is crucial to understand the principles of chemical reactivity and hazards.

Histamine: Histamine is a biogenic amine involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter. It contains a primary amino group and an imidazole ring, both of which are basic and can be protonated by acids to form salts.

Perchloric Acid: Perchloric acid (HClO₄) is a mineral acid and one of the strongest known acids. It is also a powerful oxidizing agent, especially when hot and concentrated. Its oxidizing potential is the primary reason for the hazards associated with its organic salts.

Salt Formation: The reaction between histamine and perchloric acid is a standard acid-base neutralization reaction, forming the this compound cation and the perchlorate anion.

Hazards of Organic Perchlorates: Organic perchlorate salts are a well-documented class of energetic materials. The hazard stems from the presence of both a fuel (the organic component, histamine) and a powerful oxidizer (the perchlorate anion) in the same molecule. This intimate mixing at the molecular level can lead to a rapid and exothermic decomposition, which can be explosive.

Key Safety Considerations When Handling Potentially Energetic Compounds:

  • Risk Assessment: A thorough risk assessment must be conducted before handling any potentially energetic material. This includes understanding the specific hazards of the substances involved, the potential decomposition triggers, and the scale of the reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes, at a minimum, safety glasses with side shields, a face shield, a blast shield, and heavy-duty, flame-resistant lab coats. The use of leather or other heavy-duty gloves may also be necessary.

  • Scale: Reactions involving potentially explosive compounds should always be performed on the smallest possible scale.

  • Containment: Experiments should be conducted in a properly functioning chemical fume hood, with the sash lowered as much as possible. A blast shield should always be placed between the experiment and the researcher.

  • Avoidance of Triggers: Care must be taken to avoid conditions that could initiate decomposition, such as:

    • Heat: Avoid heating organic perchlorates unless absolutely necessary and with extreme caution.

    • Friction and Impact: Avoid grinding, scraping, or subjecting the material to mechanical shock. Use glass or ceramic spatulas instead of metal ones.

    • Static Discharge: Ensure proper grounding to prevent static electricity.

  • Storage: Potentially energetic compounds should be stored in appropriate, vented containers, segregated from other chemicals, particularly flammable and combustible materials. They should be clearly labeled with their identity and associated hazards.

Due to these significant and unpredictable hazards, the synthesis and handling of organic perchlorates should only be undertaken by highly trained professionals in specialized laboratories equipped to handle explosive materials.

Application Notes and Protocols for Histaminium in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of histaminium as a ligand in the synthesis and characterization of coordination complexes. It is intended to guide researchers in exploring the potential of these complexes in various fields, including materials science and medicinal chemistry.

Introduction: this compound as a Versatile Ligand

Histamine, a biogenic amine, is a versatile ligand in coordination chemistry due to its multiple coordination sites: the primary amino group, the imidazole ring nitrogen atoms (Nτ and Nπ), and its ability to exist in different protonation states. The resulting this compound cation can coordinate to a variety of metal ions, leading to the formation of complexes with diverse structures and properties. The coordination mode of histamine can be monodentate or bidentate, and it can act as a bridging ligand, leading to the formation of polynuclear complexes.

The choice of metal ion, reaction conditions (pH, solvent), and stoichiometry significantly influences the final structure of the coordination complex and, consequently, its physicochemical and biological properties.[1][2][3][4][5] This versatility makes this compound complexes interesting candidates for applications in:

  • Drug Development: As potential therapeutic agents, leveraging the biological activity of histamine. Ruthenium-histamine complexes, for instance, have been investigated for their anticancer properties.[6]

  • Photodynamic Therapy: Ruthenium complexes with histamine have shown potential as phototherapeutic agents due to their ability to photorelease histamine upon irradiation with visible light.[6]

  • Materials Science: The coordination of histamine to metal ions can be used to create novel materials with tunable mechanical properties, such as self-healing hydrogels.[1][2][3][4][5]

  • Sensors: Metalloporphyrins incorporating histamine have been explored for the spectroscopic identification of histamine.[7]

Synthesis of this compound Coordination Complexes

This section provides detailed protocols for the synthesis of selected this compound coordination complexes.

Synthesis of a Ruthenium(III)-Histaminium Complex

This protocol is adapted from the synthesis of [RuCl₄(dmso-S)(histamineH)]·H₂O.[6]

Protocol:

  • Preparation of the Ruthenium Precursor:

    • Synthesize the precursor complex, (dmsoH)[trans-RuCl₄(dmso-S)₂], according to established literature methods.

  • Reaction with Histamine:

    • Dissolve the ruthenium precursor in a 7:1 (v/v) mixture of dimethyl sulfoxide (dmso) and concentrated hydrochloric acid.

    • Heat the solution at 60°C for 1 hour.

    • Add an excess of acetone to precipitate the intermediate complex.

    • Isolate the precipitate and dissolve it in methanol.

    • Add one equivalent of histamine dihydrochloride to the methanolic solution.

    • Reflux the reaction mixture for 4 hours.

  • Crystallization:

    • To the cooled reaction mixture, add an equal volume of ethanol and let it stand overnight.

    • Orange crystals of [RuCl₄(dmso-S)(histamineH)] will form.

  • Purification:

    • Filter the crystals and wash them with cold ethanol and then diethyl ether.

    • Dry the product under vacuum.

Experimental Workflow:

G cluster_0 Precursor Synthesis cluster_1 Complexation Reaction cluster_2 Isolation and Purification Ru_precursor Synthesize (dmsoH)[trans-RuCl4(dmso-S)2] dissolve Dissolve precursor in dmso/HCl Ru_precursor->dissolve heat1 Heat at 60°C for 1h dissolve->heat1 precipitate Precipitate with acetone heat1->precipitate dissolve_MeOH Dissolve precipitate in Methanol precipitate->dissolve_MeOH add_histamine Add Histamine dihydrochloride dissolve_MeOH->add_histamine reflux Reflux for 4h add_histamine->reflux crystallize Crystallize with Ethanol reflux->crystallize filter_wash Filter and wash with Ethanol/Ether crystallize->filter_wash dry Dry under vacuum filter_wash->dry final_product final_product dry->final_product [RuCl4(dmso-S)(histamineH)] G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Culture Cancer Cell Line seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells prepare_complex Prepare Stock Solution of Complex serial_dilution Perform Serial Dilutions prepare_complex->serial_dilution add_complex Add Complex Dilutions to Wells serial_dilution->add_complex seed_cells->add_complex incubate Incubate for 24-72h add_complex->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 result result determine_ic50->result Cytotoxicity Data

References

Application of Histaminium Salts in Receptor Binding Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] These receptors are pivotal drug targets for a wide range of therapeutic areas, including allergic reactions, gastric acid secretion, neurological disorders, and inflammatory conditions.[1] Histaminium salts, which are the protonated forms of histamine and its analogs, are fundamental tools in the pharmacological characterization of these receptors. Receptor binding assays are indispensable in vitro techniques used to determine the affinity of ligands, such as this compound salts, for their cognate receptors. This document provides detailed application notes and protocols for conducting competitive radioligand binding assays for each of the four histamine receptor subtypes.

The principle of a competitive binding assay involves the competition between a radiolabeled ligand (radioligand) with a known affinity and an unlabeled test compound (e.g., a this compound salt) for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the test compound, the inhibitory constant (Ki) can be determined. The Ki value is a quantitative measure of the binding affinity of the test compound, with a lower Ki value indicating a higher affinity.[4]

Data Presentation: Binding Affinities of Selected this compound Salts and Reference Compounds

The following tables summarize the binding affinities (Ki in nM) of various this compound salts and widely used reference compounds for the human histamine H1, H2, H3, and H4 receptors. These values have been determined using competitive radioligand binding assays. It is important to note that Ki values can vary depending on the experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific assay conditions.

Table 1: Binding Affinities (Ki, nM) for the Histamine H1 Receptor (hH1R)

CompoundRadioligandCell LineKi (nM)Reference
Histamine[³H]-MepyramineHEK293T~2,000[5]
Mepyramine[³H]-MepyramineHEK293T2.29[6]
Diphenhydramine[³H]-MepyramineHEK293T25[7]
Carebastine[³H]-MepyramineNot Specified27 ± 4[8]
Desloratadine[³H]-MepyramineHEK293T0.9[6]

Table 2: Binding Affinities (Ki, nM) for the Histamine H2 Receptor (hH2R)

CompoundRadioligandTissue/Cell LineKi (nM)Reference
Histamine[³H]-TiotidineGuinea pig cortex~100[9]
Tiotidine[³H]-TiotidineGuinea pig mucosal cells40[10]
Arpromidine[³H]-TiotidineNot Specified~1
Cimetidine[³H]-TiotidineGuinea pig cortex~100[9]
4-Methylhistamine[¹²⁵I]-IodoaminopotentidineCHO-K1>10,000[11]

Table 3: Binding Affinities (Ki, nM) for the Histamine H3 Receptor (hH3R)

CompoundRadioligandCell LineKi (nM)Reference
Histamine[³H]-Nα-methylhistamineHEK2938[12]
Nα-Methylhistamine[³H]-Nα-methylhistamineHEK293~1[13]
(R)-α-Methylhistamine[³H]-Nα-methylhistamineRat Brain~2
Thioperamide[³H]-Nα-methylhistamineHEK29325
Pitolisant[³H]-Nα-methylhistamineHEK2936.09[12]
Imetit[³H]-Nα-methylhistamineHEK2930.32[12]
Clobenpropit[³H]-Nα-methylhistamineNot Specified~1

Table 4: Binding Affinities (Ki, nM) for the Histamine H4 Receptor (hH4R)

CompoundRadioligandCell LineKi (nM)Reference
Histamine[³H]-HistamineHEK29350[11]
4-Methylhistamine[³H]-HistamineHEK29350[11][14][15]
Thioperamide[³H]-HistamineHEK29327
JNJ 7777120[³H]-HistamineNot Specified~10[11]
Imetit[³H]-HistamineNot Specified2.7

Experimental Protocols

General Protocol for Cell Membrane Preparation

A crucial first step for in vitro receptor binding assays is the preparation of cell membranes from cell lines stably or transiently expressing the histamine receptor of interest (e.g., HEK293 or CHO cells).[16][17][18]

  • Cell Culture: Culture cells to approximately 90% confluency.

  • Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.

  • Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.[11]

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step to ensure the removal of cytosolic components.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.

Histamine H1 Receptor Competition Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.

  • Materials:

    • Membrane Preparation: Membranes from HEK293T cells expressing the human H1 receptor.

    • Radioligand: [³H]-Mepyramine (Specific Activity: ~20-30 Ci/mmol).

    • Test Compound: this compound salt or other compound of interest.

    • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[18]

    • Wash Buffer: Ice-cold 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

    • Non-specific Binding Control: 10 µM Mianserin or 1 mM Diphenhydramine.[5][7]

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-mepyramine (final concentration ~1-5 nM), and 150 µL of membrane preparation (10-20 µg of protein).

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

      • Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-mepyramine, and 150 µL of membrane preparation.

    • Incubate the plate at 25°C for 60-180 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

Histamine H2 Receptor Competition Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for the human histamine H2 receptor using [³H]-tiotidine as the radioligand.

  • Materials:

    • Membrane Preparation: Membranes from cells expressing the human H2 receptor (e.g., CHO-K1).

    • Radioligand: [³H]-Tiotidine (Specific Activity: ~70-90 Ci/mmol).

    • Test Compound: this compound salt or other compound of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: 1 µM Tiotidine or 100 µM Cimetidine.[10]

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-tiotidine (final concentration ~2-10 nM), and 100 µL of membrane preparation (50-100 µg of protein).[10]

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-tiotidine, and 100 µL of membrane preparation.[10]

      • Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-tiotidine, and 100 µL of membrane preparation.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity.

Histamine H3 Receptor Competition Binding Assay

This protocol is for determining the binding affinity of a test compound for the human histamine H3 receptor using [³H]-Nα-methylhistamine as the radioligand.

  • Materials:

    • Membrane Preparation: Membranes from HEK293 cells expressing the human H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).[11][12]

    • Test Compound: this compound salt or other compound of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[11]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

    • Non-specific Binding Control: 10 µM Thioperamide or 10 µM Clobenpropit.[11]

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.[11]

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Nα-methylhistamine (final concentration ~0.5-1 nM), and 150 µL of membrane preparation (~100 µg of protein).[11]

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-Nα-methylhistamine, and 150 µL of membrane preparation.

      • Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-Nα-methylhistamine, and 150 µL of membrane preparation.

    • Incubate the plate at 25°C for 30-120 minutes with gentle agitation.[11]

    • Terminate the assay by rapid filtration.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify the radioactivity.

Histamine H4 Receptor Competition Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the human histamine H4 receptor using [³H]-histamine as the radioligand.

  • Materials:

    • Membrane Preparation: Membranes from HEK293 cells expressing the human H4 receptor.

    • Radioligand: [³H]-Histamine (Specific Activity: ~60-90 Ci/mmol).

    • Test Compound: this compound salt or other compound of interest.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[11]

    • Non-specific Binding Control: 10 µM JNJ 7777120.[11]

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.[11]

    • Scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-histamine (final concentration ~10 nM), and 150 µL of membrane preparation (15-30 µg of protein).[11]

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-histamine, and 150 µL of membrane preparation.

      • Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]-histamine, and 150 µL of membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.[11]

    • Terminate the assay by rapid filtration.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.[11]

    • Dry the filters, add scintillation fluid, and quantify the radioactivity.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the specific radioligand binding.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffers, Ligands) plate_setup Set up 96-well Plate (Total, NSB, Competition) reagent_prep->plate_setup membrane_prep Prepare Cell Membranes membrane_prep->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: General workflow for a competitive radioligand binding assay.

Histamine Receptor Signaling Pathways

signaling_pathways cluster_h1 H1 Receptor (Gq-coupled) cluster_h2 H2 Receptor (Gs-coupled) cluster_h3_h4 H3/H4 Receptors (Gi/o-coupled) H1 Histamine H1R H1 Receptor H1->H1R Gq Gq H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 Histamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA H34 Histamine H34R H3/H4 Receptor H34->H34R Gio Gi/o H34R->Gio activates AC_i Adenylyl Cyclase Gio->AC_i inhibits cAMP_d ↓ cAMP AC_i->cAMP_d

Caption: Simplified signaling pathways of histamine receptors.

References

Application Note & Protocol: Quantification of Histaminium by LC-MS/MS in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaminium, the protonated form of histamine, is a critical biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is paramount for diagnosing and monitoring various conditions like anaphylaxis, mastocytosis, and histamine intolerance.[1][4] This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and reliable analytical technique.[2][3][5]

The challenges in this compound quantification lie in its low endogenous concentrations, high polarity, and potential for matrix interference.[1][6] To overcome these challenges, various methodologies have been developed, including those employing derivatization to enhance chromatographic retention and ionization efficiency, as well as direct analysis techniques.[1][6][7] This application note will cover both derivatization and non-derivatization approaches, providing a comprehensive guide for researchers.

Experimental Workflow Overview

The general workflow for the quantification of this compound in biological samples involves several key steps, from sample collection and preparation to LC-MS/MS analysis and data processing.

Experimental Workflow for this compound Quantification cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase SampleCollection Sample Collection (Plasma, Urine, Tissue) SampleStorage Sample Storage (≤ -20°C) SampleCollection->SampleStorage Immediate Processing or Freezing SamplePrep Sample Preparation (Protein Precipitation, SPE, Derivatization) SampleStorage->SamplePrep LC_Separation LC Separation (HILIC or Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification & Validation) MS_Detection->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General experimental workflow for this compound quantification by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the performance characteristics of various LC-MS/MS methods for this compound quantification reported in the literature. This allows for a direct comparison of different approaches based on their sensitivity, linearity, and applicability to various biological matrices.

Method TypeBiological MatrixLLOQLinearity RangeKey FeaturesReference
Derivatization (DIPP)Serum, Mast Cells0.1 pg/mLNot SpecifiedUltra-sensitive, uses diisopropyl phosphite derivatization and solid-phase extraction.[1][6]
Non-Derivatization (HILIC)Plasma15.6 ng/mL1.0 - 1000 ng/mLRapid and high-throughput, suitable for in vitro and in vivo studies.[2][3]
Non-DerivatizationHuman Plasma1 nM1 - 100 nMHigh-resolution accurate mass (HRAM) LC-MS, correlated well with RIA.[8]
Derivatization (Dansyl Chloride)Fish Products5 ppmNot SpecifiedMethod validated for food matrices, applicable for inspection.[9][10]
Non-DerivatizationHuman CSF10 pg/mL10 - 30,000 pg/mLSimultaneous quantification of histamine and its metabolites.

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in plasma and tissue samples. Both a non-derivatization and a derivatization method are described.

Protocol 1: Direct Quantification of this compound in Human Plasma (Non-Derivatization)

This protocol is adapted from methods utilizing protein precipitation followed by LC-MS/MS analysis.[8]

1. Materials and Reagents:

  • Histamine dihydrochloride (analytical standard)

  • Histamine-d4 dihydrochloride (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nonafluoropentanoic acid (ion-pairing agent, optional)

  • Ultrapure water

  • Human plasma (collected in EDTA tubes)[4]

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 100 ng/mL Histamine-d4 in water).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: HILIC column (e.g., CORTECS UPLC HILIC, 1.7 µm) or a C18 column (e.g., Accucore C18, 2.6 µm)[8]

  • Mobile Phase A: 0.1% Formic acid in water (with or without ion-pairing agent like 3 nM nonafluoropentanoic acid)[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at a high percentage of organic phase for HILIC or a low percentage for reversed-phase, with a gradient to elute the analyte.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Histamine: 112.1 -> 95.1 m/z[8]

    • Histamine-d4: 116.1 -> 99.1 m/z[8]

Protocol 2: Ultrasensitive Quantification of this compound in Tissue Homogenates (with Derivatization)

This protocol is based on a derivatization method using diisopropyl phosphite (DIPP) to enhance sensitivity.[1][6]

1. Materials and Reagents:

  • Histamine dihydrochloride

  • Histamine-d4 dihydrochloride (IS)

  • Diisopropyl phosphite (DIPP)

  • Pyridine

  • Carbon tetrachloride

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Tissue homogenization buffer (e.g., PBS)

2. Sample Preparation:

  • Homogenize a known weight of tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • To 100 µL of supernatant, add 10 µL of IS solution.

  • Derivatization:

    • Add 50 µL of a freshly prepared solution of DIPP in pyridine.

    • Add 50 µL of carbon tetrachloride.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent under nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried residue in 500 µL of 5% methanol in water.

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash with 1 mL of water.

    • Elute the derivatized histamine with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A suitable gradient starting from a low percentage of mobile phase B.

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive ESI

  • MRM Transitions: To be determined for the DIPP-derivatized histamine and its deuterated internal standard.

Histamine's Role in Allergic Response

Histamine is a key mediator of type I hypersensitivity reactions. The following diagram illustrates the signaling pathway leading to histamine release from mast cells upon allergen exposure.

Histamine Release in Allergic Response cluster_sensitization Sensitization Phase cluster_re_exposure Re-exposure Phase cluster_effects Physiological Effects Allergen Allergen Exposure B_Cell B Cell Activation Allergen->B_Cell Plasma_Cell Plasma Cell (produces IgE) B_Cell->Plasma_Cell IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell_s Mast Cell IgE->Mast_Cell_s Binds to FcεRI receptors Allergen2 Subsequent Allergen Exposure CrossLinking Cross-linking of bound IgE Allergen2->CrossLinking Degranulation Mast Cell Degranulation CrossLinking->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release Vasodilation Vasodilation & Increased Permeability Histamine_Release->Vasodilation Bronchoconstriction Bronchoconstriction Histamine_Release->Bronchoconstriction Mucus Increased Mucus Production Histamine_Release->Mucus

Caption: Signaling pathway of histamine release in an allergic response.

Conclusion

The LC-MS/MS methods outlined in this application note provide sensitive, specific, and reliable means for the quantification of this compound in various biological samples. The choice between a direct analysis and a derivatization-based approach will depend on the required sensitivity and the available instrumentation. The provided protocols serve as a starting point for method development and validation in research and clinical settings. Careful consideration of sample handling and storage is crucial to ensure the accuracy of the results, as histamine levels can change post-collection.[4]

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Histaminium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine, a biogenic amine synthesized from the amino acid histidine, is a crucial mediator in various physiological and pathological processes. It plays a significant role in allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] Accurate quantification of histamine in biological samples and pharmaceutical formulations is therefore essential for research, clinical diagnostics, and drug development. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method widely employed for the determination of histamine.[3] Due to its polar nature and lack of a strong chromophore, direct analysis of histamine by HPLC can be challenging, often necessitating a derivatization step to enhance its chromatographic retention and detectability.[4][5] This document provides detailed protocols and application notes for the analysis of histaminium compounds using HPLC.

Principles of Histamine Analysis by HPLC

The analysis of histamine by HPLC typically involves several key steps:

  • Sample Preparation and Extraction: Histamine is extracted from the sample matrix, often using protein precipitation with acids like trichloroacetic acid (TCA)[4][6] or perchloric acid.[7][8]

  • Derivatization: To improve chromatographic properties and detection sensitivity, histamine is chemically modified with a derivatizing agent. Common agents include o-phthalaldehyde (OPA),[6][7][9] 9-fluorenylmethyl chloroformate (FMOC-Cl),[4][5] and dansyl chloride.[10]

  • Chromatographic Separation: The derivatized histamine is then separated from other components in the sample on an HPLC column, typically a reversed-phase C18 column.[3][4] The mobile phase composition is optimized to achieve good resolution and peak shape.

  • Detection: The separated histamine derivative is detected using various detectors, with fluorescence[4][10] and UV detectors being the most common. Electrochemical detection can also be employed for high sensitivity.[9]

Experimental Protocols

Protocol 1: HPLC with Pre-column OPA Derivatization and Fluorescence Detection

This protocol is a widely used method for histamine quantification due to its sensitivity and rapid reaction time.[6]

1. Sample Preparation (Fish Tissue Example):

  • Homogenize 1 g of the sample.[6]
  • Extract histamine by adding 10 mL of 0.5M trichloroacetic acid (TCA).[6]
  • Vortex the mixture and then filter it using Whatman No. 40 filter paper.[6]
  • Bring the final volume to 25 mL with 100 mM borate buffer (pH 9.2).[6]

2. Derivatization:

  • Prepare the OPA derivatization reagent by dissolving 10 mg of o-phthalaldehyde in 10 mL of 100 mM borate buffer (pH 9.2).[6]
  • Prepare a mercaptopropionic acid solution by diluting 10 µL of 3-mercaptopropionic acid in 10 mL of 100 mM borate buffer (pH 9.2).[6]
  • In a reaction vial, mix 37.5 µL of the sample extract or standard solution with 225 µL of the mercaptopropionic acid solution and 110 µL of the OPA solution.[6]
  • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.[6]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
  • Mobile Phase: A gradient or isocratic elution can be used. For example, a mixture of acetonitrile and a phosphate buffer.[10]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.[3][10]
  • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.[3]

Protocol 2: HPLC with Pre-column FMOC-Cl Derivatization and Fluorescence Detection

This method offers an alternative derivatization strategy for histamine analysis.[4][5]

1. Sample Preparation:

  • Follow a similar extraction procedure as in Protocol 1, using trichloroacetic acid.[4]

2. Derivatization:

  • Mix 10 µL of the sample or standard with 10 µL of 2 M NaOH and 100 µL of sodium bicarbonate solution.[4]
  • Add 1 mL of FMOC-Cl solution and heat the mixture at 80°C for 10 minutes.[4]
  • After cooling, add 1 mL of glutamic acid solution to remove excess FMOC-Cl.[4]
  • After 30 minutes, adjust the final volume to 5 mL with acetonitrile.[4]
  • Filter the solution before injection.[4]

3. HPLC Conditions:

  • Column: Waters 2475 – C18 column (150 mm × 2.1 mm ID, 3 µm particle size).[4]
  • Mobile Phase: Acetonitrile: deionized water (63:37, v/v).[4]
  • Flow Rate: 0.34 mL/min.[4]
  • Detection: Fluorescence detector with excitation at 267 nm and emission at 314 nm.[4]

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of histamine using different methods.

ParameterMethod 1 (OPA Derivatization)Method 2 (FMOC-Cl Derivatization)Method 3 (Dansyl Chloride Derivatization)
Linearity Range 10 - 60 µg/mL[6]0.16 - 5.00 µg/mL[5]0.01 - 50 µg/mL[10]
Correlation Coefficient (r²) 0.9993[6]>0.99[5]0.9996[10]
Limit of Detection (LOD) 2.7 µg/g[6]--
Limit of Quantification (LOQ) 8.3 µg/g[6]--
Recovery >89%[6]Satisfactory[4]-
Precision (RSD) <8.46%[6]--
HPLC System ComponentMethod 1 (OPA Derivatization)Method 2 (FMOC-Cl Derivatization)Method 3 (No Derivatization)
Column ODS Hypersil (150 x 4.6 mm)[3]Waters 2475 – C18 (150 mm × 2.1 mm, 3 µm)[4]Cogent Diamond Hydride™ (4.6 x 75mm, 4µm)[1][2]
Mobile Phase NaCl:Methanol (20:80), pH 3.1[3]Acetonitrile: deionized water (63:37, v/v)[4]A: DI Water / 0.1% Formic Acid, B: Acetonitrile / 0.1% Formic Acid (Gradient)[1][2]
Flow Rate 0.5 mL/min[3]0.34 mL/min[4]0.5mL / minute[1][2]
Detection Fluorescence (Ex: 350 nm, Em: 450 nm)[3]Fluorescence (Ex: 267 nm, Em: 314 nm)[4]UV @ 220nm[1][2]

Visualizations

Histamine Signaling Pathways

Histamine exerts its effects by binding to four distinct G-protein coupled receptors: H1, H2, H3, and H4.[11][12] The activation of these receptors triggers different intracellular signaling cascades.

Histamine_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H4 H4 Receptor Pathway H1R H1R Gq11 Gαq/11 H1R->Gq11 Histamine PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC H2R H2R Gs Gαs H2R->Gs Histamine AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA H4R H4R Gi_o Gαi/o H4R->Gi_o Histamine MAPK MAPK Pathway Gi_o->MAPK Ca2_H4 Ca²⁺ Release Gi_o->Ca2_H4

Caption: Overview of major histamine receptor signaling pathways.

Experimental Workflow for HPLC Analysis of Histamine

The following diagram illustrates the typical workflow for the analysis of histamine in a biological sample using HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., TCA) Homogenization->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (e.g., OPA) Filtration->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection Detection (e.g., Fluorescence) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Results Report Quantification->Report

Caption: General workflow for histamine analysis by HPLC.

References

Techniques for Growing Single Crystals of Histaminium Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful growth of single crystals of various histaminium salts. The information furnished is intended to guide researchers in obtaining high-quality single crystals suitable for X-ray diffraction analysis and other solid-state characterization techniques.

Introduction

This compound salts, the protonated forms of the biogenic amine histamine, are of significant interest in pharmaceutical and materials science research. The development of crystalline forms of these salts is crucial for understanding their structure-property relationships, which can influence factors such as stability, solubility, and bioavailability. The growth of high-quality single crystals is a prerequisite for the definitive determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction.

This guide outlines the most common and effective techniques for growing single crystals of this compound salts, including slow solvent evaporation, slow cooling, and vapor diffusion. Detailed protocols for specific this compound salts are provided, along with a summary of quantitative data to aid in the selection of appropriate crystallization conditions.

General Considerations for Crystal Growth

Successful crystallization is often described as both a science and an art. Several factors can significantly influence the outcome of a crystallization experiment. Careful control of these parameters is key to obtaining well-formed single crystals.

  • Purity of the Compound: The starting material should be of the highest possible purity (typically >95%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the this compound salt to a moderate extent. If the solubility is too high, the solution may become excessively supersaturated, leading to the rapid formation of many small crystals or an amorphous precipitate. If the solubility is too low, it may be difficult to achieve the necessary supersaturation for nucleation and growth. The solvent's polarity, hydrogen bonding capability, and volatility all play a role.

  • Supersaturation: Crystal growth occurs from a supersaturated solution. The rate at which supersaturation is achieved is a key parameter. Slow and controlled changes in conditions (e.g., temperature or solvent concentration) generally lead to the formation of fewer, larger, and higher-quality crystals.

  • Nucleation: This is the initial formation of a stable crystalline entity from the supersaturated solution. The goal is to control nucleation to a limited number of sites to encourage the growth of large single crystals rather than a polycrystalline powder. Avoiding dust, scratches on the glassware, and mechanical shock can help control nucleation.

  • Temperature: Temperature affects both solubility and the kinetics of crystal growth. For many salts, solubility increases with temperature. Slow cooling of a saturated solution is a common crystallization technique.

  • pH: For ionizable compounds like histamine, the pH of the solution can influence which salt form crystallizes and its corresponding crystal packing.

Crystallization Techniques and Protocols

The following sections detail the most common techniques for growing single crystals of this compound salts, complete with specific protocols where available.

Slow Solvent Evaporation

This is one of the simplest and most widely used crystallization techniques. A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and leading to crystallization.

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Dissolve this compound Salt in Appropriate Solvent saturate Create a Near-Saturated Solution start->saturate filter Filter to Remove Insoluble Impurities saturate->filter evaporate Allow Solvent to Evaporate Slowly filter->evaporate nucleate Nucleation and Crystal Growth evaporate->nucleate harvest Carefully Remove Crystals from Solution nucleate->harvest dry Dry Crystals harvest->dry

Caption: Workflow for the slow solvent evaporation technique.

This protocol describes the growth of L-Histidine hydrobromide single crystals using the slow evaporation method.

Materials:

  • L-Histidine

  • Hydrobromic acid (HBr)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Beakers

  • Whatman filter paper

  • Crystallization dish

Procedure:

  • Synthesis: Equimolar amounts of L-Histidine and hydrobromic acid are reacted in deionized water. The solution is heated to 50°C and stirred to ensure complete reaction and dissolution. The solvent is then evaporated to obtain the L-histidine hydrobromide salt.

  • Purification: The synthesized salt is purified by successive recrystallization from deionized water.

  • Solubility Determination: The solubility of the purified salt in deionized water is determined at various temperatures (e.g., 30-50°C) to confirm a positive temperature coefficient, which is favorable for slow evaporation.

  • Saturated Solution Preparation: A saturated solution of L-Histidine hydrobromide is prepared in deionized water at room temperature based on the previously determined solubility data.

  • Crystal Growth: The saturated solution is filtered through Whatman filter paper into a clean crystallization dish. The dish is covered with a perforated lid (e.g., paraffin film with small holes) to allow for slow evaporation.

  • Incubation: The crystallization dish is placed in a dust-free and vibration-free environment at a constant room temperature.

  • Harvesting: Good quality, transparent, colorless single crystals are typically harvested after a period of approximately 25 days.[1]

This protocol details the synthesis and crystallization of this compound bis(trioxonitrate) by slow evaporation.[2]

Materials:

  • Histamine

  • Nitric acid (HNO₃)

  • Distilled water

  • Beakers

  • Magnetic stirrer

Procedure:

  • Synthesis and Crystallization: An aqueous solution of nitric acid is slowly added to an aqueous solution of histamine with continuous stirring.

  • Evaporation: The resulting solution is left undisturbed at room temperature.

  • Crystal Formation: Single crystals of this compound bis(trioxonitrate) form as the solvent slowly evaporates.

Slow Cooling

This method is suitable for compounds that have a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility decreases, leading to supersaturation and crystal growth.

slow_cooling cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Dissolve this compound Salt in Solvent at Elevated Temperature saturate Create a Saturated Solution start->saturate filter Hot Filtration to Remove Impurities saturate->filter cool Slowly Cool the Solution filter->cool nucleate Nucleation and Crystal Growth cool->nucleate harvest Isolate Crystals from Cold Solution nucleate->harvest dry Dry Crystals harvest->dry

Caption: Workflow for the slow cooling crystallization technique.

Materials:

  • This compound salt

  • Appropriate solvent

  • Heating mantle or hot plate

  • Insulated container (e.g., Dewar flask) or programmable oven

  • Crystallization vessel (e.g., flask or vial)

Procedure:

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the this compound salt in the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration: If any solid impurities are present, perform a hot filtration to obtain a clear solution.

  • Slow Cooling: Place the crystallization vessel containing the hot solution in an insulated container (e.g., a Dewar filled with hot water at a similar temperature) or a programmable oven set to cool down slowly over several hours or days.

  • Crystal Formation: As the solution cools, crystals will form.

  • Harvesting: Once the solution has reached the final temperature, carefully decant the mother liquor and collect the crystals.

Vapor Diffusion

In this technique, a solution of the this compound salt is placed in a small, open container (e.g., a vial). This container is then placed inside a larger, sealed container that contains a solvent (the "anti-solvent") in which the this compound salt is insoluble but which is miscible with the solvent of the solution. The anti-solvent is typically more volatile than the solvent. Over time, the vapor of the anti-solvent diffuses into the solution, reducing the solubility of the this compound salt and inducing crystallization.

vapor_diffusion cluster_prep Setup cluster_growth Crystal Growth cluster_harvest Harvesting solution Prepare Solution of This compound Salt setup Place Solution Vial inside a Sealed Chamber with Anti-solvent solution->setup diffuse Vapor of Anti-solvent Diffuses into Solution setup->diffuse precipitate Solubility Decreases, Inducing Crystallization diffuse->precipitate harvest Carefully Remove Crystals precipitate->harvest dry Dry Crystals harvest->dry

Caption: Workflow for the vapor diffusion crystallization technique.

Materials:

  • This compound salt

  • A "good" solvent in which the salt is soluble

  • An "anti-solvent" in which the salt is insoluble, and which is more volatile than the good solvent

  • A small vial or tube

  • A larger jar or beaker with a sealable lid

Procedure:

  • Solution Preparation: Dissolve the this compound salt in a minimal amount of the "good" solvent in the small vial.

  • Setup: Place the small vial containing the solution inside the larger jar. Add a small amount of the "anti-solvent" to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Sealing: Seal the larger jar tightly.

  • Diffusion and Crystallization: Allow the setup to remain undisturbed. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, causing the this compound salt to crystallize. This process can take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals from the vial.

Summary of Quantitative Data

The following table summarizes available quantitative data for the crystallization of specific this compound salts. The lack of detailed published protocols for some salts highlights the empirical nature of single crystal growth.

This compound SaltCrystallization MethodSolvent(s)TemperatureGrowth TimeCrystal Size/AppearanceReference
L-Histidine HydrobromideSlow EvaporationDeionized WaterRoom Temp.~25 daysGood quality, transparent, colorless[1]
This compound bis(trioxonitrate)Slow EvaporationWaterRoom Temp.Not specifiedColorless single crystals[2]
L-Histidinium PerchlorateSlow EvaporationAqueous SolutionNot specifiedNot specifiedGood quality single crystals[3]
L-Histidine Hydrochloride MonohydrateSlow EvaporationDeionized WaterNot specified~2 weeksGood quality crystals of the required size[4]

Troubleshooting

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution, a different solvent, or a combination of solvents. For vapor diffusion, ensure the anti-solvent is sufficiently volatile.

  • Formation of Powder or Small Crystals: Crystallization may be occurring too rapidly. Slow down the process by reducing the rate of evaporation (e.g., using a cover with fewer perforations), cooling more slowly, or adjusting the solvent/anti-solvent system in vapor diffusion.

  • Oil Formation: The compound may be "oiling out" instead of crystallizing. This can happen if the supersaturation is too high or if the temperature is above the melting point of a potential solvate. Try using a more dilute solution, a different solvent, or a lower temperature.

  • Twinning or Intergrown Crystals: This can be caused by rapid growth or impurities. Further purification of the starting material and slower crystallization rates may help.

By carefully controlling the experimental parameters and employing the techniques outlined in these notes, researchers can increase the likelihood of obtaining high-quality single crystals of this compound salts for their research and development needs.

References

Application Notes and Protocols for Determining the Biological Activity of Histamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histamine is a biogenic amine that plays a crucial role in a variety of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] Determining the biological activity of histamine and its analogs, as well as screening for antagonists, is a critical aspect of drug discovery and development. These application notes provide detailed protocols for various bioassays to assess the biological activity of histaminium, the cationic form of histamine.

Histamine Receptor Subtypes and Signaling Pathways

Histamine exerts its diverse biological effects by binding to and activating its four receptor subtypes, each coupled to a different G protein and initiating a distinct intracellular signaling cascade.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins. Activation of H1R stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[4][5][6] This pathway is central to allergic and inflammatory responses.

  • H2 Receptor (H2R): Coupled to Gs proteins. Activation of H2R stimulates adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] cAMP, in turn, activates protein kinase A (PKA). This pathway is notably involved in the stimulation of gastric acid secretion.

  • H3 Receptor (H3R): Coupled to Gi/o proteins. Activation of H3R inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[9] These receptors are predominantly found in the central nervous system where they act as autoreceptors to modulate histamine synthesis and release.

  • H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to a decrease in cAMP and mobilization of intracellular calcium.[10][11] The H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory and immune responses.

Signaling Pathway Diagrams

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3 & H4 Receptor Pathway Histamine1 Histamine H1R H1R Gq11 Gq/11 PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG Ca2 Ca²⁺ Release PKC PKC Activation Histamine2 Histamine H2R H2R Gs Gs AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA PKA Activation Histamine34 Histamine H3R_H4R H3R / H4R Gio Gi/o AC_inhibit Adenylyl Cyclase cAMP_decrease ↓ cAMP

In Vitro Bioassays

Colorimetric and Fluorometric Assays

These enzyme-based assays provide a quantitative measurement of histamine concentration in various samples.[1][2][12]

Principle: Histamine is enzymatically converted to produce a detectable product. In colorimetric assays, the product reacts with a probe to generate color, which is measured by absorbance.[1][2] In fluorometric assays, a fluorescent product is generated, and its intensity is measured.[13][14]

Data Presentation:

Assay TypeDetection LimitSample Types
Colorimetric~10 µM[1][2]Tissues, cells, food products[2][15]
Fluorometric~10 pmol[16]Tissues, cells, biological fluids[13][14]

Experimental Protocol (General):

Fluorometric_Assay_Workflow A Sample Preparation (e.g., homogenization, deproteinization) D Add Samples and Standards to wells A->D B Standard Curve Preparation B->D C Add Assay Buffer to wells C->D E Add Enzyme Mix D->E F Add Developer/Probe Solution E->F G Incubate at 37°C F->G H Measure Absorbance (colorimetric) or Fluorescence (fluorometric) G->H I Calculate Histamine Concentration H->I

Detailed Steps:

  • Sample Preparation: Homogenize tissue or cell samples in assay buffer.[16] For some samples, deproteinization may be necessary.

  • Standard Curve: Prepare a series of histamine standards of known concentrations.

  • Reaction Setup: Add assay buffer, samples, and standards to a 96-well plate.

  • Enzymatic Reaction: Add the histamine enzyme mix to each well and incubate.

  • Detection: Add the developer or probe solution.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Calculation: Determine the histamine concentration in the samples by comparing their readings to the standard curve.

Cell-Based Functional Assays

This assay measures the increase in intracellular calcium concentration following H1 receptor activation.[5][6]

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon histamine stimulation, the activation of the Gq/11 pathway leads to the release of intracellular calcium, which binds to the dye, causing an increase in fluorescence.[6][17]

Data Presentation:

ParameterDescriptionTypical Value (for Histamine)
EC50The concentration of agonist that gives a half-maximal response.~3.0 µM in human bronchial smooth muscle cells[6]

Experimental Protocol:

Calcium_Mobilization_Assay_Workflow A Seed H1R-expressing cells in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) B->C D Wash cells to remove excess dye C->D E Add histamine or test compounds D->E F Measure fluorescence intensity over time using a fluorescent plate reader E->F G Analyze data to determine EC50 or IC50 values F->G

Detailed Steps:

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., HeLa, HEK293, or primary cells) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.

  • Stimulation: Add varying concentrations of histamine or test compounds to the wells.

  • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescent plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 value. For antagonists, co-incubate with a fixed concentration of histamine and determine the IC50.

This assay measures changes in intracellular cAMP levels following the activation of H2, H3, or H4 receptors.

Principle: Activation of H2 receptors (Gs-coupled) increases cAMP levels, while activation of H3 and H4 receptors (Gi/o-coupled) decreases forskolin-stimulated cAMP levels.[11][18][19] The amount of cAMP is quantified, typically using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

Data Presentation:

ReceptorG-protein CouplingEffect on cAMP
H2GsIncrease[7]
H3Gi/oDecrease[9]
H4Gi/oDecrease[11]

Experimental Protocol:

cAMP_Assay_Workflow A Seed cells expressing the target receptor (H2, H3, or H4) in a 96-well plate B Incubate cells overnight A->B C Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) B->C D For H3/H4, add forskolin to stimulate cAMP production C->D For H3/H4 E Add histamine or test compounds C->E For H2 D->E F Incubate to allow for cAMP accumulation/inhibition E->F G Lyse cells F->G H Quantify cAMP levels using an appropriate assay kit (e.g., ELISA) G->H I Analyze data to determine EC50 or IC50 values H->I

Detailed Steps:

  • Cell Culture: Plate cells expressing the target histamine receptor in a 96-well plate.

  • Pre-treatment: Treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. For H3 and H4 receptor assays, stimulate the cells with forskolin to induce a basal level of cAMP.

  • Stimulation: Add varying concentrations of histamine or test compounds.

  • Incubation: Incubate the plate to allow for changes in cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to determine EC50 or IC50 values.

Ex Vivo Bioassay

Guinea Pig Ileum Contraction Assay

This is a classic pharmacological preparation used to assess the contractile effect of histamine, which is primarily mediated by H1 receptors on the smooth muscle.[3][20][21]

Principle: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution. The contractile response of the tissue to the addition of histamine is measured using an isotonic transducer and recorded on a kymograph or a data acquisition system.[20][21]

Data Presentation:

ParameterDescription
Contraction Height (mm)The magnitude of the tissue contraction in response to histamine.
EC50The concentration of histamine that produces 50% of the maximal contraction.

Experimental Protocol:

Guinea_Pig_Ileum_Assay_Workflow A Sacrifice guinea pig and isolate a segment of the ileum B Mount the ileum segment in an organ bath containing Tyrode's solution at 32°C and aerate A->B C Allow the tissue to equilibrate for 30 minutes B->C D Record a baseline C->D E Add a known concentration of histamine to the bath D->E F Record the contractile response for a fixed time (e.g., 60 seconds) E->F G Wash the tissue with fresh Tyrode's solution F->G H Repeat steps D-G with varying concentrations of histamine or test compounds to establish a dose-response curve G->H I Analyze the dose-response curve to determine potency and efficacy H->I

Detailed Steps:

  • Tissue Preparation: A guinea pig is euthanized, and a segment of the terminal ileum is isolated and placed in Tyrode's physiological salt solution.[21]

  • Mounting: The ileum segment is mounted in an organ bath filled with aerated Tyrode's solution maintained at 32°C.[22] One end is attached to a fixed point, and the other to an isotonic transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 10 minutes.[20]

  • Dose-Response: A dose-response curve is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions. The tissue is washed between doses.

  • Antagonist Studies: To test for antagonists, the tissue is incubated with the antagonist for a period before adding histamine. A shift in the dose-response curve to the right indicates competitive antagonism.

Conclusion

The choice of bioassay for determining the biological activity of this compound depends on the specific research question. For quantifying histamine levels, colorimetric and fluorometric assays are suitable. To investigate the functional activity at specific receptor subtypes, cell-based assays measuring second messengers like calcium and cAMP are highly effective. The guinea pig ileum assay remains a valuable tool for studying the physiological effects of histamine on smooth muscle contraction, particularly for H1 receptor-mediated responses. Each of these assays, when performed with appropriate controls, can provide valuable insights for researchers, scientists, and drug development professionals.

References

The Role of Histaminium in Advancing Histamine Receptor Agonist Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the development of selective and potent agonists for histamine receptors remains a critical area of research for treating a variety of physiological and pathological conditions. The cationic form of histamine, known as histaminium, is the biologically active species that interacts with these receptors. Understanding and mimicking the properties of the this compound cation is fundamental to the design and synthesis of novel histamine receptor agonists. This application note provides detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in this specialized field.

Histamine, a biogenic amine, exerts its diverse effects through four subtypes of G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] The development of agonists that selectively target these receptors is crucial for elucidating their physiological roles and for therapeutic interventions. Agonist design strategies often focus on creating molecules that effectively mimic the key interactions of the this compound ion with the receptor binding pocket.

Histamine Receptor Signaling Pathways

The activation of each histamine receptor subtype initiates distinct intracellular signaling cascades. A clear understanding of these pathways is essential for designing functional assays to screen and characterize novel agonists.

  • H1 Receptor: Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[2]

  • H2 Receptor: Is coupled to Gs proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).[3]

  • H3 Receptor: Predominantly couples to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4]

  • H4 Receptor: Also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[5]

Below are diagrams illustrating these primary signaling pathways.

H1_Signaling_Pathway This compound This compound (Agonist) H1R H1 Receptor This compound->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca2->Response PKC->Response

H1 Receptor Signaling Pathway

H2_Signaling_Pathway This compound This compound (Agonist) H2R H2 Receptor This compound->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response

H2 Receptor Signaling Pathway

H3_H4_Signaling_Pathway This compound This compound (Agonist) H3R_H4R H3/H4 Receptor This compound->H3R_H4R Gio Gi/o H3R_H4R->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response cAMP->Response

H3 & H4 Receptor Signaling Pathway

Quantitative Data for Histamine Receptor Agonists

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50 or pD2) of various agonists for the four human histamine receptor subtypes. This data is essential for comparing the selectivity and efficacy of different compounds.

Table 1: H1 Receptor Agonists

CompoundpKipEC50Reference(s)
Histamine-7.16 (Calcium Flux)[6]
2-(3-(Trifluoromethyl)phenyl)histamine5.97.4 (Guinea Pig Ileum)[7]
2-(3-Bromophenyl)histamine6.17.1 (Guinea Pig Ileum)[7]
Methylhistaprodifen-4.55 (Calcium Flux)[8]
Betahistine-Partial Agonist[8]

Table 2: H2 Receptor Agonists

CompoundpKipD2Reference(s)
Histamine-~6.0[9]
Amthamine-6.21[9]
Dimaprit-Moderate Agonist[9]

Table 3: H3 Receptor Agonists

CompoundpKipEC50 (GTPγS)Reference(s)
Histamine8.107.6[10]
(R)-α-Methylhistamine8.808.5[10][11]
Imetit9.509.0[10][11]
Immepip9.128.8[10]

Table 4: H4 Receptor Agonists

CompoundpKipEC50 (GTPγS)Reference(s)
Histamine7.17.1[5]
4-Methylhistamine--[12]
Imetit8.57-[5]
Clobenpropit-Partial Agonist[13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data in the development of histamine receptor agonists.

General Workflow for Histamine Receptor Agonist Development

The development of a novel histamine receptor agonist typically follows a structured workflow, from initial screening to in-depth characterization.

Agonist_Development_Workflow cluster_0 Discovery & Screening cluster_1 Characterization cluster_2 Selectivity & Lead Optimization A Compound Library Screening B Primary Functional Assay (e.g., Calcium Flux for H1) A->B C Hit Identification B->C D Radioligand Binding Assay (Determine Affinity - Ki) C->D F Determine Potency (EC50) & Efficacy D->F E Secondary Functional Assay (e.g., cAMP for H2/H3/H4) E->F G Selectivity Profiling (across all HR subtypes) F->G I Lead Optimization G->I H Structure-Activity Relationship (SAR) Studies H->I

Agonist Development Workflow
Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

Materials:

  • Cell membranes expressing the target human histamine receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [³H]-Mepyramine for H1, [¹²⁵I]-Iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compound and non-specific binding control (e.g., a high concentration of histamine).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine for some assays).

  • Cell harvester and scintillation counter or gamma counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding), non-specific binding control, or test compound.

    • 50 µL of radioligand at a final concentration near its Kd.

    • 100-150 µL of the cell membrane preparation (10-100 µg of protein).[2][12]

  • Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.[12]

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid (for ³H) or measure directly (for ¹²⁵I), and quantify the radioactivity.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay (for H1 Receptor Agonists)

This protocol measures the increase in intracellular calcium concentration following H1 receptor activation.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (to inhibit dye efflux).

  • Test compound and a reference agonist (e.g., histamine).

  • 96-well black, clear-bottom plates.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into 96-well plates and grow to confluency.[14]

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and probenecid in HBSS.

    • Remove the culture medium and add the loading solution to each well.

    • Incubate at 37°C for 60 minutes in the dark.[14]

    • Wash the cells twice with HBSS.

  • Compound Preparation: Prepare serial dilutions of the test compound in HBSS in a separate 96-well plate.

  • Measurement of Calcium Flux:

    • Place the cell plate and compound plate in the fluorescence microplate reader.

    • Set the instrument to excite at ~488 nm and measure emission at ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the test compound from the compound plate to the cell plate.

    • Immediately and continuously record the fluorescence signal for at least 120 seconds to capture the peak response.[14]

Data Analysis:

  • Determine the peak fluorescence intensity for each well.

  • Normalize the data to the baseline fluorescence.

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum effect.

Protocol 3: cAMP Functional Assay (for H2, H3, and H4 Receptor Agonists)

This protocol measures changes in intracellular cAMP levels following receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target histamine receptor (H2, H3, or H4).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (an adenylyl cyclase activator, used to enhance the signal for Gi-coupled receptors).[4]

  • Test compound and a reference agonist.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well plates.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay:

    • Remove the culture medium and wash the cells with assay buffer.

    • For H2 (Gs-coupled) receptors: Add the diluted test compounds and incubate for 15-30 minutes at 37°C.[2]

    • For H3/H4 (Gi-coupled) receptors: Pre-incubate with test compounds for 15-30 minutes, then add a low concentration of forskolin to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.[4]

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

Data Analysis:

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for H2 agonists) or IC50 (for H3/H4 agonists, representing inhibition of forskolin-stimulated cAMP) and the maximum effect.

Conclusion

The development of selective histamine receptor agonists is a complex but rewarding endeavor with significant therapeutic potential. By understanding the central role of the this compound cation in receptor interaction and by employing robust and detailed experimental protocols as outlined in this note, researchers can effectively screen, characterize, and optimize novel agonist candidates. The provided quantitative data serves as a valuable benchmark for these efforts, ultimately paving the way for new and improved treatments for a range of human diseases.

References

Application Notes: Histaminium and Histamine Derivatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Catalytic Applications:

Extensive literature searches for the use of simple histaminium salts (e.g., this compound dihydrogen phosphate, this compound triflate) as catalysts in organic synthesis have yielded no significant results. The current body of scientific literature does not support the application of this compound salts as catalysts for common organic transformations.

Broader searches for "histamine-derived organocatalysts" have revealed that while histamine is a versatile scaffold for chemical modification, the resulting derivatives are primarily investigated for their biological activity rather than for their catalytic potential in organic synthesis. The primary application of these derivatives, based on available research, lies in medicinal chemistry and pharmacology.

This document, therefore, focuses on the synthesis of histamine derivatives, specifically histamine Schiff bases, and their documented biological applications, as this represents the most relevant chemical synthesis application found for histamine-related compounds.

Application: Synthesis of Histamine Schiff Bases for Biological Evaluation

Histamine can be readily converted into Schiff bases by condensation with various aldehydes. These derivatives have been synthesized and evaluated for their potential as activators of carbonic anhydrase (CA) isozymes, which are involved in various physiological processes.

I. Synthesis of Histamine Schiff Bases

Reaction Principle:

The synthesis involves the reaction of histamine with a variety of substituted aldehydes to form the corresponding Schiff bases (imines). The reaction is typically carried out in methanol, and the free base of histamine can be generated in situ from histamine dihydrochloride using a base like potassium hydroxide.[1][2]

General Reaction Scheme: The general synthesis route involves the reaction of histamine with an aldehyde (R-CHO) to yield the corresponding histamine Schiff base.[1]

G cluster_product Product cluster_conditions Conditions Histamine Histamine SchiffBase Histamine Schiff Base Histamine->SchiffBase Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Conditions KOH, Dry MeOH Room Temperature Overnight

Caption: General reaction for the synthesis of histamine Schiff bases.

II. Experimental Protocol: Synthesis of Histamine Schiff Bases

This protocol is adapted from the general procedure described in the literature for the synthesis of a series of histamine Schiff bases.[1][3]

Materials:

  • Histamine dihydrochloride (5 mmol)

  • Potassium hydroxide (10 mmol)

  • Substituted aldehyde (5 mmol)

  • Dry Methanol (MeOH) (30-40 mL)

  • Stirring apparatus

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of histamine dihydrochloride (5 mmol) in dry MeOH (10–15 mL) at room temperature, add potassium hydroxide (10 mmol).

  • Stir the mixture for 2 hours at room temperature. During this time, a precipitate of potassium chloride (KCl) will form.

  • Filter off the precipitated KCl to obtain a filtrate containing the free base of histamine.

  • In a separate flask, dissolve the substituted aldehyde (5 mmol) in dry MeOH (20–25 mL).

  • Add the aldehyde solution to the histamine filtrate.

  • Stir the resulting homogeneous mixture overnight at room temperature.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) and/or Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization if necessary.

  • Characterize the final product using analytical techniques such as NMR spectroscopy and elemental analysis.[1][3]

III. Data Presentation: Biological Activity of Histamine Schiff Bases

The synthesized histamine Schiff bases have been evaluated as activators for various human (h) carbonic anhydrase (CA) isozymes. The activation constant (KA) is a measure of the concentration of the compound required to produce half-maximal activation of the enzyme. A lower KA value indicates a more potent activator.

Table 1: Activation Constants (KA) of Histamine Schiff Bases for Human Carbonic Anhydrase Isozymes [1][4][5][6]

Compound IDAldehyde Substituent (R)hCA I (KA, µM)hCA II (KA, µM)hCA IV (KA, nM)hCA VII (KA, nM)hCA IX (KA, µM)
H3 4-Methylphenyl0.8515.31.81521.5
H4 4-Methoxyphenyl0.2412.52.4615.8
H7 2-Hydroxyphenyl0.9418.77.81834.2
H8 2-Hydroxy-3-methylphenyl0.808.625.42528.9
Histamine ->100125102003760085400

Note: Data is compiled from published sources and represents a selection of the synthesized compounds for illustrative purposes.

IV. Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the synthesis of histamine Schiff bases to their biological evaluation as carbonic anhydrase activators.

G cluster_synthesis Synthesis Stage cluster_evaluation Biological Evaluation Stage start Start: Histamine Dihydrochloride + Substituted Aldehyde step1 In situ generation of free histamine base (KOH/MeOH) start->step1 step2 Condensation Reaction (Schiff Base Formation) step1->step2 step3 Purification and Characterization (TLC, NMR, etc.) step2->step3 step4 Assay as Carbonic Anhydrase Activators (CA I, II, IV, VII, IX) step3->step4 step5 Determination of Activation Constants (KA) step4->step5 step6 Structure-Activity Relationship (SAR) Analysis step5->step6

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crystallization of Histaminium Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization conditions of histaminium phosphate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Researchers may encounter several challenges during the crystallization of this compound phosphate. This guide provides a systematic approach to troubleshooting common issues.

Issue Potential Cause Recommended Solution
No crystal formation Insufficient supersaturation.- Concentrate the solution by slowly evaporating the solvent.- Gradually cool the solution to a lower temperature.- Introduce an anti-solvent (a solvent in which this compound phosphate is less soluble) dropwise to a stirred solution.
Solution is too dilute.- Prepare a more concentrated stock solution of this compound phosphate.
Nucleation is inhibited.- Introduce seed crystals of this compound phosphate.- Scratch the inside of the crystallization vessel with a glass rod at the solution's surface to create nucleation sites.
Formation of oil or amorphous precipitate High degree of supersaturation.- Dilute the solution slightly before cooling.- Slow down the rate of cooling or anti-solvent addition.
Impurities in the starting materials.- Purify the histamine and phosphoric acid starting materials. Recrystallization of the starting materials may be necessary.
Poor crystal quality (e.g., small, needle-like, clustered) Rapid nucleation and growth.- Decrease the level of supersaturation by using a more dilute solution or a slower cooling/anti-solvent addition rate.- Maintain a constant temperature during crystal growth.
Inappropriate solvent system.- Experiment with different solvents or solvent mixtures to find conditions that favor the growth of well-defined, larger crystals.
Agitation rate.- Optimize the stirring speed. Gentle agitation is often sufficient to maintain homogeneity without causing secondary nucleation or crystal breakage.
Inconsistent results or polymorphism Variation in experimental conditions.- Precisely control all crystallization parameters, including temperature, cooling rate, pH, solvent composition, and agitation.- Ensure consistent purity of starting materials.
This compound phosphate may exist in different polymorphic forms.- A thorough screening of crystallization conditions is necessary to identify the parameters that consistently produce the desired polymorph. Seeding with crystals of the desired form can help ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound phosphate crystallization?

A1: While specific optimal concentrations can vary, a good starting point is to prepare a nearly saturated solution at an elevated temperature. The solubility of this compound phosphate in water is reported to be ≥12.1 mg/mL, but this value is not temperature-specific[1]. It is recommended to experimentally determine the saturation point at the desired crystallization temperature.

Q2: How critical is pH for the crystallization of this compound phosphate?

A2: pH is a critical parameter as it dictates the protonation state of both histamine and phosphate. Histamine can exist as a free base, a monocation, or a dication[2]. The phosphate ion can also exist in different protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). The specific salt that crystallizes will depend on the pH of the solution. It has been shown that histamine monocations can be prepared at a pH of approximately 7, while dications are formed at a pH of around 4[2]. Careful control of pH is therefore essential for obtaining a specific, homogeneous crystalline product.

Q3: What solvents are suitable for the crystallization of this compound phosphate?

A3: Water is a common solvent for the crystallization of many phosphate salts. However, to control the solubility and induce crystallization, co-solvents or anti-solvents are often employed. Alcohols such as ethanol or isopropanol, in which this compound phosphate is likely less soluble, can be used as anti-solvents. The choice of solvent can also influence the crystal habit[3][4][5].

Q4: My crystals are always very small and needle-shaped. How can I grow larger, more equant crystals?

A4: The formation of small, needle-like crystals is often a result of rapid nucleation and anisotropic growth. To encourage the growth of larger, more uniform crystals, it is necessary to slow down the crystallization process. This can be achieved by:

  • Reducing the supersaturation level: Use a slightly more dilute solution.

  • Slowing the cooling rate: Allow the solution to cool to room temperature gradually, and then transfer it to a colder environment if necessary.

  • Using a different solvent system: Experiment with solvent mixtures that reduce the solubility more gradually.

  • Adding habit modifiers: In some cases, small amounts of additives can alter the crystal habit.

Q5: How can I prepare a supersaturated solution of this compound phosphate?

A5: A supersaturated solution can be prepared by dissolving this compound phosphate in a suitable solvent at an elevated temperature until saturation is reached. The hot, saturated solution is then filtered to remove any insoluble impurities and allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound phosphate decreases, resulting in a supersaturated state from which crystals can form.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Preparation of Saturated Solution:

    • In a beaker, dissolve this compound phosphate in deionized water at an elevated temperature (e.g., 60-80 °C) with stirring until no more solid dissolves.

    • Add a small amount of additional solvent to ensure the solution is just below saturation at the elevated temperature.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed filter paper into a clean, warm crystallization dish to remove any insoluble impurities.

  • Crystallization:

    • Cover the crystallization dish with a watch glass or perforated parafilm to allow for slow evaporation.

    • Allow the solution to cool slowly to room temperature in a vibration-free location.

    • If no crystals form upon reaching room temperature, consider further slow cooling in a refrigerator.

  • Isolation and Drying:

    • Once a sufficient crop of crystals has formed, isolate them from the mother liquor by vacuum filtration.

    • Wash the crystals sparingly with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven at a mild temperature.

Protocol 2: Anti-Solvent Crystallization
  • Preparation of Solution:

    • Prepare a concentrated solution of this compound phosphate in a primary solvent (e.g., water) at room temperature.

  • Anti-Solvent Addition:

    • With gentle stirring, add an anti-solvent (e.g., ethanol or isopropanol) dropwise to the this compound phosphate solution.

    • Continue adding the anti-solvent until the solution becomes faintly turbid, indicating the onset of nucleation.

    • If desired, add a few more drops of the anti-solvent to maintain a state of supersaturation.

  • Crystal Growth:

    • Cover the vessel and allow it to stand undisturbed to permit crystal growth.

  • Isolation and Drying:

    • Isolate and dry the crystals as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cryst Crystallization Methods cluster_iso Product Isolation prep_hist Dissolve Histamine in Solvent mix Mix Solutions & Adjust pH prep_hist->mix prep_phos Dissolve Phosphoric Acid in Solvent prep_phos->mix cool_cryst Cooling Crystallization mix->cool_cryst anti_cryst Anti-solvent Crystallization mix->anti_cryst filter Vacuum Filtration cool_cryst->filter anti_cryst->filter wash Wash Crystals filter->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for this compound phosphate crystallization.

Troubleshooting_Logic cluster_solutions_no Troubleshooting: No Crystals cluster_solutions_poor Troubleshooting: Poor Quality start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No poor_quality Poor Quality Crystals (Small, Needles, Oil) check_crystals->poor_quality Yes, but poor good_crystals Good Quality Crystals check_crystals->good_crystals Yes, good increase_conc Increase Concentration no_crystals->increase_conc lower_temp Lower Temperature no_crystals->lower_temp add_seed Add Seed Crystals no_crystals->add_seed slower_cooling Slower Cooling/Addition poor_quality->slower_cooling change_solvent Change Solvent System poor_quality->change_solvent optimize_agitation Optimize Agitation poor_quality->optimize_agitation end End good_crystals->end increase_conc->start lower_temp->start add_seed->start slower_cooling->start change_solvent->start optimize_agitation->start

Caption: Troubleshooting logic for this compound phosphate crystallization.

References

Improving the stability of histaminium solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of histaminium solutions for experimental use.

Troubleshooting Guide

Unstable histamine solutions can lead to inconsistent and unreliable experimental results. Below is a guide to troubleshoot common issues related to histamine solution stability.

Problem Potential Cause Recommended Solution
Reduced or no biological activity of histamine solution Degradation due to improper storage: Exposure to light and room temperature can significantly degrade histamine solutions. For instance, solutions exposed to fluorescent light at 20°C may only retain 20-37% of their initial concentration after 7 days.[1]Store stock solutions and aliquots at -20°C or -80°C, protected from light.[2] For short-term storage (up to 8 weeks), refrigeration at 4°C in the dark is suitable, retaining approximately 97% of the initial concentration.[1]
Bacterial or fungal contamination: Low concentrations of histamine solutions (<0.5 mg/mL) are particularly susceptible to bacterial contamination, which can lead to degradation.[3][4]Prepare solutions using sterile techniques and solvents. For low-concentration solutions, consider sterilization by autoclaving (121°C for 30 minutes) or membrane filtration, which has been shown not to significantly alter biological activity.[5][6] Use solutions with concentrations of 0.25 mg/ml and below within one week of opening.[3][4]
Repeated freeze-thaw cycles: This can accelerate the degradation of the compound.[2]Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Inconsistent results between experiments Inconsistent solution preparation: Variations in solvent, pH, or concentration can affect histamine activity.Standardize the solution preparation protocol. Use a consistent, high-quality solvent such as sterile phosphate-buffered saline (PBS) at pH 7.2 or buffered saline.[1][7]
Adherence to glassware: Histamine may adhere to glass surfaces, leading to a lower effective concentration.[2][5][8][9]Use polypropylene or other low-protein binding plasticware for preparation and storage.[10] If glassware must be used, pre-soaking with a solution of a similar buffer can help minimize binding.
Precipitate formation in the solution Low solubility at storage temperature: Histamine salts may precipitate out of solution at low temperatures, especially if the concentration is high.Before use, ensure the solution is completely thawed and equilibrated to room temperature. Gently vortex to ensure any precipitate is redissolved.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing histamine solutions?

A1: For most biological experiments, histamine should be dissolved in an aqueous buffer. Phosphate-buffered saline (PBS) at a pH of 7.2 is a common choice.[7] Buffered saline has also been used effectively in stability studies.[1] While histamine is soluble in organic solvents like ethanol and DMSO, for biological assays, it is crucial to make further dilutions in aqueous buffers to ensure the residual organic solvent concentration is insignificant.[7]

Q2: How should I store my histamine stock solutions for long-term use?

A2: For long-term stability, histamine stock solutions should be stored at -20°C or -80°C in the dark.[2] Under these conditions, solutions can be stable for up to 12 months.[1] It is highly recommended to aliquot the stock solution into small, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]

Q3: How long are diluted histamine solutions stable at refrigerator and room temperature?

A3: Diluted histamine solutions stored in the dark at 4°C (refrigerator) can retain up to 97% of their initial concentration for at least 8 weeks.[1] At room temperature (20°C) and protected from light, solutions can maintain 83-94% of their initial concentration after 7 days. However, when exposed to fluorescent light at room temperature, degradation is rapid, with only 20-37% of the initial concentration remaining after 7 days.[1] Once removed from the refrigerator or freezer, it is recommended to use the solution within 6 hours.[1]

Q4: Can I sterilize my histamine solutions?

A4: Yes, sterilization is recommended, especially for low-concentration solutions, to prevent bacterial degradation.[3][4] Both autoclaving (121°C for 30 minutes) and membrane filtration have been shown to be effective methods of sterilization that do not significantly impact the biological activity of histamine dihydrochloride solutions.[5][6]

Q5: Why am I seeing no response in my cell-based assay with a freshly prepared histamine solution?

A5: If you are confident in the stability of your histamine solution, a lack of cellular response could be due to several other factors. Ensure that your cell line expresses the target histamine receptor at sufficient levels.[12] Also, consider the possibility of receptor desensitization due to prolonged or repeated exposure to histamine.[13] Finally, verify your assay conditions, including incubation time, temperature, and the composition of your assay buffer, as these can all influence the cellular response.[12]

Experimental Protocols

Protocol for Preparation of Stable Histamine Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM histamine stock solution.

Materials:

  • Histamine dihydrochloride (MW: 184.07 g/mol )

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, low-protein binding polypropylene tubes (e.g., 1.5 mL and 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of histamine dihydrochloride needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 184.07 g/mol = 0.018407 g (or 18.41 mg)

  • Weigh the histamine: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 18.41 mg of histamine dihydrochloride using an analytical balance.

  • Dissolve the histamine: Transfer the weighed histamine to a 15 mL sterile polypropylene tube. Add 10 mL of sterile water or PBS.

  • Ensure complete dissolution: Vortex the solution until the histamine is completely dissolved.

  • Aliquot for storage: Dispense the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, low-protein binding polypropylene microcentrifuge tubes.

  • Store properly: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Stability Testing of Histamine Solutions by HPLC

This protocol outlines a method to quantify the concentration of histamine in a solution over time to assess its stability.

Materials:

  • Histamine solution to be tested

  • HPLC system with a C18 column and UV detector

  • HPLC-grade water

  • HPLC-grade methanol

  • Phosphate buffer (e.g., 0.05 M NaH₂PO₄, pH 3.1)

  • Temperature-controlled incubator

  • Light-protected and transparent vials

Procedure:

  • Prepare histamine dilutions: Dilute your stock histamine solution to the desired experimental concentration (e.g., 100 µg/mL) in the appropriate buffer (e.g., PBS).

  • Set up incubation conditions: Aliquot the diluted histamine solution into different sets of vials to test various conditions:

    • Set 1: Store at 4°C in the dark.

    • Set 2: Store at 25°C in the dark.

    • Set 3: Store at 25°C with exposure to ambient light.

  • Time point sampling: At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), take an aliquot from each vial for analysis.

  • HPLC analysis:

    • Mobile Phase: A gradient of methanol and a suitable buffer (e.g., phosphate buffer).

    • Column: C18 reverse-phase column.

    • Detection: Set the UV detector to 210 nm.

    • Inject the samples and a series of known histamine standards to generate a standard curve.

  • Data analysis:

    • Quantify the histamine concentration in each sample by comparing its peak area to the standard curve.

    • Calculate the percentage of histamine remaining at each time point relative to the initial concentration (time 0).

    • Present the data in a table to compare the stability under different conditions.

Visualizations

Histamine Signaling Pathways

Histamine_Signaling cluster_H1 Histamine H1 Receptor Signaling cluster_H2 Histamine H2 Receptor Signaling Histamine_H1 Histamine H1R H1 Receptor Histamine_H1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response_H1 PKC->Cellular_Response_H1 Histamine_H2 Histamine H2R H2 Receptor Histamine_H2->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_H2 Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response_H2 Stability_Workflow cluster_conditions Storage Conditions prep Prepare Histamine Solution (e.g., 100 µg/mL in PBS) aliquot Aliquot into Vials for Different Storage Conditions prep->aliquot cond1 4°C, Dark aliquot->cond1 cond2 25°C, Dark aliquot->cond2 cond3 25°C, Light aliquot->cond3 sampling Sample at Predetermined Time Points (0, 24h, 48h, 72h, 7d) cond1->sampling cond2->sampling cond3->sampling hplc Analyze Samples by HPLC (UV detection at 210 nm) sampling->hplc analysis Quantify Histamine Concentration and Calculate % Degradation hplc->analysis report Summarize Data in a Table analysis->report Troubleshooting_Logic cluster_solution Solution Stability Checks cluster_protocol Protocol Consistency Checks cluster_cells Cell/Reagent Health Checks start Inconsistent Experimental Results check_solution Is the histamine solution stable? start->check_solution check_protocol Is the experimental protocol consistent? check_solution->check_protocol Yes storage Check storage (temp, light) check_solution->storage No age Check age of solution check_solution->age No contamination Check for contamination check_solution->contamination No check_cells Are the cells/ reagents behaving as expected? check_protocol->check_cells Yes pipetting Verify pipetting accuracy check_protocol->pipetting No timing Ensure consistent incubation times check_protocol->timing No reagents Check reagent preparation check_protocol->reagents No passage Check cell passage number check_cells->passage No receptor Verify receptor expression check_cells->receptor No positive_control Run positive control check_cells->positive_control No end Identify and Rectify the Source of Variability check_cells->end Yes storage->end age->end contamination->end pipetting->end timing->end reagents->end passage->end receptor->end positive_control->end

References

Overcoming challenges in the purification of histaminium derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of histaminium derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Chromatography Issues

Problem: My this compound derivative is showing poor peak shape (e.g., tailing, broadening) during silica gel column chromatography.

Possible Causes and Solutions:

  • Strong Interaction with Silica: this compound derivatives, being basic amines, can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing and sometimes irreversible adsorption.

    • Solution 1: Add a Competing Amine. Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). The competing amine will neutralize the acidic sites on the silica, minimizing the interaction with your compound and improving peak shape.

    • Solution 2: Use a Different Stationary Phase. Consider using a more inert stationary phase, such as alumina (basic or neutral), which is less likely to have strong acidic interactions with your basic compound.

    • Solution 3: Switch to Reversed-Phase Chromatography. If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be an excellent alternative. Using a mobile phase with a high pH (e.g., using an ammonium formate buffer) will ensure your amine is in its neutral, free-base form, leading to better retention and peak shape.

Problem: I am observing low recovery of my this compound derivative from the chromatography column.

Possible Causes and Solutions:

  • Irreversible Adsorption: As mentioned above, strong interactions with the stationary phase can lead to your compound not eluting from the column.

    • Solution: In addition to the solutions for poor peak shape, you can try a "sacrificial amine" approach. Before loading your sample, flush the column with a solution of a more basic, non-valuable amine to occupy the strong binding sites.

  • Compound Instability: Some this compound derivatives may be unstable on silica or alumina, especially over long periods.

    • Solution: Try to perform the chromatography as quickly as possible. Using flash chromatography instead of gravity-fed chromatography is recommended. Also, ensure your solvents are of high purity and free of any acidic impurities.

Crystallization Issues

Problem: My this compound derivative will not crystallize from any of the common solvent systems I've tried.

Possible Causes and Solutions:

  • High Solubility: Your compound may be too soluble in the chosen solvents.

    • Solution 1: Use an Anti-Solvent. Find a solvent in which your compound is soluble and another in which it is insoluble (the anti-solvent). Dissolve your compound in the minimum amount of the good solvent at an elevated temperature, and then slowly add the anti-solvent until the solution becomes cloudy. Allow the solution to cool slowly.

    • Solution 2: Form a Salt. this compound derivatives can often be readily crystallized as their salts (e.g., hydrochloride, hydrobromide, maleate). Dissolving the free base in a suitable solvent (like ethanol or isopropanol) and adding a solution of the corresponding acid can induce crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure your compound is of high purity before attempting crystallization. It may be necessary to perform an initial chromatographic purification step.

Problem: My crystallized this compound salt is difficult to handle (e.g., hygroscopic, oily).

Possible Causes and Solutions:

  • Hygroscopicity: Many amine salts are hygroscopic and readily absorb moisture from the air.

    • Solution: Handle the crystals in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Store the final product in a desiccator over a strong drying agent.

  • Incorrect Stoichiometry: If you are forming a salt, adding too much or too little acid can result in an impure, oily product.

    • Solution: Carefully control the stoichiometry of the acid addition. It is often best to add the acid dropwise and monitor for the first signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a newly synthesized this compound derivative?

A good starting point is to use flash column chromatography on silica gel with a mobile phase containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine). If this fails or gives poor results, consider switching to reversed-phase HPLC with a high pH mobile phase. For final purification and to obtain a stable solid, crystallization of a suitable salt is often the most effective method.

Q2: How can I remove unreacted starting materials from my crude product?

This depends on the nature of the starting materials. If the starting material is not basic, an acid-base extraction can be very effective. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic this compound derivative will move into the aqueous layer as its salt, while the non-basic starting material will remain in the organic layer. You can then basify the aqueous layer and extract your purified product back into an organic solvent.

Q3: My this compound derivative is not UV-active. How can I monitor its purification by TLC and column chromatography?

If your compound lacks a UV chromophore, you will need to use a TLC stain. A potassium permanganate stain is a good general-purpose stain for many organic compounds. For primary and secondary amines, a ninhydrin stain is highly specific and will not visualize tertiary amines.

Q4: What are some common impurities I should be aware of in the synthesis of this compound derivatives?

Common impurities can include unreacted starting materials, reagents, and by-products from the reaction. For example, in reductive amination reactions, you may have residual imine intermediate. In reactions involving protecting groups, you may have incompletely deprotected material. It is important to use analytical techniques like NMR and mass spectrometry to identify these impurities to develop a targeted purification strategy.

Data Presentation

Table 1: Example Chromatographic Purification of a this compound Derivative

ParameterMethod 1: Silica Gel ChromatographyMethod 2: Reversed-Phase HPLC
Compound BODIPY-caged 4-methylhistamineBODIPY-caged 4-nitrophenyl carbonate
Stationary Phase Silica GelC18
Mobile Phase 0-1% Methanol in Dichloromethane5-100% Acetonitrile in Water with 0.1% Formic Acid
Purity Achieved >95%>99%[1]
Yield 55%[1]87%[1]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Flash Chromatography of a this compound Derivative

  • Slurry Preparation: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a stronger solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Loading: Carefully load the dry powder of your compound onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase (e.g., a gradient of methanol in dichloromethane containing 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC using an appropriate stain.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: General Procedure for Salt Formation and Crystallization of a this compound Derivative

  • Dissolution: Dissolve the purified free-base this compound derivative in a suitable alcohol solvent (e.g., ethanol, isopropanol).

  • Acid Addition: While stirring, slowly add a solution of the desired acid (e.g., HCl in diethyl ether or isopropanol) dropwise.

  • Precipitation: Continue adding the acid until a precipitate forms or the solution becomes cloudy.

  • Crystallization: Allow the mixture to stand, ideally at a reduced temperature (e.g., 4 °C), to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure this compound salt.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude this compound Derivative chromatography Chromatography (e.g., Silica Gel with TEA) start->chromatography Initial Cleanup crystallization Salt Formation & Crystallization chromatography->crystallization High Purity & Solid Form analysis Purity & Identity Check (NMR, MS, HPLC) crystallization->analysis Verification end Pure this compound Derivative Salt analysis->end

Caption: Experimental workflow for the purification of this compound derivatives.

histamine_signaling cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3_h4 H3 & H4 Receptors Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC activates IP3 IP3 -> Ca2+ release PLC->IP3 DAG DAG -> PKC activation PLC->DAG Gs Gs H2R->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim activates cAMP_inc cAMP ↑ -> PKA activation AC_stim->cAMP_inc Gi Gi/o H3R_H4R->Gi AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib inhibits MAPK MAPK Pathway Gi->MAPK activates cAMP_dec cAMP ↓ AC_inhib->cAMP_dec

Caption: Simplified signaling pathways of histamine receptors.

References

Technical Support Center: Optimization of Histaminium Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of histamine concentration in your cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for histamine in a cell-based assay?

A1: The effective concentration of histamine can vary significantly depending on the histamine receptor subtype being studied, the cell type used, and the specific assay. A good starting point is to perform a dose-response curve ranging from 1 nM to 100 µM to determine the optimal concentration for your experimental setup.[1][2] For specific receptor subtypes, typical EC50 values (the concentration that provokes a response halfway between the baseline and maximum response) can provide a more targeted starting range.

Q2: Which cell lines are commonly used for histamine receptor assays?

A2: The choice of cell line depends on the histamine receptor subtype you are investigating. Commonly used cell lines include:

  • CHO (Chinese Hamster Ovary) cells: Often used for recombinant expression of specific histamine receptor subtypes (H1, H2, H3, H4), providing a clean system to study a particular receptor's function.[3][4]

  • HEK-293 (Human Embryonic Kidney 293) cells: Similar to CHO cells, they are easily transfected and widely used for heterologous expression of histamine receptors.[5][6]

  • U937 cells: A human monocytic cell line that endogenously expresses H2 receptors.[7][8]

  • HeLa cells: A human cervical cancer cell line that has been used to study H1 receptor-mediated responses.[9]

  • SK-N-MC cells: A human neuroblastoma cell line that can be transfected to express different histamine receptors.[10]

  • AGS cells: A human gastric adenocarcinoma cell line used for studying H2 receptor signaling.[5]

It is crucial to verify the expression of the target histamine receptor in your chosen cell line using techniques like qPCR or Western blot.[1]

Q3: How can I confirm that the observed cellular response is mediated by a specific histamine receptor subtype?

A3: To ensure receptor specificity, it is essential to use selective antagonists for the different histamine receptor subtypes in control experiments. A reduction in the histamine-induced response in the presence of a specific antagonist confirms the involvement of that particular receptor. For example, mepyramine can be used for H1 receptors, ranitidine for H2 receptors, and JNJ 7777120 for H4 receptors.[1][9]

Troubleshooting Guide

Problem 1: I am not observing any response to histamine in my assay.

Possible Causes and Solutions:

  • Low or No Receptor Expression: Confirm that your cell line expresses the target histamine receptor at sufficient levels.[1] If expression is low, consider using a cell line with higher endogenous expression or a recombinant cell line overexpressing the receptor.

  • Incorrect Histamine Concentration: The concentration of histamine may be too low. Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to identify the optimal concentration.[1]

  • Receptor Desensitization: Prolonged exposure to histamine can lead to receptor desensitization, where the cell becomes less responsive.[7][8][9][11] Reduce the pre-incubation time with histamine or allow for a recovery period for the cells.

  • Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and have not been passaged too many times, as this can alter receptor expression and signaling.[1][12]

  • Assay Sensitivity: The assay readout may not be sensitive enough. Consider using a more sensitive detection method or amplifying the signal.[1]

Problem 2: I am observing a high background signal in my assay.

Possible Causes and Solutions:

  • Constitutive Receptor Activity: Some histamine receptors, particularly the H3 receptor, exhibit significant constitutive activity, meaning they can signal in the absence of an agonist.[13] This can lead to a high basal signal. Using an inverse agonist can help to reduce this basal activity.

  • Serum Interference: Components in the assay buffer, such as serum, can sometimes interfere with the assay and contribute to a high background.[1] Consider using a serum-free medium during the experiment if possible.

  • Autofluorescence: Cellular components and media containing phenol red can exhibit autofluorescence, leading to a high background in fluorescence-based assays. Use phenol red-free media and consider using red-shifted fluorescent dyes.[14]

Problem 3: The dose-response curve for histamine is not sigmoidal or shows poor reproducibility.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure a uniform cell seeding density across all wells of the microplate.[1][12]

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of histamine and other reagents.[1][12]

  • Suboptimal Incubation Time: The optimal incubation time can vary. Perform a time-course experiment to determine the point of maximal response.[1]

  • Edge Effects: In microplate-based assays, "edge effects" can cause variability in the outer wells. To mitigate this, avoid using the outermost wells for critical measurements or fill them with buffer.[1]

  • Data Analysis: Use appropriate non-linear regression models to fit your dose-response data and calculate parameters like EC50.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for histamine and related compounds in various cell-based assays. These values can serve as a reference for designing your experiments.

Table 1: EC50 Values of Histamine for Different Receptor Subtypes

Receptor SubtypeAssay TypeCell LineEC50 ValueReference
H1Inositol Phosphate AccumulationHeLa3.7 ± 0.7 µM[9]
H1Calcium FluxHRH1 Nomad Cell Line6.93 x 10⁻⁸ M[15]
H1β-arrestin RecruitmentHRH1 Nomad Cell Line3.86 x 10⁻⁸ M[15]
H2cAMP AccumulationU937Not specified, dose-dependent[7]
H2GIRK Channel ActivationXenopus laevis Oocytes2.1 ± 1.1 µM[16]
H3GIRK Channel ActivationXenopus laevis Oocytes0.024 ± 0.0012 µM[16]
H4GIRK Channel ActivationXenopus laevis Oocytes0.013 ± 0.0011 µM[16]
H4Calcium MobilizationMouse Mast Cells3.8 µM[10]

Table 2: IC50 Values of Common Histamine Receptor Antagonists

AntagonistReceptor SubtypeAssay TypeCell LineIC50 ValueReference
MepyramineH1Inositol Phosphate AccumulationHeLa< 1 µM[9]
ThioperamideH4Calcium MobilizationMouse Mast Cells1.00 ± 0.5 µM[10]

Experimental Protocols

Protocol 1: Histamine-Induced cAMP Accumulation Assay (H2 Receptor)

This protocol is a general guideline for measuring histamine-induced cAMP production in cells expressing the H2 receptor, such as U937 cells or CHO-H2 cells.

Materials:

  • Cells expressing the histamine H2 receptor

  • Culture medium (e.g., DMEM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Histamine

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., TR-FRET, ELISA)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Cell Starvation: If necessary, starve the cells in serum-free medium for a few hours before the assay.

  • Pre-incubation with IBMX: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 1 mM). Incubate for a short period (e.g., 3 minutes) at 37°C.[5]

  • Histamine Stimulation: Add varying concentrations of histamine to the wells. Include a vehicle control (buffer only). Incubate for a predetermined time (e.g., 9-15 minutes) at 37°C.[5][17]

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of your chosen cAMP assay kit.[17]

  • Data Analysis: Plot the cAMP concentration against the log of the histamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Histamine-Induced Calcium Mobilization Assay (H1 and H4 Receptors)

This protocol provides a general method for measuring intracellular calcium changes in response to histamine in cells expressing H1 or H4 receptors.

Materials:

  • Cells expressing the histamine H1 or H4 receptor

  • Culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-4)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for a specific time (e.g., 30-60 minutes) at 37°C in the dark to allow for dye loading.[1]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.[1]

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Histamine Addition: Add different concentrations of histamine to the wells while continuously recording the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each histamine concentration and plot it against the log of the histamine concentration to generate a dose-response curve and determine the EC50.

Visualizations

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1 Histamine H1R H1 Receptor H1->H1R Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Mobilization IP3->Ca induces H2 Histamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP Increase AC->cAMP produces H34 Histamine H34R H3/H4 Receptor H34->H34R Gi Gi/o H34R->Gi activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease results in

Caption: Major signaling pathways of histamine receptors.

Experimental_Workflow_cAMP_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pre_incubate Pre-incubate with IBMX incubate_overnight->pre_incubate add_histamine Add histamine (dose-response) pre_incubate->add_histamine incubate_stimulate Incubate for stimulation add_histamine->incubate_stimulate lyse_cells Lyse cells incubate_stimulate->lyse_cells measure_cAMP Measure cAMP levels lyse_cells->measure_cAMP analyze_data Analyze data (EC50) measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for a typical cAMP accumulation assay.

Troubleshooting_Logic no_response No Response to Histamine check_receptor Check Receptor Expression no_response->check_receptor Is receptor expressed? check_receptor->no_response No (Change cell line) optimize_conc Optimize Histamine Concentration check_receptor->optimize_conc Yes check_desensitization Check for Desensitization optimize_conc->check_desensitization Still no response response Response Observed optimize_conc->response Response! check_cell_health Check Cell Health check_desensitization->check_cell_health Still no response check_desensitization->response Response! check_cell_health->response Response!

Caption: A logical approach to troubleshooting no-response issues.

References

Strategies to prevent degradation of histaminium compounds during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the storage and handling of histaminium compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of these compounds during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound compounds in storage?

A1: The main factors contributing to the degradation of this compound compounds, such as histamine, are exposure to light, elevated temperatures, and suboptimal pH levels.[1] Microbial contamination can also be a significant factor, especially in non-sterile solutions.[2][3][4]

Q2: What is the optimal temperature for storing this compound compound solutions?

A2: For long-term storage (months to a year), freezing at -20°C is recommended.[1][5][6] For shorter-term storage (up to 8 weeks), refrigeration at 4°C is suitable.[1] Room temperature storage is generally not advised as it can lead to significant degradation, especially when exposed to light.[1][2]

Q3: My this compound solution has changed color. What could be the cause?

A3: A color change in your this compound solution may indicate degradation. This could be due to photodegradation from exposure to light or chemical reactions accelerated by improper storage temperatures. It is recommended to discard any solution that has visibly changed in appearance and prepare a fresh batch.

Q4: Can I use antioxidants to prevent the degradation of my this compound compound?

A4: The use of antioxidants to stabilize this compound solutions should be approached with caution. While some antioxidants like quercetin and vitamin C are known to have mast cell-stabilizing and antihistamine properties in biological systems, their effect on the chemical stability of this compound compounds in solution is not well-established for storage purposes.[2][7][8][9][10] In fact, some studies suggest that ascorbate (vitamin C) can catalyze the degradation of histamine. Therefore, it is crucial to validate the compatibility and efficacy of any antioxidant with your specific compound and experimental setup before routine use.

Q5: What type of container is best for storing this compound solutions?

A5: To minimize degradation, this compound solutions should be stored in tightly sealed, light-resistant containers. Amber glass vials or polypropylene tubes are commonly used.[6][11] Studies have shown that histamine solutions are stable for extended periods in both specially adapted plastic bottles and polypropylene tubes when stored correctly.[5][6]

Q6: How does pH affect the stability of this compound compounds?

A6: The pH of a solution can significantly influence the stability of this compound compounds. Histamine is more stable in acidic conditions. It is known to be unstable in water alone but stabilized in acidic solutions. The conformation and cationic form of histamine are pH-dependent, which can affect its reactivity and degradation pathways.

Q7: I suspect my stored this compound compound has degraded. How can I confirm this?

A7: You can confirm the degradation of your this compound compound by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. A noticeable decrease in the peak area corresponding to the this compound compound compared to a fresh standard would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of the this compound compound due to improper storage.1. Prepare a fresh solution of the this compound compound. 2. Verify storage conditions (temperature and light protection). 3. Confirm the concentration of the new solution using a validated analytical method (e.g., HPLC).
Inconsistent experimental results Partial degradation of the stock solution, leading to variable concentrations.1. Discard the old stock solution. 2. Prepare a new stock solution and aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -20°C in light-resistant containers.
Visible particles or cloudiness in the solution Microbial contamination or precipitation of degradation products.1. Do not use the solution. 2. Discard the contaminated solution. 3. Prepare a new sterile solution using appropriate aseptic techniques and sterile filtered buffers.

Data on this compound Compound Stability

Table 1: Stability of Histamine Diphosphate Solutions Under Various Storage Conditions

ConcentrationStorage TemperatureLight ExposureContainerDurationRemaining Concentration (%)Reference
0.125 - 16 mg/mL20°CFluorescent light (375 foot-candles)Syringes7 days20 - 37%[1]
0.125 - 16 mg/mL20°CProtected from lightSyringes7 days83 - 94%[1]
0.125 - 16 mg/mL4°CDarkSyringes8 weeks97%[1]
0.125 - 16 mg/mL-20°CDarkSyringes12 monthsStable[1]
2 and 8 mg/mL12°CFluorescent light (500 foot-candles)Translucent or black plastic bottles8 monthsStable[5][6]
2 and 8 mg/mL-20°CAluminum foil coveredPolypropylene tubes1 yearStable[5][6]
≤ 0.25 mg/mL20°CNot specifiedNot specified1 monthSignificantly reduced activity[2][4]
> 0.25 mg/mL4°C or -18°CNot specifiedNot specified6 monthsStable[2][4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Histamine Quantification

This protocol describes a method for the quantitative analysis of histamine using HPLC with pre-column derivatization with o-phthalaldehyde (OPA).

1. Reagents and Materials:

  • Histamine standard

  • Perchloric acid (PCA), 0.4 M

  • Sodium hydroxide (NaOH), 1 M

  • Boric acid, 0.1 M, pH 10.4

  • o-Phthalaldehyde (OPA) solution: Dissolve 10 mg of OPA in 1 mL of methanol.

  • 2-Mercaptoethanol

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Syringe filters, 0.45 µm

2. Equipment:

  • HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

3. Standard Preparation:

  • Prepare a stock solution of histamine (e.g., 1 mg/mL) in 0.1 M HCl.

  • Prepare a series of working standards by diluting the stock solution with 0.4 M PCA to achieve concentrations ranging from 0.1 to 10 µg/mL.

4. Sample Preparation:

  • For liquid samples, mix the sample with an equal volume of 0.8 M PCA.

  • For solid samples, homogenize a known weight of the sample in 0.4 M PCA.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

5. Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the filtered sample or standard with 200 µL of 1 M NaOH.

  • Add 100 µL of the OPA solution and 10 µL of 2-mercaptoethanol.

  • Vortex the mixture and let it react at room temperature for 2 minutes.

  • Add 50 µL of 1 M H2SO4 to stop the reaction.

6. HPLC Conditions:

  • Mobile Phase A: 0.1 M Sodium acetate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 95% A and 5% B, then ramp to 50% A and 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the histamine standards against their concentrations.

  • Determine the concentration of histamine in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Colorimetric Assay for Histamine Quantification

This protocol provides a simplified method for estimating histamine concentration using a commercially available colorimetric assay kit.

1. Reagents and Materials (Typically provided in a kit):

  • Histamine Standard

  • Assay Buffer

  • Enzyme Mix

  • Probe/Dye Solution

2. Equipment:

  • 96-well microplate reader (450 nm)

  • Pipettes

  • Microcentrifuge

3. Standard Curve Preparation:

  • Prepare a series of histamine standards in the recommended concentration range (e.g., 0 to 10 nmol/well) by diluting the provided stock solution with the assay buffer.

4. Sample Preparation:

  • Homogenize solid samples in the provided assay buffer.

  • Boil the homogenate for 15-20 minutes to release histamine.[12]

  • Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[12]

  • Liquid samples may be assayed directly or after dilution with the assay buffer.[12]

5. Assay Procedure:

  • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

  • Prepare a reaction mix containing the enzyme mix and probe solution according to the kit's instructions.

  • Add 100 µL of the reaction mix to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at 450 nm.

6. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Plot the standard curve of absorbance versus histamine concentration.

  • Determine the histamine concentration in the samples from the standard curve.

Visualizations

degradation_pathway This compound This compound Compound Degradation Degradation Products This compound->Degradation Light (Photodegradation) High Temperature Suboptimal pH Microbial Enzymes experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Temperature Temperature (-20°C, 4°C, RT) Sample_Prep Sample Preparation (Dilution, Extraction) Temperature->Sample_Prep Light Light Exposure (Dark, Light) Light->Sample_Prep Duration Storage Duration Duration->Sample_Prep Derivatization Derivatization (e.g., OPA) Sample_Prep->Derivatization HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification Histaminium_Solution This compound Solution Histaminium_Solution->Temperature Histaminium_Solution->Light Histaminium_Solution->Duration troubleshooting_guide Inconsistent_Results Inconsistent Experimental Results? Check_Storage Check Storage Conditions (Temp, Light, Age) Inconsistent_Results->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper Storage Re-evaluate Re-evaluate Experiment Check_Storage->Re-evaluate Proper Storage Aliquot Aliquot for Single Use Prepare_Fresh->Aliquot Aliquot->Re-evaluate Problem_Solved Problem Solved Re-evaluate->Problem_Solved

References

Technical Support Center: Enhancing Histaminium Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in resolving histaminium peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound peak shape in HPLC?

Poor peak shape, often characterized by tailing or broadening, can arise from several factors. One of the primary causes is secondary interactions between the basic histamine molecule and residual silanol groups on silica-based columns.[1][2] Other significant factors include improper mobile phase pH, incorrect buffer strength, column degradation, and sample overload.[2][3][4]

Q2: How does mobile phase pH affect the resolution of this compound peaks?

The pH of the mobile phase is a critical parameter that can significantly impact the retention, selectivity, and peak shape of ionizable compounds like histamine.[5][6] For basic compounds, operating at a low pH (e.g., 2-3) can protonate residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][3] Conversely, a higher pH can suppress the ionization of histamine, altering its retention characteristics. It has been observed that a mobile phase pH of 6.9 can yield a clear chromatogram with no matrix interferences.[7] One study demonstrated that changing from a phosphate buffer at pH 4.02 to an acetate buffer at pH 4.80 improved the histamine peak shape.[2]

Q3: Why is derivatization often necessary for histamine analysis by HPLC?

Histamine lacks a strong chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors.[8] Derivatization with agents like o-phthalaldehyde (OPA) introduces a fluorescent tag to the histamine molecule, significantly enhancing its detection by fluorescence detectors (FLD) and improving the sensitivity and selectivity of the analysis.[8][9][10]

Q4: Can I analyze histamine without derivatization?

Yes, it is possible to analyze histamine without derivatization using methods like ion-pair chromatography or by employing alternative detection techniques such as mass spectrometry (MS) or electrochemical detection.[8][11] However, these methods may require specialized columns or instrumentation and might not always provide the same level of sensitivity as fluorescence detection after derivatization.[11]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms:

  • Asymmetrical peak with a trailing edge.

  • Tailing factor (Tf) or Asymmetry factor (As) greater than 1.2.[3]

Possible Causes and Solutions:

Probable Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to around 2-3 to protonate silanol groups.[1][3] Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[1] Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.
Incorrect Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of histamine to ensure it is in a single ionic state.
Low Buffer Concentration Increase the buffer concentration (typically in the range of 10-50 mM) to maintain a consistent pH and minimize secondary interactions.[3][12]
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.[3]
Column Overload Reduce the sample concentration or injection volume.[2][4]

Troubleshooting Workflow for Peak Tailing:

G start Peak Tailing Observed (Tf > 1.2) check_ph Is mobile phase pH appropriate? (e.g., low pH for basic analytes) start->check_ph adjust_ph Adjust pH (e.g., to pH 2-3) check_ph->adjust_ph No check_buffer Is buffer concentration adequate? (10-50 mM) check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_column Is the column old or contaminated? check_buffer->check_column Yes increase_buffer->check_column flush_column Flush column with strong solvent check_column->flush_column Yes check_overload Is sample concentration too high? check_column->check_overload No replace_column Replace column flush_column->replace_column No improvement flush_column->check_overload Improved replace_column->check_overload reduce_sample Reduce sample concentration/ injection volume check_overload->reduce_sample Yes end Peak Tailing Resolved check_overload->end No reduce_sample->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Poor Peak Resolution

Symptoms:

  • Overlapping peaks.

  • Inability to accurately quantify individual analytes.

Possible Causes and Solutions:

Probable Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the mobile phase composition by adjusting the organic modifier (e.g., acetonitrile, methanol) percentage.[13] Consider using a gradient elution program.[6]
Inappropriate Column Use a column with a smaller particle size or a longer column to increase efficiency.[5][14] Select a column with a different stationary phase chemistry to alter selectivity.
High Flow Rate Reduce the flow rate to allow for better separation.[5]
Suboptimal Temperature Optimize the column temperature. Lower temperatures can increase retention and may improve resolution, but can also broaden peaks.[5]
Sample Matrix Interference Improve the sample preparation procedure to remove interfering compounds.[13] This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Experimental Protocols

Protocol 1: Histamine Extraction from Fish Samples

This protocol describes a common method for extracting histamine from fish tissue for subsequent HPLC analysis.[7][15]

Materials:

  • Fish sample

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Homogenizer

  • Centrifuge

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 5-10 g of the homogenized fish sample into a centrifuge tube.[7][15]

  • Add a specific volume of TCA solution (e.g., 10 mL of 6% perchloric acid or 10% TCA).[7][15]

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.[7]

  • Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

  • Carefully collect the supernatant and transfer it to a volumetric flask.

  • Bring the supernatant to a final volume with deionized water.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to derivatization and analysis.[7]

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol outlines the steps for derivatizing histamine with OPA before HPLC injection.[8][16][17]

Materials:

  • Histamine extract or standard solution

  • o-Phthalaldehyde (OPA) reagent solution

  • Borate buffer (pH ~9.2-10.4)[8][16]

  • Mercaptoethanol or other thiol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

Procedure:

  • Prepare the OPA derivatization reagent by dissolving OPA in a suitable solvent (e.g., methanol) and adding a thiol like mercaptoethanol. This solution is often prepared in a borate buffer.[17]

  • In a vial, mix a specific volume of the histamine sample or standard with the borate buffer.

  • Add the OPA reagent to the vial and mix. The reaction is typically rapid and occurs at room temperature.[10]

  • After a short reaction time (e.g., 1-2 minutes), the reaction can be stopped by acidification with HCl.

  • The derivatized sample is now ready for injection into the HPLC system.

Experimental Workflow for Histamine Analysis:

G sample_prep Sample Preparation (e.g., Fish Homogenization) extraction Extraction (e.g., with TCA) sample_prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Pre-column Derivatization (with OPA) supernatant->derivatization hplc HPLC Analysis (with Fluorescence Detection) derivatization->hplc data_analysis Data Analysis (Peak Integration & Quantification) hplc->data_analysis

Caption: A typical experimental workflow for histamine analysis.

Histamine Signaling Pathway

Histamine exerts its biological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[18] The activation of these receptors triggers different intracellular signaling cascades.

H1 Receptor Signaling Pathway:

G Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca2->Response PKC->Response

Caption: Simplified H1 histamine receptor signaling pathway.

H2 Receptor Signaling Pathway:

G Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs protein H2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response

Caption: Simplified H2 histamine receptor signaling pathway.

References

Technical Support Center: Experimental Protocols Involving Histaminium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with histaminium. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Solution Preparation and Handling

Q1: Which this compound salt should I use for my experiment: dihydrochloride or phosphate?

A1: The choice between histamine dihydrochloride and histamine phosphate depends on the specific requirements of your experiment.

  • Histamine Dihydrochloride: This is the most commonly used salt due to its higher solubility in water and organic solvents. It is a good choice for most in vitro and in vivo applications where a high concentration of histamine may be required.

  • Histamine Phosphate: This salt is also water-soluble, though generally to a lesser extent than the dihydrochloride salt. It is stable in air but can be affected by light.[1] It is often used in preparations for allergy testing and other clinical applications.

Ultimately, for most research applications, the dihydrochloride salt is a suitable starting point. However, if you are trying to replicate a specific study, it is best to use the same salt form.

Q2: How should I prepare and store my this compound stock solutions?

A2: Proper preparation and storage of this compound stock solutions are critical for reproducible results.

  • Preparation: Dissolve this compound salts in a buffer appropriate for your experimental system (e.g., PBS for cell-based assays). For histamine dihydrochloride, solubility is high in water and DMSO (up to 100 mM). Histamine phosphate is also readily soluble in water.[2]

  • Storage: For short-term storage (up to one week), solutions can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Protect solutions from light, especially histamine phosphate.[1] Histamine solutions stored in the dark in a refrigerator (4°C) can be stable for at least 8 weeks, and for up to 12 months when frozen (-20°C).[1]

Q3: My this compound solution has changed color. Can I still use it?

A3: A color change in your this compound solution may indicate degradation or contamination. It is not recommended to use a solution that has changed color. Degradation can be caused by exposure to light, high temperatures, or microbial contamination.[1] Always use freshly prepared solutions or properly stored aliquots for your experiments.

Troubleshooting Guides

Histamine Receptor Binding Assays

Q1: I am seeing high non-specific binding in my radioligand binding assay. What can I do?

A1: High non-specific binding (NSB) can obscure your specific binding signal. Here are several factors to consider:

  • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased NSB. The ideal concentration should be at or below the Kd of the radioligand for the receptor.[3]

  • Insufficient Washing: Inadequate washing of the filters can leave unbound radioligand, contributing to high NSB. Increase the number of wash steps with ice-cold wash buffer.[3]

  • Filter Binding: The radioligand may be binding to the filter material itself. Pre-soaking the filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can help reduce non-specific filter binding.

  • Lipophilicity of Test Compounds: Highly lipophilic compounds can stick to the filters and cell membranes non-specifically. Including a low concentration of a non-ionic detergent (e.g., 0.1% BSA) in the wash buffer can sometimes help.

Q2: My competition binding curve is flat, or I am not seeing displacement of the radioligand with my unlabeled compound.

A2: This indicates that your unlabeled compound is not effectively competing with the radioligand for binding to the receptor.

  • Compound Potency: The concentration range of your unlabeled compound may be too low to compete with the radioligand. Try testing a wider and higher range of concentrations.

  • Compound Solubility: Ensure your unlabeled compound is fully dissolved in the assay buffer. Precipitated compound will not be available to bind to the receptor.

  • Incorrect Receptor Subtype: Confirm that your cell line or tissue preparation expresses the histamine receptor subtype that your unlabeled compound is designed to target.

  • Degraded Compound: Verify the integrity of your unlabeled compound. It may have degraded during storage.

Histamine Release Assays (e.g., from Mast Cells or Basophils)

Q1: I am observing high spontaneous histamine release in my negative control wells.

A1: High spontaneous release can be caused by several factors related to cell health and handling.

  • Cell Viability: Ensure that your cells are healthy and have high viability before starting the experiment. Stressed or dying cells can spontaneously release histamine.

  • Mechanical Stress: Overly vigorous pipetting or centrifugation can damage the cells and cause them to degranulate. Handle cells gently.

  • Temperature Shock: Sudden changes in temperature can stress the cells. Make sure all buffers and reagents are at the appropriate temperature before adding them to the cells.

  • Contamination: Bacterial or fungal contamination can lead to non-specific cell activation and histamine release. Maintain sterile technique throughout the experiment.

Q2: I am not seeing a significant histamine release in response to my stimulus (e.g., allergen or compound).

A2: A lack of response could be due to issues with the cells, the stimulus, or the detection method.

  • Cell Responsiveness: The cells may have become desensitized or are not responsive to the stimulus. If using primary cells, there can be donor-to-donor variability.

  • Stimulus Concentration: The concentration of your stimulus may be too low. Perform a dose-response curve to determine the optimal concentration.

  • Incubation Time: The incubation time with the stimulus may be too short. Optimize the incubation time for your specific cell type and stimulus.

  • Histamine Detection: Ensure that your histamine detection method (e.g., ELISA) is sensitive enough to detect the levels of histamine being released. Check the expiration date and proper storage of your ELISA kit components.

Enzyme Immunoassays (ELISA) for Histamine Quantification

Q1: The color development in my histamine ELISA is very weak, even in the standards.

A1: Weak color development can point to a problem with one of the assay reagents or steps.

  • Reagent Degradation: The enzyme conjugate or substrate may have degraded. Ensure that all reagents are stored correctly and have not expired.[4]

  • Incorrect Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[4]

  • Washing Steps: While insufficient washing is a common problem, overly aggressive washing can lead to the removal of the bound antibody-enzyme conjugate, resulting in a weaker signal.

  • Stop Solution: Ensure the stop solution was added correctly. Without it, the color development will not be stable for reading.

Q2: I have high variability between my duplicate or triplicate wells.

A2: High variability can be caused by inconsistent pipetting, improper mixing, or an "edge effect" on the plate.

  • Pipetting Technique: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense accurate and consistent volumes.[5]

  • Reagent Mixing: Thoroughly mix all reagents before adding them to the wells.[5]

  • Edge Effect: The outer wells of a 96-well plate can be subject to temperature variations, leading to inconsistent results. Avoid using the outer wells for critical samples or standards if possible.[6]

  • Plate Washing: Inconsistent washing across the plate can lead to high variability. Ensure all wells are washed equally.

Data Presentation

Table 1: Properties of Common this compound Salts
PropertyHistamine DihydrochlorideHistamine Phosphate
Molecular Weight 184.07 g/mol 307.14 g/mol
Appearance White to light yellow solidColorless long prismatic crystals[1]
Solubility in Water Freely soluble (e.g., 18.41 mg/mL for 100 mM)Readily soluble (1 g in ~4 mL)[1]
Solubility in Ethanol SolubleSparingly soluble
Solubility in DMSO Soluble (e.g., 18.41 mg/mL for 100 mM)-
Stability StableStable in air, but affected by light[1]
Table 2: Stability of Histamine Dihydrochloride Solutions
Concentration RangeStorage ConditionDurationStabilityReference
0.125 - 16 mg/mLRoom Temperature (~20°C) with light exposure7 days20-37% of initial concentration remaining[1]
0.125 - 16 mg/mLRoom Temperature (~20°C) protected from light7 days83-94% of initial concentration remaining[1]
0.125 - 16 mg/mLRefrigerator (4°C) in the dark8 weeks~97% of initial concentration remaining[1]
0.125 - 16 mg/mLFreezer (-20°C) in the dark12 monthsStable[1]
≤ 0.25 mg/mL20°C1 monthSignificantly reduced activity[7]
≤ 0.25 mg/mL4°C or -18°C6 monthsStable[7]

Experimental Protocols

Protocol 1: Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the human histamine H1 receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Isolate the cell membrane fraction by differential centrifugation.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-mepyramine), and varying concentrations of the unlabeled test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate with gentle agitation (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Histamine Release Assay from Whole Blood

Objective: To quantify allergen- or compound-induced histamine release from basophils in heparinized whole blood.

Methodology:

  • Sample Preparation:

    • Collect whole blood into tubes containing heparin as an anticoagulant.

    • Prepare serial dilutions of the allergen or test compound in release buffer.

  • Histamine Release:

    • In glass tubes, combine the whole blood sample with the different concentrations of the allergen/compound or control solutions (positive control: anti-IgE; negative/spontaneous release: buffer only).[5]

    • Incubate the tubes at 37°C for a specified time (e.g., 60 minutes).[5]

    • Stop the reaction by placing the tubes on ice and centrifuge to pellet the blood cells.

  • Histamine Quantification:

    • Carefully collect the supernatant, which contains the released histamine.

    • Quantify the histamine concentration in the supernatant using a validated histamine ELISA kit according to the manufacturer's instructions.

    • A separate aliquot of whole blood is lysed to determine the total histamine content.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to the total histamine content, after subtracting the spontaneous release.

    • Plot the percentage of histamine release against the log concentration of the stimulus.

Mandatory Visualizations

Signaling Pathways

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq/11 H1R->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER triggers release of PKC PKC DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Ca2_ER->Cellular_Response Histamine Histamine Histamine->H1R binds

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine_H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H2R H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (e.g., gastric acid secretion, smooth muscle relaxation) PKA->Cellular_Response Histamine Histamine Histamine->H2R binds

Caption: Histamine H2 Receptor Signaling Pathway.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R H3 Receptor Gi Gi/o H3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) Gi->Cellular_Response cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Cellular_Response Histamine Histamine Histamine->H3R binds

Caption: Histamine H3 Receptor Signaling Pathway.

Histamine_H4_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4 Receptor Gi Gi/o H4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca2_mobilization Ca²⁺ Mobilization Gi->Ca2_mobilization induces cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., chemotaxis of immune cells) Ca2_mobilization->Cellular_Response Histamine Histamine Histamine->H4R binds Experimental_Workflow_Histamine_Release_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Collect_Blood Collect Heparinized Whole Blood Incubate Incubate Blood with Stimuli (37°C) Collect_Blood->Incubate Prepare_Stimuli Prepare Stimuli (Allergen/Compound) Dilutions Prepare_Stimuli->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify_Histamine Quantify Histamine (ELISA) Collect_Supernatant->Quantify_Histamine Analyze_Data Analyze and Plot Data Quantify_Histamine->Analyze_Data Troubleshooting_Logic Start Unexpected Result in Histamine Assay Check_Reagents Are all reagents within expiry and stored correctly? Start->Check_Reagents Check_Protocol Was the protocol followed exactly? Check_Reagents->Check_Protocol Yes Solution_Reagents Prepare fresh reagents and repeat. Check_Reagents->Solution_Reagents No Check_Cells Are the cells healthy and responsive? Check_Protocol->Check_Cells Yes Solution_Protocol Review protocol and repeat with care. Check_Protocol->Solution_Protocol No Check_Equipment Is the equipment (pipettes, plate reader) calibrated and working? Check_Cells->Check_Equipment Yes Solution_Cells Use a new batch of cells or validate cell responsiveness. Check_Cells->Solution_Cells No Solution_Equipment Calibrate equipment and re-run. Check_Equipment->Solution_Equipment No Consult_Senior Consult a senior researcher or technical support. Check_Equipment->Consult_Senior Yes

References

Validation & Comparative

A Comparative Guide to Modern Histamine Detection Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a novel fluorescent nanocluster-based assay against established HPLC and ELISA methods for the quantification of histaminium.

This guide provides an objective comparison of a recently developed fluorescent nanocluster-based method for histamine detection with the widely used High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) techniques. The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for clear comparison. Detailed methodologies for all key experiments are provided to facilitate replication and assessment.

Performance Comparison of Histamine Detection Methods

The selection of an appropriate analytical method for histamine quantification is critical and depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. This section provides a summary of the performance characteristics of a novel fluorescent nanocluster assay, a standard HPLC-FLD (Fluorescence Detection) method, and a commercially available ELISA kit.

Parameter Fluorescent Nanocluster Assay HPLC-FLD ELISA
Limit of Detection (LOD) 0.001 µM[1]2.8 mg/kg (~25 µM)0.9 ppm (~8.1 µM)
Limit of Quantification (LOQ) Not explicitly stated4.3 mg/kg (~38.7 µM)2.6 ppm (~23.4 µM)
Linear Range 0.003–350 µM[1]12.5 to 200 mg/kg (~112.5 to 1800 µM)0 to 108 ppm (~0 to 972 µM)
Recovery (%) 98-110% (in grass carp samples)100.44 to 101.84%82 to 107%
Sample Matrix Human Serum, Fish[1]Fish and Fishery ProductsSeafood, Plasma, Urine
Analysis Time Rapid (minutes)~10-30 minutes per sample~2-3 hours
Instrumentation Fluorescence SpectrophotometerHPLC system with Fluorescence DetectorMicroplate Reader
Key Advantages High sensitivity, wide linear range, rapidityHigh specificity and reliability, well-establishedHigh throughput, commercially available kits
Key Disadvantages Potential for matrix interferenceLaborious sample preparation, requires derivatizationCross-reactivity with other biogenic amines, semi-quantitative potential[2]

Experimental Protocols

Detailed methodologies for the novel fluorescent assay, HPLC-FLD, and ELISA are provided below.

Novel Fluorescent Nanocluster Assay Protocol

This method utilizes lysine-capped gold nanoclusters doped with silver (LYS@Ag/Au NCs) as a fluorescent probe for the "turn-off" detection of histamine. The fluorescence emission of the nanoclusters is quenched upon interaction with histamine.[1]

a. Synthesis of LYS@Ag/Au NCs:

  • Detailed synthesis protocol for the fluorescent nanoclusters would be included here, based on the referenced literature.[1]

b. Sample Preparation:

  • Human Serum: Dilute serum samples with ultrapure water.

  • Fish Samples: Homogenize fish tissue, followed by extraction and centrifugation to obtain a clear supernatant.

c. Detection Procedure:

  • Add a specific volume of the LYS@Ag/Au NCs solution to a cuvette.

  • Introduce the prepared sample solution to the cuvette.

  • Incubate the mixture at room temperature for a defined period.

  • Measure the fluorescence emission intensity at 640 nm using a fluorescence spectrophotometer.

  • The concentration of histamine is determined by the degree of fluorescence quenching compared to a standard curve.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This widely accepted method involves the derivatization of histamine with a fluorescent tag, followed by chromatographic separation and detection.

a. Sample Preparation and Extraction:

  • Homogenize 10g of the sample with 20 mL of 10% trichloroacetic acid (TCA) and 20 mL of distilled water.

  • Transfer the homogenate to a 100-mL volumetric flask and bring to volume with distilled water.

  • Allow the mixture to stand for 10 minutes, then filter through Whatman No. 1 filter paper.

  • Adjust the pH of 10 mL of the filtrate to 4.6.

  • Pass the pH-adjusted filtrate through a column filled with Amberlite CG-50 resin for clean-up.

b. Pre-column Derivatization with o-Phthalaldehyde (OPA):

  • Mix the extracted sample with an OPA derivatizing solution in the presence of a reducing agent like 2-mercaptoethanol.

  • Allow the reaction to proceed for a specific time at a controlled temperature.

c. HPLC-FLD Analysis:

  • Column: ODS Hypersil (150 × 4.6 mm) or equivalent C18 column.

  • Mobile Phase: A mixture of NaCl and Methanol (e.g., 20:80), with the pH adjusted to 3.1.

  • Flow Rate: 0.5 mL/min.

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.

  • Quantification: The concentration of histamine is determined by comparing the peak area of the sample to a standard curve of derivatized histamine standards.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This method is based on the competitive binding of histamine in the sample and a histamine-enzyme conjugate to a limited number of anti-histamine antibody binding sites coated on a microplate.

a. Sample Preparation:

  • Samples may require dilution with the provided assay buffer to fall within the linear range of the assay. The pH of the samples should be between 6 and 8.

b. Assay Procedure (based on a typical commercial kit):

  • Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the histamine-enzyme conjugate to each well.

  • Incubate the plate at room temperature for 45 minutes to allow for competitive binding.

  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Add 150 µL of the substrate solution to each well. The enzyme in the bound conjugate will convert the substrate to a colored product.

  • Incubate for 30 minutes at room temperature for color development.

  • Stop the reaction by adding a stop solution (optional, depending on the kit).

  • Measure the absorbance at the appropriate wavelength (e.g., 650 nm or 450 nm if a stop solution is used) using a microplate reader.

  • The concentration of histamine is inversely proportional to the color intensity and is calculated based on a standard curve.

Visualizations

Histamine Signaling Pathway

Histamine exerts its diverse physiological and pathological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers different intracellular signaling cascades.

HistamineSignaling cluster_receptor Histamine Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response H1R H1R PLC PLC Activation H1R->PLC H2R H2R AC_inc Adenylyl Cyclase (Increased cAMP) H2R->AC_inc H3R H3R AC_dec Adenylyl Cyclase (Decreased cAMP) H3R->AC_dec H4R H4R H4R->AC_dec MAPK MAPK Pathway H4R->MAPK Ca_release Ca²⁺ Release PLC->Ca_release PKA PKA Activation AC_inc->PKA Neurotransmission Neurotransmitter Release Modulation AC_dec->Neurotransmission Allergy Allergic Inflammation Ca_release->Allergy GastricAcid Gastric Acid Secretion PKA->GastricAcid ImmuneModulation Immune Cell Chemotaxis & Cytokine Release MAPK->ImmuneModulation Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R Histamine->H4R

Caption: Overview of histamine receptor signaling pathways.

Experimental Workflow: Fluorescent Nanocluster Assay

The following diagram illustrates the key steps in the experimental workflow for the detection of histamine using the fluorescent nanocluster assay.

FluorescentAssayWorkflow start Start sample_prep Sample Preparation (Serum Dilution or Fish Extraction) start->sample_prep mix_reagents Mix Sample with LYS@Ag/Au NCs Solution sample_prep->mix_reagents incubation Incubate at Room Temperature mix_reagents->incubation measurement Measure Fluorescence Emission (Excitation: 360 nm, Emission: 640 nm) incubation->measurement quantification Quantify Histamine Concentration (Based on Fluorescence Quenching) measurement->quantification end End quantification->end

Caption: Experimental workflow for histamine detection.

References

Histaminium vs. Histamine: A Comparative Analysis of H2 Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of histaminium, the cationic form of histamine, versus its neutral counterpart in activating the Histamine H2 receptor. This analysis is supported by a summary of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

The Predominance of the this compound Monocation at Physiological pH

Histamine, a biogenic amine, can exist in different ionic states depending on the pH of its environment. The molecule has two basic centers that can be protonated: the primary amino group in the ethylamine side chain and the imidazole ring. At a physiological pH of 7.4, histamine predominantly exists as a monocation, often referred to as this compound. Specifically, the Nτ-H tautomer of this monocation is considered the pharmacologically active species at the H2 receptor. The neutral form of histamine and the dicationic form are present in much lower concentrations and are thought to have significantly lower affinity for the H2 receptor.

Quantitative Comparison of H2 Receptor Activation

Direct comparative experimental data for the binding affinity and functional potency of the different ionic species of histamine at the H2 receptor are limited. The available quantitative data typically refers to "histamine" under physiological assay conditions, where the this compound monocation is the prevalent and active form.

Ligand (at physiological pH)ReceptorParameterValue (pKi / pEC50)Cell Line/System
Histamine (as this compound monocation)H2pKi5.5 - 6.8Various
pEC50 (cAMP accumulation)5.0 - 6.5HEK293, CHO

Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency.

H2 Receptor Signaling Pathway

The Histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the H2 receptor by an agonist like the this compound monocation initiates a cascade of intracellular events, leading to a physiological response.

H2_Signaling_Pathway This compound This compound (Monocation) H2R H2 Receptor This compound->H2R Binds to G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates target proteins cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed H2R-expressing cells in a multi-well plate Incubate_Cells Incubate cells to allow adherence Seed_Cells->Incubate_Cells Replace_Medium Replace medium with stimulation buffer + PDE inhibitor Incubate_Cells->Replace_Medium Add_Agonist Add varying concentrations of this compound Replace_Medium->Add_Agonist Incubate_cAMP Incubate to stimulate cAMP production Add_Agonist->Incubate_cAMP Lyse_Cells Lyse cells Incubate_cAMP->Lyse_Cells Measure_cAMP Measure cAMP concentration (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Plot_Data Plot [cAMP] vs. [this compound] Measure_cAMP->Plot_Data Calculate_EC50 Determine EC50 value from dose-response curve Plot_Data->Calculate_EC50

A Comparative Guide to Histaminium Quantification: HPLC vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of histaminium is critical in various fields, from food safety to pharmaceutical research. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

This compound, the protonated form of histamine, is a biogenic amine involved in local immune responses and acts as a neurotransmitter. Its quantification is crucial for monitoring allergic reactions, diagnosing mast cell activation disorders, and ensuring the safety of food products, particularly fish. The choice of analytical method depends on factors such as the sample matrix, required sensitivity, throughput, and available instrumentation. This guide delves into a head-to-head comparison of HPLC and CE for this compound analysis.

Performance Comparison: HPLC vs. Capillary Electrophoresis

The following tables summarize the key performance parameters for the quantification of this compound by HPLC and CE, based on validated methods reported in the scientific literature.

Table 1: Performance Characteristics of HPLC Methods for this compound Quantification

ParameterReported ValuesReferences
Linearity (Correlation Coefficient, r²) > 0.999[1]
Limit of Detection (LOD) 0.5 - 2.8 mg/kg[2][3]
Limit of Quantification (LOQ) 1.0 - 8.3 µg/g[2][4]
Accuracy (Recovery) 89% - 105.8%[1][4]
Precision (Relative Standard Deviation, RSD) < 4% - 8.46%[2][4]
Analysis Time < 10 - 20 minutes[5]

Table 2: Performance Characteristics of CE Methods for this compound Quantification

ParameterReported ValuesReferences
Linearity (Correlation Coefficient, r²) > 0.998[6]
Limit of Detection (LOD) 0.087 µg/L - 0.5 mg/kg[2][6]
Limit of Quantification (LOQ) 0.29 µg/L - 1.0 mg/kg[2][6]
Accuracy (Recovery) 85% - 111%[2][6]
Precision (Relative Standard Deviation, RSD) < 3%[2]
Analysis Time < 9 minutes[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for both HPLC and CE techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a common approach for histamine quantification in fish samples.[5]

1. Sample Preparation:

  • Homogenize 10g of the fish sample with 20 mL of 10% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter.

  • The filtrate is then subjected to a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Amberlite CG-50 resin) to remove interfering substances.[5]

  • The eluate from the SPE cartridge is collected and may be derivatized.

2. Derivatization (Pre-column):

  • A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol, which reacts with the primary amine of histamine to form a fluorescent derivative.[4]

  • Mix the sample extract with the OPA reagent and allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature before injection into the HPLC system.[4]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector (e.g., excitation at 350 nm, emission at 450 nm) or a Diode Array Detector (DAD).[7]

  • Injection Volume: 20 µL.

Capillary Electrophoresis (CE) Protocol

This protocol outlines a general procedure for histamine analysis in food matrices.[6]

1. Sample Preparation:

  • For liquid samples like vinegar or liquor, a simple dilution and filtration may be sufficient.[6]

  • For solid samples, an extraction step similar to the HPLC protocol (e.g., with an acidic solution) is required.

  • A solid-phase extraction (SPE) step, potentially using molecularly imprinted polymers (MIPs), can be employed for selective extraction and pre-concentration of histamine.[6]

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for instance, a phosphate buffer at a low pH (e.g., pH 2.5), is commonly used.[8]

  • Separation Voltage: Typically in the range of 15-25 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector at a low wavelength (e.g., 200 nm) or a more sensitive detection method if derivatization is performed.

  • Temperature: Controlled capillary temperature (e.g., 25°C).

Visualizing the Workflow and Validation Process

To better understand the experimental and logical flow, the following diagrams have been generated using Graphviz.

Analytical_Method_Comparison_Workflow cluster_Sample Sample cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis cluster_CE CE Analysis cluster_Validation Cross-Validation Sample Test Sample (e.g., Fish Tissue) Homogenization Homogenization (e.g., with TCA) Sample->Homogenization Extraction Extraction & Centrifugation Homogenization->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Derivatization_HPLC Pre-column Derivatization (e.g., OPA) Cleanup->Derivatization_HPLC CE_Separation CE Separation (Fused-Silica Capillary) Cleanup->CE_Separation Direct analysis or post-extraction HPLC_Separation HPLC Separation (C18 Column) Derivatization_HPLC->HPLC_Separation HPLC_Detection Fluorescence/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Analysis HPLC_Detection->HPLC_Data Comparison Comparison of Performance Metrics HPLC_Data->Comparison CE_Detection UV Detection CE_Separation->CE_Detection CE_Data Data Acquisition & Analysis CE_Detection->CE_Data CE_Data->Comparison Cross_Validation_Parameters cluster_Methods Analytical Methods cluster_Parameters Validation Parameters cluster_Outcome Validation Outcome HPLC HPLC Method Linearity Linearity & Range HPLC->Linearity LOD Limit of Detection (LOD) HPLC->LOD LOQ Limit of Quantification (LOQ) HPLC->LOQ Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (RSD%) HPLC->Precision Time Analysis Time HPLC->Time CE CE Method CE->Linearity CE->LOD CE->LOQ CE->Accuracy CE->Precision CE->Time Outcome Method Suitability Assessment Linearity->Outcome LOD->Outcome LOQ->Outcome Accuracy->Outcome Precision->Outcome Time->Outcome

References

A Comparative Analysis of Histaminium Salt Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic parameters and intermolecular interactions of various histaminium salts reveals key structural differences and similarities that are crucial for drug development and materials science. This guide provides a comparative analysis of the crystal structures of this compound chloride (monocation and dication) and this compound bis(trioxonitrate), supported by experimental data and protocols.

Histamine, a biogenic amine, plays a pivotal role in numerous physiological processes. Its protonated forms, this compound ions, readily form crystalline salts with various anions. The three-dimensional arrangement of these ions in the crystal lattice, along with the intricate network of intermolecular interactions, significantly influences the physicochemical properties of the salt, including solubility, stability, and bioavailability. Understanding these crystal structures at a molecular level is paramount for the rational design of pharmaceutical salts with optimized properties.

This guide presents a comparative analysis of the crystal structures of this compound chloride, in both its monocationic and dicationic forms, and this compound bis(trioxonitrate). The crystallographic data, summarized in Table 1, highlights the distinct packing arrangements and hydrogen bonding networks adopted by these salts.

Comparative Crystallographic Data

The crystal structures of this compound monochloride, this compound dichloride, and this compound bis(trioxonitrate) have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in Table 1.

ParameterThis compound Monochloride (H2)[1][2]This compound Dichloride (H3)[1]This compound Bis(trioxonitrate)
CCDC No. 19124501912432-
Chemical Formula C₅H₁₀N₃⁺ · Cl⁻C₅H₁₁N₃²⁺ · 2Cl⁻(C₅H₁₁N₃)(NO₃)₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPccnP2₁/c
a (Å) 4.5840(2)8.234(3)10.4807(16)
b (Å) 9.1614(3)18.334(7)11.8747(15)
c (Å) 17.3114(5)11.134(4)16.194(2)
α (°) 909090
β (°) 91.682(1)9095.095(6)
γ (°) 909090
Volume (ų) 726.69(4)1679.1(11)2007.4(5)
Z 488

Table 1: Comparative Crystallographic Data of this compound Salts.

The data reveals significant differences in the crystal packing of these salts. This compound monochloride crystallizes in the monoclinic space group P2₁/c, while the dichloride salt adopts an orthorhombic Pccn space group.[1][2] this compound bis(trioxonitrate) also crystallizes in a monoclinic system with the space group P2₁/c. These variations in crystal symmetry and unit cell dimensions are a direct consequence of the different charge states of the this compound cation and the nature of the counter-anion, which in turn dictate the hydrogen bonding patterns.

In the crystal structure of this compound monochloride, the cations and anions are linked by N—H···N and N—H···Cl hydrogen bonds, forming a two-dimensional network.[2] The this compound bis(trioxonitrate) structure features a three-dimensional network where organic cations and nitrate anions are connected via N–H...O and C–H...O hydrogen bonds.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound salts is typically achieved through a straightforward acid-base reaction. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

General Procedure for the Synthesis of this compound Salts:

  • Dissolve histamine in a suitable solvent (e.g., water, ethanol).

  • Stoichiometrically add the corresponding acid (e.g., hydrochloric acid, nitric acid) to the histamine solution while stirring.

  • The resulting salt solution is then concentrated by gentle heating.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator, to induce crystallization.

  • Alternatively, the solvent can be allowed to evaporate slowly from the solution at room temperature.

  • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Procedure for Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data is processed, including integration of the reflection intensities and absorption correction.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Logical Workflow

The process of comparative analysis of this compound salt crystal structures can be visualized as a logical workflow, from sample preparation to data analysis and interpretation.

This compound Salt Crystal Structure Analysis Comparative Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Comparison Histamine Histamine Salt_Formation Salt Formation (Acid-Base Reaction) Histamine->Salt_Formation Acid Acid Acid->Salt_Formation Crystallization Crystallization (Slow Evaporation) Salt_Formation->Crystallization Single_Crystals Single Crystals Crystallization->Single_Crystals SCXRD Single-Crystal X-ray Diffraction Data Collection Single_Crystals->SCXRD Raw_Data Raw Diffraction Data SCXRD->Raw_Data Structure_Solution Structure Solution & Refinement Raw_Data->Structure_Solution Crystallographic_Data Crystallographic Data (Unit Cell, Space Group) Structure_Solution->Crystallographic_Data Structural_Analysis Structural Analysis (Hydrogen Bonds, Packing) Crystallographic_Data->Structural_Analysis Comparative_Analysis Comparative Analysis Structural_Analysis->Comparative_Analysis

Figure 1: Workflow for the comparative analysis of this compound salt crystal structures.

Conclusion

This guide provides a foundational comparative analysis of the crystal structures of selected this compound salts. The presented data and protocols offer valuable insights for researchers in medicinal chemistry, materials science, and drug development. The distinct structural features observed in the chloride and bis(trioxonitrate) salts underscore the significant influence of the counter-ion on the solid-state properties of this compound. Further investigations into a wider range of this compound salts, including bromide and succinate, are warranted to build a more comprehensive understanding of their structure-property relationships. The lack of readily available, detailed single-crystal X-ray diffraction data for this compound bromide and succinate highlights an area for future research.

References

Validating the Purity of Synthesized Histaminium Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the development pipeline. This guide provides a comprehensive comparison of common analytical methods for validating the purity of synthesized histaminium compounds, offering supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of the most common techniques used for the quantitative analysis of histamine.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC) - DensitometryEnzymatic Assay
Principle Separation based on polarity and interaction with a stationary phase, often requiring derivatization for UV or fluorescence detection.Separation of volatile derivatives based on boiling point and polarity, with detection by Flame Ionization Detector (FID) or Mass Spectrometry (MS).Separation by liquid chromatography followed by highly selective and sensitive mass-based detection.Separation on a TLC plate followed by quantification of the analyte spot's density, often after derivatization.Enzymatic reaction specific to histamine, leading to a measurable colorimetric or fluorometric signal.
Limit of Detection (LOD) 0.2 - 3.698 mg/kg[1][2]~1.25 µg/mL0.1 pg/mL - 1.06 ppm[3][4]4.4 mg/kg[5][6]0.9 ppm[7]
Limit of Quantification (LOQ) 1 - 10.5 mg/kg[1][5][6]~5 µg/mL0.1 pg/mL - 2.6 ppm[4][7][8]10.5 mg/kg[5][6]2.6 ppm[7]
Linearity Range 0.16 - 108 ppm[7][9]0.16 - 5.00 µg/mL[9]1.0 - 1000 ng/mL[10]6.25 - 100 mg/kg[5][6]0 - 108 ppm[7]
Recovery 89 - 105%[5][6][11]Satisfactory[9]94.7 - 113.7%[12]93 - 105%[5][6]82 - 107%[7]
Derivatization Often required (e.g., OPA, Dansyl Chloride, FMOC-Cl)[5][9][11]Required (e.g., silylation with BSA)[9]Can be used to improve sensitivity but not always necessary.[4][8]Often required (e.g., Dansyl Chloride, Ninhydrin)[5]Not required.
Analysis Time ~10-30 min~10-20 min~2.5 - 8 min[10][12]Variable, multiple samples simultaneously.~5-20 min[13][14]
Selectivity Good, can be affected by co-eluting impurities.Good, especially with MS detection.Excellent, highly specific.Moderate, potential for interference from other amines.High, but can have cross-reactivity with some other biogenic amines.[7]
Cost ModerateModerateHighLowLow to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the chemical modification of histamine to introduce a chromophore or fluorophore, enabling sensitive detection.

Sample Preparation:

  • Accurately weigh the synthesized this compound compound and dissolve in 0.1 M HCl to a known concentration.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the assay.

Derivatization with o-Phthalaldehyde (OPA):

  • Prepare a derivatization reagent containing OPA and a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) in a borate buffer (pH 9.5).

  • Mix a small volume of the sample or standard solution with the OPA reagent.

  • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

Chromatographic Conditions:

  • Instrument: HPLC system with a fluorescence or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium acetate with 0.1% triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence (e.g., Ex: 350 nm, Em: 450 nm) or UV (e.g., 337 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for volatile compounds. Histamine requires derivatization to increase its volatility.

Sample Preparation and Derivatization:

  • Dissolve the synthesized this compound compound in an appropriate solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture (e.g., at 60-80°C) to form the volatile trimethylsilyl derivative of histamine.[9]

GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of 1 µL of the derivatized sample.

  • Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the derivative.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.

Sample Preparation:

  • Dissolve the synthesized this compound compound in a suitable solvent, such as 0.1 M HCl or a mixture of water and organic solvent compatible with the mobile phase.

  • Dilute the sample to fall within the calibration curve range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Conditions:

  • Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or a HILIC column.

  • Mobile Phase: A gradient elution with mobile phase A consisting of water with an additive like formic acid or ammonium acetate, and mobile phase B consisting of an organic solvent like acetonitrile or methanol with the same additive.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for histamine (e.g., m/z 112 -> 95).

Visualizations

General Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a synthesized this compound compound.

G cluster_synthesis Synthesis & Isolation cluster_validation Purity Validation synthesis Synthesis of this compound Compound isolation Isolation & Purification synthesis->isolation sample_prep Sample Preparation (Dissolution, Dilution) isolation->sample_prep analytical_method Choice of Analytical Method (HPLC, GC, LC-MS/MS, etc.) sample_prep->analytical_method data_acquisition Data Acquisition analytical_method->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis purity_assessment Purity Assessment vs. Standard data_analysis->purity_assessment final_report final_report purity_assessment->final_report Final Report & Documentation G cluster_chromatography Chromatographic Methods cluster_other Other Methods HPLC HPLC (High Resolution, Derivatization often needed) GC GC (For volatile derivatives) LC_MSMS LC-MS/MS (High Sensitivity & Specificity) TLC TLC-Densitometry (Screening, Semi-quantitative) Enzymatic Enzymatic Assay (High Specificity, Rapid) Purity_Validation Purity Validation of This compound Compounds Purity_Validation->HPLC High Throughput & Quantitative Purity_Validation->GC Alternative to HPLC Purity_Validation->LC_MSMS Highest Sensitivity & Confirmation Purity_Validation->TLC Initial Screening & Simplicity Purity_Validation->Enzymatic Rapid & Specific Screening

References

A Comparative Analysis of the Pharmacological Effects of Histaminium Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various histaminium analogs, focusing on their pharmacological effects at the four known histamine receptor subtypes (H1, H2, H3, and H4). The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to aid in the study and development of histaminergic compounds.

Introduction to Histamine Receptors

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects by binding to four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are distributed throughout the body and are involved in a wide array of processes, from allergic reactions and gastric acid secretion to neurotransmission and immune responses.[2][3] Understanding the interaction of histamine and its analogs with these receptors is fundamental for the development of targeted therapeutics.

  • H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the hydrolysis of phosphoinositides, increasing intracellular calcium.[2][4] This pathway mediates allergic and inflammatory responses, such as smooth muscle contraction and increased vascular permeability.[1][3]

  • H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels.[2] It is famously involved in the regulation of gastric acid secretion.[1]

  • H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, decreasing cAMP levels.[2] It acts as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.[1][5]

  • H4 Receptor (H4R): Like H3R, the H4R is coupled to Gi/o proteins.[2] It is highly expressed on immune cells, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[1][6]

Comparative Pharmacological Data

The pharmacological profiles of this compound analogs are defined by their binding affinity (Ki) and functional potency (EC50 or IC50) at the different receptor subtypes. The following tables summarize key quantitative data for histamine and a selection of its analogs, categorized as agonists and antagonists.

Table 1: Functional Potency (EC50) of Histamine and Agonist Analogs

CompoundReceptorAgonist ActivityEC50 Value (µM)Source(s)
Histamine H1RFull8.4 ± 3.1[2]
H1RFull24[2][7]
H1RFull36[8]
H2RFull2.1 ± 1.1[2]
H3RFull0.024 ± 0.0012[2]
H4RFull0.013 ± 0.0011[2]
Methylhistaprodifen H1RFull31[8]
2-(3-Trifluoromethylphenyl)histamine H1RFull40[8]
Nα-methylhistamine H1RFull31[7]
2-Thiazolylethylamine H1RFull91[7]
2-Pyridylethylamine H1RPartial (68-76% max response)56 - 61[8]
Betahistine H1RPartial (59% max response)237[8]
UR-PI376 H4RFull~0.034 (pEC50 = 7.47)[9]

Table 2: Binding Affinity (Ki) and Inhibitory Potency (IC50/Kd) of Selected Analogs

CompoundReceptorLigand TypeKi / IC50 / Kd Value (nM)Source(s)
Histamine H4RAgonist7.0 ± 1.2 (Ki)[10][11]
H4RAgonist3.8 ± 0.8 (Kd)[10][11]
4-Methylhistamine H1RAgonist>10,000 (Ki)[12]
H2RAgonist>10,000 (Ki)[12]
H3RAgonist>10,000 (Ki)[12]
H4RAgonist50 (Ki)[12]
Mepyramine H1RAntagonist1 (apparent Kd)[7]
H1RAntagonist20 (IC50)[8]
Cetirizine H1RAntagonist~6 (Ki)[13]
Levocetirizine H1RAntagonist~3 (Ki)[13]
Dextrocetirizine H1RAntagonist~100 (Ki)[13]
Carebastine H1RAntagonist27 - 75.86 (Ki)[14]
Bilastine H1RAntagonist1.92 ± 0.08 (Ki)[15]
Signaling Pathways and Experimental Workflows

The characterization of this compound analogs relies on a variety of in vitro assays that probe different aspects of receptor function. The following diagrams illustrate the primary signaling cascades activated by histamine receptors and the general workflows for key experimental protocols.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC H2R H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase (AC) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA Activation cAMP_inc->PKA H3R_H4R H3R / H4R Gio Gi/o H3R_H4R->Gio AC_inhib Adenylyl Cyclase (AC) Gio->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Histamine Histamine Histamine->H1R Histamine->H2R Histamine->H3R_H4R

Caption: General signaling pathways of the four histamine receptor subtypes.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. The principle involves a competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound.[14]

Methodology Overview:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293, CHO) that are engineered to express a high density of the specific histamine receptor subtype.[12] This involves cell culture, harvesting, homogenization, and isolation of the membrane fraction through centrifugation.[12]

  • Competitive Binding Incubation: In a multi-well plate format, the prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Histamine for H4R) and varying concentrations of the unlabeled test compound.[12][16]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.[12]

  • Detection and Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).[12] The data are then used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.[17]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis CellCulture 1. Cell Culture (e.g., HEK293 expressing receptor) MembranePrep 2. Membrane Preparation (Homogenization & Centrifugation) CellCulture->MembranePrep Incubation 3. Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Filtration 4. Separation (Rapid Filtration) Incubation->Filtration Detection 5. Detection (Scintillation Counting) Filtration->Detection Analysis 6. Data Analysis (IC50 → Ki calculation) Detection->Analysis

Caption: General experimental workflow for a radioligand binding assay.
Functional Assays: Calcium Flux

Functional assays measure the cellular response following receptor activation. For H1 receptors, a common and robust method is the calcium flux (or calcium imaging) assay, which measures the increase in intracellular calcium concentration upon agonist stimulation.[18][19]

Methodology Overview:

  • Cell Culture and Plating: Cells expressing the H1 receptor (e.g., HEK293-H1R) are cultured and seeded into black, clear-bottom 96-well microplates.[20]

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye can enter the cell, and upon binding to calcium, its fluorescence intensity increases significantly.[20]

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compound (agonist).[20]

  • Signal Detection: Immediately following compound addition, the fluorescence signal is continuously recorded to capture the transient peak response corresponding to the release of intracellular calcium.[20][21]

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (concentration that produces 50% of the maximal response) can be determined.[20]

Calcium_Flux_Workflow CellPlating 1. Cell Plating (H1R-expressing cells in 96-well plate) DyeLoading 2. Dye Loading (Incubate with Fluo-4 AM) CellPlating->DyeLoading Measurement 3. Fluorescence Measurement (Baseline reading in plate reader) DyeLoading->Measurement CompoundAddition 4. Compound Addition (Automated injection of agonist) Measurement->CompoundAddition SignalRecord 5. Signal Recording (Continuous reading post-addition) CompoundAddition->SignalRecord DataAnalysis 6. Data Analysis (Dose-response curve → EC50) SignalRecord->DataAnalysis

Caption: Workflow for a typical H1R-mediated calcium flux assay.
Functional Assays: cAMP Accumulation

For H2, H3, and H4 receptors, functional activity is often assessed by measuring changes in intracellular cAMP levels.

Methodology Overview:

  • H2 Receptor (Gs-coupled): Assays measure the increase in cAMP following agonist stimulation. Cells are incubated with the agonist, and the resulting cAMP is quantified, typically using immunoassays (e.g., ELISA) or reporter gene assays.

  • H3/H4 Receptors (Gi/o-coupled): These assays measure the inhibition of cAMP production. Cells are first stimulated with an agent like forskolin to elevate basal cAMP levels. The ability of an H3R or H4R agonist to decrease this forskolin-stimulated cAMP production is then quantified.[10][11] Inverse agonists can be identified by their ability to increase cAMP levels above the basal state in systems with high constitutive receptor activity.[10]

Conclusion

The pharmacological landscape of this compound analogs is rich and varied, with compounds exhibiting a wide range of affinities and functional activities across the four receptor subtypes. Selective agonists and antagonists have been crucial tools in dissecting the physiological roles of each receptor and have led to significant therapeutic advances. The continued use of robust experimental protocols, such as radioligand binding and functional cell-based assays, is essential for the characterization of existing analogs and the discovery of novel compounds with improved selectivity and therapeutic potential. This guide provides a foundational overview to support these ongoing research and development efforts.

References

A Comparative Analysis of Histaminium's Binding Affinity for Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

This guide provides a comprehensive comparison of the binding affinity of the endogenous ligand, histaminium, for the four subtypes of histamine receptors: H1, H2, H3, and H4. At physiological pH, histamine predominantly exists as a monocation, referred to as this compound. Therefore, the binding affinity data for histamine in physiological assay conditions reflects the binding of the this compound ion. This document summarizes key binding data, details common experimental protocols for affinity determination, and illustrates the distinct signaling pathways associated with each receptor subtype, offering a valuable resource for researchers and professionals in the field.

Comparative Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity. The following table summarizes the reported binding affinities of this compound for the human H1, H2, H3, and H4 receptors.

Receptor SubtypeLigandBinding Affinity (Ki/Kd in nM)Species/System
H1 Receptor This compound~μM range (low affinity)Human
H2 Receptor This compound~μM range (low affinity)Human
H3 Receptor This compound~5-10 nM (high affinity)Human
H4 Receptor This compound3.8 ± 0.8 nM (Kd)Human (HEK-293 cells)[1]
This compound4.7 ± 0.3 nM (Ki)Human (HEK-293 cells)[1]

Note: The binding affinity of this compound for H1 and H2 receptors is generally in the micromolar range, indicating lower affinity compared to the nanomolar affinity for H3 and H4 receptors.[2][3] This differential affinity is a key factor in the distinct physiological roles of the different receptor subtypes.

Experimental Protocols: Determining Binding Affinity

The determination of ligand binding affinities for histamine receptors is most commonly achieved through radioligand binding assays. These assays are considered the gold standard due to their sensitivity and robustness.[4] A typical experimental approach is the competitive radioligand binding assay.

Principle of Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor. The concentration of the competitor required to displace 50% of the radioligand is known as the IC50 value. The IC50 is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.

Generalized Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the histamine receptor of interest are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[5][6]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-mepyramine for H1, [¹²⁵I]-iodoaminopotentidine for H2, [³H]-Nα-methylhistamine for H3, or [³H]-histamine for H4), and varying concentrations of the unlabeled competitor (this compound).[7]

    • Control wells are included to determine total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled specific ligand).[7]

  • Incubation:

    • The plate is incubated for a specific duration (e.g., 60-180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[6][7]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5][6][7]

    • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[5][7]

  • Detection and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is then analyzed using non-linear regression to determine the IC50 value, which is subsequently converted to the Ki value.[7]

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in studying and mediating the effects of this compound, the following diagrams illustrate a typical experimental workflow and the distinct signaling pathways of the four histamine receptor subtypes.

Caption: Workflow of a competitive radioligand binding assay.

G cluster_pathways Histamine Receptor Signaling Pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3 H3 Receptor cluster_h4 H4 Receptor This compound This compound H1R H1R H2R H2R H3R H3R H4R H4R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act Activate PKA cAMP_inc->PKA_act Gi_o Gi/o H3R->Gi_o AC_inhib Adenylyl Cyclase Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gi_o2 Gi/o H4R->Gi_o2 AC_inhib2 Adenylyl Cyclase Gi_o2->AC_inhib2 cAMP_dec2 ↓ cAMP AC_inhib2->cAMP_dec2

Caption: Signaling pathways of histamine receptors.

Signaling Pathway Overview

All four histamine receptors are G protein-coupled receptors (GPCRs), but they couple to different G proteins, leading to distinct intracellular signaling cascades:[8]

  • H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[8]

  • H2 Receptor: Couples to Gs, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).[8][9]

  • H3 and H4 Receptors: Both primarily couple to Gi/o, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[8]

References

A Comparative Guide to Inter-laboratory Histamine Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of histaminium, a critical biogenic amine in research and clinical settings. The following sections detail the performance characteristics of key techniques, provide standardized experimental protocols, and illustrate relevant biological and experimental pathways to aid in methodology selection and application.

Data Presentation: A Quantitative Comparison

The selection of an appropriate histamine quantification method depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on inter-laboratory comparison data.

Method Coefficient of Variation (CV%) Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Throughput Instrumentation Cost
HPLC 3.3[1]80.7 - 92[1][2]1 mg/kg[2]2 mg/kg[2]MediumMedium
ELISA 9.6[1]115[1]<0.75 mg/kgNot consistently reportedHighLow
CE 5.8[1]85 - 88.7[1][2]0.5 mg/kg[2]1 mg/kg[2]MediumMedium
LC-MS/MS Not consistently reportedNot consistently reported0.020 ppm[3]Not consistently reportedHighHigh

Experimental Protocols: Detailed Methodologies

Accurate and reproducible histamine measurement is contingent on meticulous adherence to validated experimental protocols. Below are detailed methodologies for the most frequently employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for histamine quantification, often requiring derivatization to enhance detection.

Sample Preparation:

  • Homogenize 10g of the sample with 20mL of 10% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

Derivatization (with Dansyl Chloride):

  • To 100 µL of the filtered supernatant, add 200 µL of saturated sodium bicarbonate solution and 100 µL of 10 mg/mL dansyl chloride in acetone.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Add 100 µL of 25% ammonia solution to stop the reaction.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method based on antigen-antibody recognition. The following is a general protocol for a competitive ELISA.

  • Coating: Coat a 96-well microplate with anti-histamine antibodies.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 1% BSA in PBS).

  • Sample and Standard Incubation: Add prepared samples and histamine standards to the wells, followed by the addition of a known amount of enzyme-conjugated histamine (e.g., HRP-histamine). Incubate for 1-2 hours at room temperature. During this incubation, free histamine in the sample and the enzyme-conjugated histamine compete for binding to the anti-histamine antibodies on the plate.

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution (e.g., sulfuric acid).

  • Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of histamine in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and does not typically require derivatization.

Sample Preparation:

  • Homogenize 1g of the sample with 5mL of 0.1% formic acid in acetonitrile.

  • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and dilute it with 0.1% formic acid in water.

LC-MS/MS Conditions:

  • LC Column: C18 or HILIC column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for histamine.

Mandatory Visualizations

Histamine Signaling Pathway

Histamine exerts its biological effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers diverse intracellular signaling cascades.

HistamineSignaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway Histamine Histamine H1R H1R Histamine->H1R H2R H2R Histamine->H2R H3R_H4R H3R / H4R Histamine->H3R_H4R Gq11 Gq/11 H1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC_activation PKC Activation DAG->PKC_activation activates Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates CellularResponse_H2 Cellular Response PKA->CellularResponse_H2 Gi_o Gi/o H3R_H4R->Gi_o activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease ExperimentalWorkflow SampleCollection Sample Collection (e.g., Tissue, Plasma, Food) SamplePreparation Sample Preparation (Homogenization, Extraction) SampleCollection->SamplePreparation Derivatization Derivatization (Optional, e.g., for HPLC) SamplePreparation->Derivatization AnalyticalSeparation Analytical Separation / Reaction (e.g., HPLC, ELISA incubation) SamplePreparation->AnalyticalSeparation Directly for non-derivatization methods Derivatization->AnalyticalSeparation Detection Detection (e.g., UV, Fluorescence, MS/MS, Absorbance) AnalyticalSeparation->Detection DataAnalysis Data Analysis (Quantification against standards) Detection->DataAnalysis ResultReporting Result Reporting DataAnalysis->ResultReporting

References

Histaminium as a Reference Standard: A Comparative Guide for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the quality and reliability of reference standards are paramount for accurate quantification of analytes. This guide provides a comprehensive validation of histaminium, commonly available as histamine dihydrochloride, as a reference standard for the analysis of histamine, a critical biogenic amine in food safety and pharmaceutical research. We offer a comparative analysis with alternative forms and detail validated analytical methodologies.

Comparison of Histamine Reference Standards

Histamine is typically available as a salt to enhance its stability. The two most common forms are histamine dihydrochloride and histamine diphosphate. While both serve as effective reference standards, their selection can depend on the specific analytical method and regulatory requirements.

Histamine Dihydrochloride is widely used and is recognized as a certified reference material (CRM) by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2] These standards are produced under stringent quality management systems such as ISO 17034 and ISO/IEC 17025, ensuring high purity, stability, and traceability.[1][3] This traceability to primary standards provides a high degree of confidence in the accuracy of analytical results.

Histamine Diphosphate is another salt form of histamine used as a reference standard.[4][5] While also a reliable standard, its use in validated methods in the literature is less frequently documented compared to the dihydrochloride form. The choice between the two may be influenced by the solubility characteristics in a specific mobile phase or derivatization reagent.

Below is a summary of the key characteristics of these reference standards:

FeatureHistamine DihydrochlorideHistamine Diphosphate
Common Form Certified Reference Material (CRM)Reference Standard
Pharmacopeial Recognition USP, EP[1][2]Less commonly specified in pharmacopeial methods
ISO Certification ISO 17034, ISO/IEC 17025 for CRMs[1][3]Information not as readily available
Purity Typically ≥99%High purity, often with detailed certificates of analysis
Stability Good, especially when stored under recommended conditions (-20°C)Stable, with recommended storage at 2-10°C[4]

Performance in Analytical Methods

The performance of a reference standard is intrinsically linked to the analytical method in which it is employed. High-Performance Liquid Chromatography (HPLC) is a widely accepted reference method for histamine quantification, particularly in food matrices like fish and fishery products.[6][7]

Here, we compare the performance of different HPLC methods validated using histamine reference standards.

ParameterHPLC-DAD[6]HPLC-FLD (OPA Derivatization)[8]Capillary Electrophoresis[6]
Linearity Range Not specified12.5 - 200 mg/kgNot specified
Correlation Coefficient (r²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 1 mg/kg2.8 mg/kg0.5 mg/kg
Limit of Quantification (LOQ) 2 mg/kg4.3 mg/kg1 mg/kg
Average Recovery > 92%100.44 - 101.84%> 85%
Relative Standard Deviation (RSD) < 4%< 5.92%< 3%

Experimental Protocols

Detailed Protocol for HPLC-FLD Analysis of Histamine in Fish Samples with OPA Derivatization

This protocol is a synthesized example based on common practices in validated methods.[8][9][10][11][12]

1. Preparation of Standard Solutions:

  • Accurately weigh a suitable amount of histamine dihydrochloride reference standard.

  • Dissolve in 0.1 M HCl to prepare a stock solution of 1000 µg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with 0.1 M HCl to achieve a concentration range of 0.1 to 10 µg/mL.

2. Sample Preparation:

  • Homogenize 10 g of the fish sample.

  • Extract histamine by adding 20 mL of 10% trichloroacetic acid (TCA) and shaking vigorously for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

3. Derivatization:

  • To 1 mL of the filtered extract or standard solution, add 200 µL of 1 M NaOH.

  • Add 100 µL of o-phthalaldehyde (OPA) solution (10 mg/mL in methanol).

  • Vortex the mixture and allow it to react for 2 minutes at room temperature.

  • Add 50 µL of 1 M H₃PO₄ to stop the reaction.

4. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1 M sodium acetate, pH 5.9) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 350 nm and emission at 450 nm.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the histamine-OPA derivative against the concentration of the standard solutions.

  • Determine the concentration of histamine in the sample extract from the calibration curve.

  • Calculate the final histamine concentration in the original fish sample, accounting for dilutions.

Visualization of Key Pathways and Workflows

To aid in understanding the broader context of histamine's biological role and the analytical process, the following diagrams are provided.

Histamine_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Reference_Standard Histamine Dihydrochloride Reference Standard Standard_Solution Prepare Standard Solutions Reference_Standard->Standard_Solution Sample Fish Sample Sample_Homogenization Homogenize Sample Sample->Sample_Homogenization Derivatization OPA Derivatization Standard_Solution->Derivatization Extraction Extract with TCA Sample_Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Centrifugation->Filtration Filtration->Derivatization HPLC_FLD HPLC-FLD Analysis Derivatization->HPLC_FLD Data_Acquisition Data Acquisition HPLC_FLD->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Histamine in Sample Data_Acquisition->Quantify_Sample Calibration_Curve->Quantify_Sample Final_Result Final Concentration (mg/kg) Quantify_Sample->Final_Result

Histamine Analysis Workflow

Histamine_H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Phosphorylates targets, leading to

Histamine H1 Receptor Signaling Pathway

Conclusion

The validation of this compound, particularly as histamine dihydrochloride certified reference material, is well-established in analytical chemistry. Its traceability to international standards ensures a high level of accuracy and reliability in histamine quantification. While other salt forms like histamine diphosphate are available, the dihydrochloride form is more extensively documented in validated, regulated methods. The choice of reference standard should always be accompanied by a robustly validated analytical method, such as the HPLC-FLD method detailed in this guide, to ensure data of the highest quality for both research and regulatory purposes.

References

Comparative Efficacy of Histaminium-Based Drugs in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of various histaminium-based drugs. The following sections detail experimental data, methodologies, and associated signaling pathways to support further investigation and development in this therapeutic area.

Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4.[1] The development of drugs targeting these receptors has led to significant therapeutic advances.[2] Second-generation H1 receptor antagonists are widely used for allergic conditions, while H2 receptor antagonists are mainstays in treating acid-related gastric disorders.[3][4] More recently, H3 and H4 receptor modulators have shown promise in preclinical models for a range of conditions, including cognitive disorders, obesity, and inflammatory diseases.[5][6] This guide focuses on the comparative preclinical data that underpins the therapeutic potential of these agents.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the potency and efficacy of various this compound-based drugs across different therapeutic areas.

H1 Receptor Antagonists: Anti-Allergic and Anti-inflammatory Activity
CompoundAnimal ModelAssayEndpointED50Reference
EmedastineGuinea PigHistamine-induced conjunctival vascular permeabilityInhibition of permeability0.000035% (w/v)[7]
KetotifenGuinea PigHistamine-induced conjunctival vascular permeabilityInhibition of permeabilityEquiponent to Emedastine[7]
LevocabastineGuinea PigHistamine-induced conjunctival vascular permeabilityInhibition of permeability100x less potent than Emedastine[7]
BepotastineGuinea PigOvalbumin-induced allergic conjunctivitisInhibition of vascular hyperpermeabilitySignificantly more effective than 0.025% levocabastine[8]
OlopatadineGuinea PigHistamine-induced hyperpermeabilityInhibition of vascular hyperpermeabilityBepotastine 1.0% was significantly more effective[8]
H3 Receptor Antagonists/Inverse Agonists: Cognitive Enhancement
CompoundAnimal ModelCognitive Deficit ModelBehavioral AssayOutcomeReference
ABT-239RatKetamine-inducedSpontaneous alternation in cross-mazeAttenuated cognitive deficits[9]
A-431404RatKetamine-inducedSpontaneous alternation in cross-mazeAttenuated cognitive deficits[9]
CEP-26401AnimalNot specifiedSocial recognition memoryImproved social recognition memory[10]
CiproxifanAnimalNot specifiedSocial discrimination testProcognitive effect on long-term memory[10]
DL77AnimalNot specifiedNot specifiedEnhanced long-term memory[10]
H4 Receptor Antagonists: Anti-Pruritic and Anti-inflammatory Effects
CompoundAnimal ModelPruritus/Inflammation ModelEndpointEfficacyReference
JNJ 7777120MouseHistamine-induced scratchingScratching behaviorAlmost completely attenuated scratching[11]
JNJ 7777120MouseSubstance P-induced scratchingScratching behaviorSignificantly reduced scratching[12]
Fexofenadine (H1 Antagonist)MouseSubstance P-induced scratchingScratching behaviorNo reduction in scratching[12]
JNJ 7777120MouseZymosan-induced peritonitisNeutrophil infiltrationSignificantly blocked infiltration (ED50 = 17 mg/kg s.c.)[13]
JNJ 39758979AnimalPruritus, dermatitis, asthma, arthritisVariousEfficacious in preclinical models[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols cited in this guide.

Radioligand Binding Assay for Histamine Receptors

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.

Objective: To measure the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to a histamine receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., H1, H2, H3, or H4).

  • Radioligand: A high-affinity radiolabeled antagonist for the specific receptor (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2).[14][15]

  • Test Compounds: this compound-based drugs of interest.

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Allergic Conjunctivitis

This model is used to evaluate the efficacy of anti-allergic compounds in reducing the symptoms of allergic conjunctivitis.

Objective: To assess the ability of a test compound to inhibit histamine- or allergen-induced vascular permeability and cellular infiltration in the conjunctiva.

Animal Model: Guinea pigs are commonly used.[8]

Procedure:

  • Sensitization (for allergen-induced model): Animals are sensitized with an allergen such as ovalbumin.[8]

  • Drug Administration: The test compound (e.g., an H1 receptor antagonist) is topically administered to the eye.

  • Challenge: After a specified period, the conjunctiva is challenged with either histamine or the sensitizing allergen.

  • Evaluation of Vascular Permeability: A dye (e.g., Evans blue) is injected intravenously. The amount of dye that extravasates into the conjunctival tissue is quantified as a measure of vascular permeability.

  • Evaluation of Cellular Infiltration: For late-phase responses, conjunctival tissue is collected for histological analysis to quantify the infiltration of inflammatory cells, such as eosinophils.

  • Data Analysis: The dose of the test compound that produces a 50% reduction in the measured response (ED50) is calculated.

In Vivo Model of Pruritus (Scratching Behavior)

This model assesses the anti-pruritic effects of compounds by measuring the reduction in scratching behavior induced by pruritogens.

Objective: To evaluate the ability of a test compound to inhibit scratching behavior induced by histamine or other pruritogens like substance P.

Animal Model: Mice are frequently used.[11][12]

Procedure:

  • Acclimatization: Animals are placed in individual observation chambers to acclimate.

  • Drug Administration: The test compound (e.g., an H4 receptor antagonist) is administered, typically via intraperitoneal or oral routes.

  • Induction of Pruritus: A pruritogen (e.g., histamine or substance P) is injected intradermally into the rostral back or nape of the neck.

  • Observation: The number of scratching bouts directed towards the injection site is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The reduction in the number of scratches in the drug-treated group is compared to a vehicle-treated control group to determine the efficacy of the test compound.

Mandatory Visualization

The following diagrams illustrate the primary signaling pathways activated by histamine receptors and a typical experimental workflow for a preclinical in vivo study.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Histamine Histamine Histamine->H1R binds Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca2->Response PKC->Response

Caption: H1 Receptor Gq Signaling Pathway.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane H2R H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces Histamine Histamine Histamine->H2R binds PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., gastric acid secretion) PKA->Response

Caption: H2 Receptor Gs Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane H3R_H4R H3/H4 Receptor Gi Gi Protein H3R_H4R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Histamine Histamine Histamine->H3R_H4R binds Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response

Caption: H3/H4 Receptor Gi Signaling Pathway.

Experimental_Workflow start Start: Preclinical In Vivo Study animal_model Select Animal Model (e.g., Mouse, Guinea Pig) start->animal_model group_allocation Randomly Allocate Animals to Treatment & Control Groups animal_model->group_allocation drug_admin Administer Test Compound or Vehicle (Control) group_allocation->drug_admin induction Induce Pathological State (e.g., Allergen Challenge, Pruritogen Injection) drug_admin->induction observation Observe and Measure Endpoints (e.g., Scratching, Vascular Permeability) induction->observation data_collection Collect and Record Data observation->data_collection analysis Statistical Analysis (e.g., Comparison of Means, ED50 Calculation) data_collection->analysis results Interpret Results and Determine Efficacy analysis->results

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Histaminium: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of histaminium, a protonated form of histamine. While specific institutional and local regulations must always be followed, the following information offers a comprehensive framework for responsible waste management of this biogenic amine.

Immediate Safety and Logistical Information

Key Operational Plans:

  • Waste Identification and Classification: All waste containing this compound should be classified as hazardous chemical waste. This includes pure, unused, or expired this compound, as well as contaminated materials like gloves, pipette tips, and vials.[4]

  • Segregation: this compound waste must be segregated from other laboratory waste streams to prevent potentially dangerous chemical reactions. It should not be mixed with incompatible chemicals, such as strong oxidizing agents.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • Spill Management: In case of a spill, the spilled chemical and any absorbent materials used for cleanup should be disposed of as hazardous waste.[5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound and its containers is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[2]

Step 1: Waste Collection and Container Management

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition and have a secure lid.[1][6] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound" or "Histamine salt"), and the date accumulation started.[1] The approximate percentage or proportion of each waste component should be indicated on the label.[7]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[1][6] Ensure the outside of the container remains clean and dry.[7]

Step 2: On-Site Accumulation and Storage

  • Storage Location: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic.[1]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin or tray to control any potential leaks or spills.[1]

  • Compatibility: Store this compound waste separately from incompatible materials.[7]

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated hazardous waste container.

  • Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[1][8] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[1][8] After triple-rinsing, and after removing or defacing the label, the container may be disposed of in the regular trash, in accordance with institutional policies.[1][5]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup for the waste.[2]

  • Documentation: Complete all required waste manifest forms provided by the EHS department or the disposal company. This documentation is a legal requirement to track the waste to its final disposal site.[1]

  • Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for histamine to ensure they have all the necessary information for its safe transport and disposal.[2]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general guidelines for laboratory hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Accumulation Volume A maximum of 55 gallons of hazardous waste may be stored in a Satellite Accumulation Area.[3]
Acutely Toxic Waste Limit For acutely toxic "P-list" chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While histamine is not typically on the P-list, this is a good practice for highly toxic materials.[3]
Container Headspace Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
pH for Drain Disposal (Not Recommended for this compound) For certain approved chemicals, the pH must be between 5.5 and 10.5 for drain disposal. However, hazardous chemicals like this compound should never be poured down the drain.[3][9]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Histaminium_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Other Waste classify->segregate container Select & Label Compatible Hazardous Waste Container segregate->container collect Collect Waste in Container (Keep Closed) container->collect store Store in Designated Satellite Accumulation Area collect->store secondary Use Secondary Containment store->secondary full Container Full? secondary->full full->store No contact_ehs Contact EHS/Waste Vendor for Pickup full->contact_ehs Yes document Complete Waste Manifest Forms contact_ehs->document pickup Waste Collected by Authorized Personnel document->pickup

Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within their research environments.

References

Safeguarding Your Research: A Guide to Handling Histaminium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with histaminium compounds, such as histamine, histamine dihydrochloride, and histamine phosphate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) & Safety Recommendations

When handling this compound compounds, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate risks. The following table summarizes the required and recommended PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or latex gloves.Prevents skin contact, which can lead to irritation and potential allergic reactions. Regular glove changes are recommended, especially after direct contact.
Body Protection A standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Generally not required with adequate ventilation. A NIOSH-approved particulate respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation and sensitization.

Occupational Exposure Limits: As of the latest review, specific occupational exposure limits (OELs) for histamine have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle these compounds with a high degree of caution, always aiming to minimize exposure.

Glove MaterialChemical Resistance (General)
Nitrile Good to Excellent
Latex Fair to Good

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a standardized workflow is critical for minimizing risks. The following diagram outlines the procedural steps for safely handling this compound compounds in a laboratory setting.

G Safe Handling Workflow for this compound Compounds cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare Well-Ventilated Workspace prep_sds->prep_area handle_weigh 4. Carefully Weigh/Measure Compound prep_area->handle_weigh handle_solution 5. Prepare Solutions in Fume Hood handle_weigh->handle_solution handle_exp 6. Conduct Experiment handle_solution->handle_exp cleanup_decon 7. Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash G Histamine Receptor Signaling Pathways (H1 & H2) cluster_h1 H1 Receptor Pathway cluster_h2 H2 Receptor Pathway H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates H2R H2 Receptor Gs Gs H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Histamine Histamine Histamine->H1R Histamine->H2R

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Histaminium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Histaminium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.